Product packaging for Cinnamic Acid(Cat. No.:CAS No. 621-82-9)

Cinnamic Acid

Cat. No.: B147244
CAS No.: 621-82-9
M. Wt: 148.16 g/mol
InChI Key: WBYWAXJHAXSJNI-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinnamic Acid (trans-Cinnamic acid, (2E)-3-Phenylprop-2-enoic acid) is an organic, aromatic carboxylic acid occurring naturally in cinnamon bark and other plants, serving as a core building block for numerous phenylpropanoids. This compound is of significant research interest due to its broad spectrum of pharmacological activities. Studies from 2016 to 2025 highlight its potential as a multi-target agent, demonstrating anti-tumor, antibacterial, anti-inflammatory, antidepressant, and hypoglycemic effects . Its antibacterial mechanism involves disrupting microbial cell membranes, inhibiting ATPase activity, and preventing biofilm formation against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . In cancer research, this compound exhibits remarkable antitumor activity by inhibiting DNA synthesis, suppressing NF-κB activation, and acting as a histone deacetylase inhibitor . Its α,β-unsaturated carbonyl moiety functions as a Michael acceptor, enabling interaction with cellular targets . Recent research also explores its cardioprotective potential, showing efficacy in alleviating hypertensive left ventricular hypertrophy by antagonizing angiotensin II signaling and modulating STAT3 and ERK1/2 pathways . Furthermore, this compound and its derivatives, such as ferulic acid and p-coumaric acid, are investigated as melanogenesis inhibitors in cosmetic science for managing skin hyperpigmentation . A key research focus involves overcoming its inherent limitations, including poor water solubility and low bioavailability, through advanced nano-vehicles like liposomes and polymeric nanoparticles to enhance its therapeutic potential . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B147244 Cinnamic Acid CAS No. 621-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYWAXJHAXSJNI-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Record name cinnamic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Cinnamic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022489
Record name E-Cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour
Record name Cinnamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13034
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name trans-Cinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Cinnamic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

298.00 to 300.00 °C. @ 760.00 mm Hg
Record name trans-Cinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol)
Record name trans-Cinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Cinnamic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

140-10-3, 621-82-9
Record name trans-Cinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CINNAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CINNAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name E-Cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U14A832J8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name trans-Cinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

133 °C
Record name trans-Cinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Natural Sources and Biosynthesis of Cinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, an unsaturated carboxylic acid, is a pivotal intermediate in the biosynthesis of a vast array of natural products in plants.[1] Its derivatives form the basis for numerous pharmacologically active compounds, including flavonoids, lignans, and stilbenes.[2] This technical guide provides an in-depth exploration of the natural sources of this compound and a detailed overview of its biosynthetic pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and metabolic engineering.

Natural Sources of this compound

This compound and its derivatives are widely distributed throughout the plant kingdom, often found in their free form or as esters.[3] While present in many green plants in trace amounts, higher concentrations are typically found in specific species and plant parts.[3] The name "cinnamic" itself is derived from cinnamon (Cinnamomum zeylanicum), a primary and well-known source.[3] Other significant natural sources include balsams like storax, Peru balsam, and Tolu balsam, as well as shea butter.

Quantitative Data on this compound Content

The concentration of this compound varies considerably among different plant species and even within different parts of the same plant. The following table summarizes quantitative data from various studies, primarily focusing on species of the Cinnamomum genus.

Plant SpeciesPlant PartConcentration of this compoundReference
Cinnamomum verumBark4330 µg/g
Cinnamomum loureiriiBark16.97 mg/g of MeOH extract
Cinnamomum loureiriiLeaf2.50 mg/g of MeOH extract
Cinnamomum camphoraBark0.31 mg/g of MeOH extract
Cinnamomum camphoraLeaf0.26 mg/g of MeOH extract
Cinnamomum camphoraHeartwood0.69 mg/g of MeOH extract
Cinnamomum japonicumBark0.23 mg/g of MeOH extract
Cinnamomum japonicumLeaf0.10 mg/g of MeOH extract
Cinnamomum japonicumHeartwood0.10 mg/g of MeOH extract
Commercial Cinnamon Powder APowder47.60 mg/g of MeOH extract
Commercial Cinnamon Powder BPowder37.76 mg/g of MeOH extract
Commercial Cinnamon Powder CPowder22.87 mg/g of MeOH extract
Strawberries (immature green)Fruitup to 4.97 µg/g

Biosynthesis of this compound

The biosynthesis of this compound in plants is a well-characterized process that begins with the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids.

The Shikimate Pathway and Phenylalanine Synthesis

The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose-4-phosphate, into chorismate. Chorismate is a critical branch-point intermediate that leads to the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. For the biosynthesis of this compound, the pathway proceeds to the formation of L-phenylalanine.

The Phenylpropanoid Pathway: The Role of Phenylalanine Ammonia-Lyase (PAL)

The entry point into the phenylpropanoid pathway is the deamination of L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . This pivotal step converts L-phenylalanine into trans-cinnamic acid and ammonia. PAL is a key regulatory enzyme in this pathway, and its activity is often induced by various stimuli such as light, wounding, and pathogenic attack.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the core biosynthetic pathway leading to this compound.

Cinnamic_Acid_Biosynthesis cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway PEP Phosphoenolpyruvate Chorismate Chorismate PEP->Chorismate Multiple Steps E4P Erythrose-4-Phosphate E4P->Chorismate Prephenate Prephenate Chorismate->Prephenate Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate L_Phenylalanine L-Phenylalanine Phenylpyruvate->L_Phenylalanine L_Phenylalanine_ref Cinnamic_Acid trans-Cinnamic Acid Derivatives Downstream Phenylpropanoids (Flavonoids, Lignin, etc.) Cinnamic_Acid->Derivatives Multiple Steps L_Phenylalanine_ref->Cinnamic_Acid Phenylalanine Ammonia-Lyase (PAL)

Biosynthesis of trans-Cinnamic Acid.

Experimental Protocols

Extraction of this compound from Plant Material

1. Microwave-Assisted Extraction (MAE)

This method offers rapid extraction with reduced solvent consumption.

  • Apparatus: Microwave reactor equipped with a reflux condenser.

  • Procedure:

    • Weigh 2.5 g of dried, powdered plant material and place it in the microwave extraction vessel.

    • Add 50 mL of the extraction solvent (e.g., 59% ethanol in water).

    • Seal the vessel and place it in the microwave reactor.

    • Set the microwave power (e.g., 147.5 W) and extraction time (e.g., 3.4 minutes).

    • After irradiation, allow the vessel to cool to room temperature.

    • Filter the extract through Whatman No. 41 filter paper.

    • Adjust the final volume to 50 mL with the extraction solvent and store at 4°C prior to analysis.

2. Reflux Extraction

A conventional and widely used method for the extraction of plant secondary metabolites.

  • Apparatus: Reflux extractor with a water bath.

  • Procedure:

    • Place a known quantity of dried, powdered plant material (e.g., 10 g) into a round-bottom flask.

    • Add the extraction solvent (e.g., 200 mL of methanol).

    • Assemble the reflux apparatus and heat the mixture in a water bath to the boiling point of the solvent.

    • Maintain the reflux for a specified period (e.g., 2 hours).

    • After cooling, filter the extract.

    • Evaporate the solvent in vacuo to obtain the crude extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and sensitive method for the quantification of this compound in plant extracts.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water is commonly used. For example, a linear gradient from 20% to 100% methanol over 30 minutes. An alternative isocratic mobile phase consists of acetonitrile and phosphate buffer solution (pH 2.5) in a 35:65 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 269 nm or 290 nm.

  • Injection Volume: 10 µL.

  • Quantification: Prepare a calibration curve using a series of standard solutions of trans-cinnamic acid of known concentrations. The concentration of this compound in the plant extracts is determined by comparing the peak area with the calibration curve.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This assay measures the enzymatic activity of PAL by quantifying the formation of trans-cinnamic acid.

  • Principle: The formation of trans-cinnamic acid from L-phenylalanine is monitored by measuring the increase in absorbance at 290 nm.

  • Reagents:

    • Extraction Buffer

    • Reaction Buffer (e.g., Tris-HCl, pH 8.8)

    • L-phenylalanine solution (substrate)

    • Stop Solution (e.g., HCl)

  • Procedure:

    • Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. The supernatant contains the crude enzyme extract.

    • Enzyme Assay: a. Pre-warm the reaction buffer and L-phenylalanine solution to 30°C. b. In a cuvette, mix the reaction buffer and the enzyme extract. c. Initiate the reaction by adding the L-phenylalanine solution. d. Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes). e. Stop the reaction by adding the stop solution. f. Measure the absorbance of the reaction mixture at 290 nm against a blank (a reaction mixture without the enzyme extract or with the stop solution added at time zero).

    • Calculation: The PAL activity is calculated based on the change in absorbance and is typically expressed as units per milligram of protein or per gram of fresh weight. One unit of enzyme activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

Conclusion

This technical guide has provided a detailed overview of the natural sources and biosynthesis of this compound. The quantitative data presented highlights the significant variation in this compound content across different plant species and tissues. The elucidation of the biosynthetic pathway, from the shikimate pathway through the action of PAL, offers targets for metabolic engineering to enhance the production of this valuable compound. The detailed experimental protocols for extraction, quantification, and enzyme activity assays serve as a practical resource for researchers in the field. A thorough understanding of these aspects is crucial for the effective exploration and utilization of this compound and its derivatives in drug development and other industrial applications.

References

A Technical Guide to Cinnamic Acid Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities. This technical guide provides an in-depth overview of the various types of this compound derivatives and analogues, their biological activities, and the experimental methodologies used in their synthesis and evaluation.

Classification of this compound Derivatives and Analogues

This compound derivatives can be broadly categorized into four main classes based on their origin and structural modifications:

  • Naturally Occurring Derivatives: These are primarily substituted on the phenyl ring with hydroxyl and/or methoxy groups. They are widely found in plants and are consumed as part of the human diet.[1]

  • Synthetic Ester Derivatives: These are synthesized by modifying the carboxylic acid group of this compound or its naturally occurring derivatives through esterification with various alcohols.

  • Synthetic Amide Derivatives: This class involves the formation of an amide bond between the carboxylic acid group of a this compound scaffold and various amines.

  • Hybrid/Conjugate Molecules: These are complex structures where a this compound moiety is chemically linked to another pharmacologically active molecule to create a new chemical entity with potentially synergistic or novel biological activities.

Types of this compound Derivatives and Analogues

Naturally Occurring this compound Derivatives

These compounds are the biosynthetic precursors to a wide range of other natural products, including flavonoids, lignans, and stilbenes.[1] The most common naturally occurring derivatives are distinguished by the substitution pattern on the phenyl ring.

Derivative Name Substituents on Phenyl Ring Common Sources
p-Coumaric Acid4-hydroxyFruits, vegetables, cereals[1]
Caffeic Acid3,4-dihydroxyCoffee, fruits, vegetables[1]
Ferulic Acid4-hydroxy-3-methoxyCereal grains, rice, wheat bran[1]
Sinapic Acid4-hydroxy-3,5-dimethoxyOilseed crops
Synthetic this compound Ester Derivatives

The esterification of the carboxylic acid group of this compound and its derivatives has been a common strategy to modulate their physicochemical properties, such as lipophilicity, which can influence their biological activity.

Ester Derivative Alcohol Moiety Reported Biological Activity
Methyl CaffeateMethanolAntifungal
Methyl 2-nitro CinnamateMethanolAntifungal
Phenethyl CaffeatePhenethyl alcoholAntioxidant, Anti-inflammatory
Decyl 3,4,5-trihydroxycinnamateDecyl alcoholAnticancer
Synthetic this compound Amide Derivatives

The synthesis of cinnamamides has been extensively explored to generate compounds with a diverse range of biological activities. The nature of the amine moiety plays a crucial role in determining the pharmacological profile of the resulting amide.

Amide Derivative Amine Moiety Reported Biological Activity
Cinnamoyl amides of biogenic aminesDopamine, Serotonin, TyramineAntioxidant, MAO inhibition
Cinnamoyl sulfonamide hybridsSulfonamidesHemostatic and stasis dissolving
N-benzyl cinnamamidesSubstituted benzylaminesAnticancer
Cinnamoyl harmicine hybridsHarmicineAnticancer
Hybrid and Conjugate Molecules

The conjugation of this compound with other bioactive scaffolds has led to the development of novel hybrid molecules with enhanced or multi-target biological activities.

Hybrid/Conjugate Conjugated Scaffold Reported Biological Activity
Flavonoid-cinnamic acid amidesFlavonoids (e.g., Quercetin)Neuroprotective
Oleanolic acid-cinnamic acid estersOleanolic acidAnticancer
This compound-metronidazole estersMetronidazoleAnticancer (EGFR/HER-2 inhibitors)
This compound-propranolol amidesPropranololLipoxygenase inhibition, Antiproteolytic

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of various this compound derivatives. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions between different studies.

Table 3.1: Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)
Compound Cell Line IC₅₀ (µM) Reference
Decyl 3,4,5-trihydroxycinnamateMCF-7 (Breast Cancer)~3.2
cis-Cinnamic AcidA549 (Lung Adenocarcinoma)~180
trans-Cinnamic AcidA549 (Lung Adenocarcinoma)~160
Compound 5 (methyl-substituted amide)A-549 (Lung Cancer)10.36
Compound 44o (Oleanolic acid hybrid)HeLa (Cervical Cancer)1.35
Compound 7a (cinnamide derivative)HCT116 (Colon Cancer)131
Compound 7e (cinnamide derivative)HCT116 (Colon Cancer)153
Compound 7f (cinnamide derivative)HCT116 (Colon Cancer)71
Compound 9c (cinnamide derivative)HCT116 (Colon Cancer)76
Compound 9f (cinnamide derivative)HCT116 (Colon Cancer)99
Belinostat (PXD101) (cinnamic hydroxamate)Various0.027 (HDAC inhibition)
Panobinostat (LBH589) (cinnamic hydroxamate)Various0.005 (HDAC inhibition)
Table 3.2: Antimicrobial Activity of this compound Derivatives (MIC values)
Compound Microorganism MIC Reference
Methyl CaffeateCandida albicans128 µg/mL
Methyl 2-nitro CinnamateCandida albicans128 µg/mL
This compoundPseudomonas aeruginosa250 µg/mL (sub-MIC)
This compoundVarious bacteria0.25 mg/mL
Compound 20 (styryl oxadiazole)Mycobacterium tuberculosis H37Ra0.045 µg/mL (IC₅₀)
4-hydroxythis compound derivative 2 Mycobacterium marinum64 µM (IC₅₀)
Sinapyl amidesGram-positive cocci171 - 696 µM
This compound estersGram-positive & Gram-negative bacteria43 - 301 µM

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, compiled from various research articles.

Synthesis of this compound via Perkin Reaction

Objective: To synthesize trans-cinnamic acid from benzaldehyde and acetic anhydride.

Materials:

  • Benzaldehyde (0.05 mol)

  • Acetic anhydride (0.073 mol)

  • Anhydrous sodium acetate (0.03 mol)

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Round bottom flask (100 mL)

  • Oil bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Place benzaldehyde, acetic anhydride, and anhydrous sodium acetate into a 100 mL round bottom flask.

  • Mix the components well and heat the reaction mixture in an oil bath at 160 °C for 1 hour, then increase the temperature to 170-180 °C and continue heating for 3 hours.

  • While still hot, pour the reaction mixture into approximately 40 mL of distilled water in a larger flask.

  • Boil the mixture for a short period to allow the unreacted acetic anhydride to hydrolyze to acetic acid.

  • Allow the solution to cool, at which point this compound will begin to crystallize.

  • Once cooled, add a saturated aqueous solution of sodium carbonate with vigorous stirring until the evolution of carbon dioxide ceases and the solution is alkaline (test with litmus paper). This will dissolve the this compound as its sodium salt and leave any unreacted benzaldehyde as an oily layer.

  • Filter the solution to remove any insoluble impurities.

  • To the filtrate, slowly add dilute hydrochloric acid with constant stirring until the precipitation of this compound is complete.

  • Filter the precipitated this compound, wash with cold water, and recrystallize from hot water or a suitable organic solvent to obtain the pure product.

Synthesis of this compound Amides

Objective: To synthesize a this compound amide from a this compound derivative and an amine.

Materials:

  • This compound derivative (2 mmol)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (2.1 mmol)

  • 1-Hydroxybenzotriazole (HOBt) (2.1 mmol)

  • Selected amine (2.0 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (2 mL)

  • Dichloromethane (CH₂Cl₂) (12 mL)

  • Argon atmosphere

Procedure:

  • Dissolve the this compound derivative in a mixture of DMF and CH₂Cl₂ in a reaction flask.

  • Add EDC and HOBt to the solution.

  • Stir the solution for 30 minutes at room temperature.

  • Add the selected amine and triethylamine to the reaction mixture.

  • Stir the mixture overnight at room temperature under an argon atmosphere.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with an appropriate organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure this compound amide.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

Objective: To qualitatively assess the antibacterial activity of a this compound derivative.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli)

  • Tryptic Soy Broth (TSB)

  • Sterile cotton swabs

  • Sterile blank paper disks

  • Solution of the test this compound derivative at a known concentration

  • Positive control antibiotic disks (e.g., Chloramphenicol, 30 µg)

  • Negative control disks (impregnated with the solvent used to dissolve the test compound)

  • 0.5 McFarland turbidity standard

  • Incubator at 35-37 °C

Procedure:

  • Inoculum Preparation: From a pure 18-24 hour culture, select 3-5 well-isolated colonies and suspend them in TSB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.

  • Application of Disks: Aseptically place the sterile paper disks impregnated with the test this compound derivative, the positive control antibiotic, and the negative control solvent onto the inoculated agar surface. Ensure the disks are at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35-37 °C for 18-24 hours.

  • Interpretation of Results: Measure the diameter of the zone of complete inhibition around each disk in millimeters. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound. Compare the zone of inhibition of the test compound to the positive and negative controls.

Mandatory Visualizations

Signaling Pathway Diagram: Inhibition of the NF-κB Pathway by Ferulic Acid

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates PI3K_Akt PI3K/Akt Pathway MyD88->PI3K_Akt Activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) IkB_p P-IκBα IKK_complex->IkB_p Phosphorylates IkB IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds to promoter Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Inflammation Transcription Ferulic_Acid Ferulic Acid Ferulic_Acid->PI3K_Akt Inhibits PI3K_Akt->IKK_complex Activates

Caption: Inhibition of the NF-κB signaling pathway by Ferulic Acid.

Ferulic acid has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and tumorigenesis. One of the proposed mechanisms is the inhibition of the PI3K/Akt pathway, which is upstream of the IκB kinase (IKK) complex. By inhibiting PI3K/Akt, ferulic acid prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm in an inactive state, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Experimental Workflow Diagram: From Synthesis to Biological Evaluation of this compound Derivatives

G Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis (e.g., Esterification, Amidation) Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassays In Vitro Biological Screening Characterization->Bioassays Anticancer Anticancer Assays (e.g., MTT on cell lines) Bioassays->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Bioassays->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., LOX, AChE) Bioassays->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Enzyme->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End End: Identification of Lead Compound SAR->End Lead_Opt->Synthesis Iterative Redesign

Caption: A typical workflow for the discovery of bioactive this compound derivatives.

The discovery and development of novel this compound-based therapeutic agents follow a structured workflow. This process begins with the rational design of new derivatives, followed by their chemical synthesis and rigorous purification. The structures of the synthesized compounds are then unequivocally confirmed using various spectroscopic techniques. Subsequently, the pure compounds are subjected to a battery of in vitro biological assays to screen for desired activities, such as anticancer, antimicrobial, or enzyme inhibitory effects. The data from these assays are then used to establish structure-activity relationships (SAR), which guide the optimization of lead compounds through iterative cycles of design and synthesis. This systematic approach ultimately leads to the identification of promising lead candidates for further preclinical and clinical development.

References

The Multifaceted Mechanisms of Cinnamic Acid: A Technical Guide to its Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have garnered significant attention in the scientific community for their wide spectrum of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antimicrobial, antioxidant, anti-inflammatory, anticancer, and antidiabetic effects of this compound. Through a comprehensive review of the literature, we detail the key signaling pathways modulated by this versatile compound, present quantitative data on its efficacy, and provide an overview of the experimental protocols used to elucidate these mechanisms. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.

Antimicrobial Mechanism of Action

This compound and its derivatives exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi. The primary mechanisms of action involve the disruption of microbial cell integrity and function.

1.1. Disruption of Cell Membrane Integrity

The lipophilic nature of this compound allows it to intercalate into the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components such as ions, ATP, and nucleic acids. This disruption of the membrane potential and integrity ultimately results in cell death.[1][2] Visual evidence from electron microscopy has shown significant morphological changes in bacteria treated with this compound, including cell wall damage, wrinkling, and leakage of cytoplasmic contents.[1]

1.2. Inhibition of Cellular Enzymes

This compound can interfere with crucial metabolic processes by inhibiting the activity of key microbial enzymes. A notable target is ATPase, an enzyme vital for cellular energy production.[1][2] By inhibiting ATPase, this compound disrupts the energy metabolism of the microorganism, leading to growth inhibition and death.

1.3. Inhibition of Biofilm Formation

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular polymeric matrix, rendering them resistant to conventional antimicrobial agents. This compound and its derivatives have been shown to inhibit biofilm formation in various pathogenic bacteria and fungi. This anti-biofilm activity is crucial in combating chronic and persistent infections.

Quantitative Data: Antimicrobial Activity
CompoundMicroorganismActivityIC50 / MIC / BMIC50Reference
This compoundStaphylococcus aureusAntibacterialMIC: 90.98% growth reduction
This compound Derivative 7Candida albicansAnti-biofilmBMIC50: 2 µg/mL
This compound Derivative 8Candida albicansAnti-biofilmBMIC50: 4 µg/mL
Ferulic AcidStreptococcus pyogenesAntibacterialMIC: 644 µM
Cinnamic-hydroxamic-acid derivativesVarious pathogenic bacteriaAntibacterialMIC: as low as 12 µg/mL
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound and its derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compound (this compound or its derivative) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism without test compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antioxidant Mechanism of Action

This compound's antioxidant properties are central to many of its other biological effects and are mediated through both direct and indirect mechanisms.

2.1. Direct Scavenging of Reactive Oxygen Species (ROS)

The phenolic ring and the carboxylic acid group in the structure of this compound and its derivatives enable them to act as direct scavengers of free radicals, such as the hydroxyl radical (HO•) and superoxide anion (O2−•). They can donate a hydrogen atom to neutralize these reactive species, thereby mitigating oxidative damage to cellular components like lipids, proteins, and DNA.

2.2. Upregulation of Endogenous Antioxidant Defenses via the Nrf2 Pathway

This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Signaling Pathway: Nrf2 Activation

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA This compound Keap1_Nrf2 Keap1-Nrf2 Complex CA->Keap1_Nrf2 dissociates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Ub Ubiquitin Nrf2_cyto->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Keap1->Ub Proteasome Proteasome Ub->Proteasome degradation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Nrf2-mediated antioxidant response activated by this compound.
Quantitative Data: Antioxidant Activity

CompoundAssayIC50Reference
This compoundDPPH Radical Scavenging1.2 µg/mL
Acetyl this compound DerivativeDPPH Radical Scavenging0.16 µg/mL
This compoundDPPH Radical Scavenging0.18 µg/mL
This compound Derivative 1iSuperoxide Radical Scavenging75% inhibition at 0.1 mM
This compound Derivative 3iLipoxygenase Inhibition7.4 µM
Caffeic AcidIntestinal Maltase Inhibition0.74 mM
Ferulic AcidIntestinal Sucrase Inhibition0.45 mM
Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Sample Preparation: Various concentrations of the test compound (this compound or its derivatives) are prepared.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with the test sample solutions in a 96-well plate or cuvettes. A control containing only DPPH and the solvent is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress key pro-inflammatory signaling pathways.

3.1. Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). This compound and its derivatives can inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

3.2. Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, plays a crucial role in inflammatory responses. This compound has been shown to inhibit the phosphorylation of these MAPK proteins, thereby downregulating the inflammatory cascade.

Signaling Pathway: Anti-inflammatory Action

Anti_inflammatory cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK CA This compound CA->MAPK_pathway inhibits CA->IKK inhibits NFkB_nuc NF-κB MAPK_pathway->NFkB_nuc activates IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB NFkB->NFkB_nuc translocation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IkB NFkB_IkB->NFkB Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Proinflammatory_Genes activates transcription

Inhibition of NF-κB and MAPK pathways by this compound.
Quantitative Data: Anti-inflammatory Activity

CompoundTarget/AssayIC50Reference
Ursodeoxycholic acid-cinnamic acid hybrid 2mNitric Oxide Production in RAW264.7 cells7.70 µM
This compound derivative 8d1Anti-inflammatory activity1.55 µM
This compound-amino acid hybridCOX-2 Inhibition6 µM
Experimental Protocol: Western Blot for MAPK Phosphorylation
  • Cell Culture and Treatment: Cells (e.g., macrophages) are cultured and treated with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of various concentrations of this compound for a specified time.

  • Protein Extraction: Cells are lysed, and total protein is extracted and quantified.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38). Antibodies against the total forms of these proteins are used as loading controls.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the bands is quantified using densitometry software.

Anticancer Mechanism of Action

This compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest.

4.1. Induction of Apoptosis via the Extrinsic Pathway

One of the key anticancer mechanisms of this compound is the induction of apoptosis, or programmed cell death. It has been shown to activate the extrinsic apoptotic pathway by increasing the expression of Tumor Necrosis Factor-Alpha (TNF-α) and its receptor, TNFR1. This leads to the activation of a caspase cascade, including caspase-8 and caspase-3, which are executioner caspases that dismantle the cell.

4.2. Cell Cycle Arrest and Inhibition of Proliferation

This compound derivatives can also inhibit cancer cell proliferation by inducing cell cycle arrest at different phases, preventing the cells from dividing and growing.

Signaling Pathway: Extrinsic Apoptosis

Extrinsic_Apoptosis cluster_caspase_cascade Caspase Cascade CA This compound TNFa TNF-α CA->TNFa upregulates TNFR1 TNFR1 TNFa->TNFR1 binds Procaspase8 Pro-caspase-8 TNFR1->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

TNFA-TNFR1 mediated extrinsic apoptosis induced by this compound.
Quantitative Data: Anticancer Activity

CompoundCell LineIC50Reference
This compoundHT-144 (Melanoma)2.4 mM
This compound Derivative 59eA549 (Lung Cancer)0.04 µM
This compound Derivative 59eHeLa (Cervical Cancer)0.004 µM
This compound Derivative 5A-549 (Lung Cancer)10.36 µM
p-Coumaric acid liposomesA375 (Melanoma)62.77 µg/mL (24h)
Experimental Protocol: Caspase Activity Assay
  • Cell Lysis: Cancer cells treated with this compound are lysed to release intracellular contents.

  • Reaction Mixture: The cell lysate is incubated with a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., Ac-DEVD-AMC for caspase-3).

  • Incubation: The reaction is incubated at 37°C to allow the caspase to cleave the substrate.

  • Detection: The fluorescence or absorbance of the cleaved substrate is measured using a fluorometer or spectrophotometer.

  • Quantification: The caspase activity is quantified by comparing the signal from the treated samples to that of untreated controls and is often expressed as fold-change.

Antidiabetic Mechanism of Action

This compound and its derivatives have shown promise in the management of diabetes through multiple mechanisms that improve glucose homeostasis.

5.1. Stimulation of Insulin Secretion

This compound can enhance glucose-stimulated insulin secretion from pancreatic β-cells. While the exact mechanism is still under investigation, it is thought to involve the modulation of ion channel activity and intracellular calcium levels, which are key triggers for insulin release.

5.2. Enhancement of Glucose Uptake

This compound can improve glucose uptake in peripheral tissues, such as adipocytes and muscle cells, which is a crucial step in lowering blood glucose levels. This effect is mediated through the translocation of glucose transporter 4 (GLUT4) to the cell membrane. Different derivatives of this compound may utilize distinct signaling pathways to achieve this, including both PPARγ-dependent and PI3K-dependent mechanisms.

Signaling Pathway: Glucose Uptake

Glucose_Uptake cluster_pathways Signaling Pathways CA This compound PPARg PPARγ CA->PPARg PI3K PI3K CA->PI3K AMPK AMPK CA->AMPK GLUT4_vesicle GLUT4 Vesicle PPARg->GLUT4_vesicle promotes translocation PI3K->GLUT4_vesicle promotes translocation AMPK->GLUT4_vesicle promotes translocation GLUT4_membrane GLUT4 (at membrane) GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake

Signaling pathways for enhanced glucose uptake by this compound.
Quantitative Data: Antidiabetic Activity

CompoundTarget/AssayIC50 / EffectReference
This compound Derivative 2α-glucosidase inhibition39.91 µM
N-trans-coumaroyltyramineα-glucosidase inhibition0.42 mM
This compoundGlucose Uptake in 3T3-L1 adipocytesIncreased uptake
Experimental Protocol: Glucose Uptake Assay in 3T3-L1 Adipocytes
  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.

  • Treatment: Differentiated adipocytes are treated with this compound or its derivatives for a specified period.

  • Glucose Uptake Measurement: Cells are incubated with a radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose, for a short period.

  • Lysis and Scintillation Counting: The cells are washed to remove extracellular glucose, lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of glucose uptake is calculated and compared between treated and untreated cells.

Conclusion

This compound and its derivatives represent a promising class of bioactive compounds with a diverse range of therapeutic potentials. Their mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways related to microbial survival, oxidative stress, inflammation, cancer progression, and metabolic regulation. The quantitative data presented herein highlight the potency of these compounds and provide a basis for further investigation and development. The detailed experimental protocols offer a practical guide for researchers seeking to explore the biological effects of this compound in their own studies. Further research, particularly in preclinical and clinical settings, is warranted to fully elucidate the therapeutic utility of this compound and its derivatives for the prevention and treatment of a variety of human diseases.

References

The Gateway to Phenylpropanoids: A Technical Guide to Cinnamic Acid Synthesis via Phenylalanine Ammonia-Lyase (PAL) in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of cinnamic acid in plants, a pivotal reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). This process marks the entry point into the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of secondary metabolites crucial for plant development, defense, and interaction with the environment. These compounds also hold significant interest for their pharmacological properties.

Phenylalanine Ammonia-Lyase (PAL): The Gatekeeper Enzyme

Phenylalanine ammonia-lyase (PAL; EC 4.3.1.24) is a key enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[1][2][3][4] This reaction is the first committed step of the phenylpropanoid pathway, diverting carbon from primary metabolism (shikimate pathway) to the synthesis of thousands of specialized metabolites.[2] These metabolites include flavonoids, lignins, coumarins, and stilbenes, which play vital roles in plant structural support, pigmentation, and defense against pathogens and UV radiation. PAL is ubiquitous in higher plants and is also found in some fungi and bacteria, but it is absent in animals.

Structurally, PAL is a homotetrameric enzyme, meaning it is composed of four identical subunits. The molecular mass of the entire enzyme typically ranges from 270 to 330 kDa. The active sites are located at the interfaces between these subunits, highlighting the importance of the quaternary structure for its catalytic function.

The Catalytic Mechanism of PAL

The conversion of L-phenylalanine to trans-cinnamic acid by PAL is a spontaneous elimination reaction. A key feature of the PAL active site is the presence of an electrophilic cofactor, 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO). This MIO group is formed autocatalytically from a conserved internal tripeptide motif (Alanine-Serine-Glycine).

The proposed mechanism involves the following key steps:

  • The aromatic ring of the L-phenylalanine substrate attacks the electrophilic MIO cofactor.

  • This attack activates the C-H bond on the β-carbon of the phenylalanine for deprotonation by a basic residue in the active site.

  • A carbanion intermediate is formed, which is stabilized by the active site environment.

  • Finally, ammonia is eliminated, resulting in the formation of the double bond of trans-cinnamic acid and the regeneration of the MIO cofactor.

PAL_Mechanism cluster_0 PAL Active Site L_Phe L-Phenylalanine (Substrate) MIO_Cofactor MIO Cofactor (Electrophile) L_Phe->MIO_Cofactor Aromatic ring attack Intermediate Carbanion Intermediate MIO_Cofactor->Intermediate Forms intermediate Cinnamic_Acid trans-Cinnamic Acid (Product) Intermediate->Cinnamic_Acid Ammonia elimination Ammonia Ammonia (NH3) (Product) Intermediate->Ammonia

Figure 1: Simplified catalytic mechanism of PAL.

Kinetic Properties of PAL Isoforms

In many plant species, PAL is encoded by a small multigene family, leading to the existence of different PAL isoforms. These isoforms can exhibit distinct kinetic properties and expression patterns, allowing for fine-tuned regulation of the phenylpropanoid pathway in different tissues and under various conditions. For example, Arabidopsis thaliana has four PAL genes (PAL1-PAL4). Studies on the recombinant proteins of these isoforms have shown that AtPAL1, 2, and 4 have similar Km values for L-phenylalanine, while AtPAL3 has very low activity.

The table below summarizes key kinetic parameters for PAL from different plant sources.

Plant SpeciesIsoformSubstrateKm (µM)kcat (s-1)pH OptimumTemperature Optimum (°C)
Arabidopsis thalianaAtPAL1L-Phe711.48~8.5-9.0~38-40
Arabidopsis thalianaAtPAL2L-Phe642.15~8.5-9.0~38-40
Arabidopsis thalianaAtPAL4L-Phe681.12~8.5-9.0~38-40
Musa cavendishii-L-Phe1450-8.830
Cyathobasis fruticulosa-L-Phe--8.837
Trichosporon cutaneum-L-Phe5000-8.0-8.532

Data compiled from multiple sources. Note that kinetic values can vary based on assay conditions.

Regulation of PAL Activity and Gene Expression

The activity of PAL is tightly regulated at multiple levels to control the flux of metabolites into the phenylpropanoid pathway. This regulation is crucial for the plant's response to developmental cues and environmental stresses.

Transcriptional Regulation: PAL gene expression is rapidly and dramatically induced by a wide range of stimuli, including:

  • Pathogen attack

  • Tissue wounding

  • UV irradiation

  • Low temperatures

  • Nutrient depletion

  • Hormones like jasmonic acid and salicylic acid

The promoters of PAL genes contain cis-regulatory elements that bind to various transcription factors, such as MYB, AP2/ERF, and NAC families, which mediate these responses.

PAL_Regulation cluster_input Environmental & Developmental Signals cluster_pathway Cellular Signaling Cascade cluster_output Gene Expression & Protein Synthesis Pathogen Pathogen Attack Signaling Signal Transduction (e.g., SA, JA pathways) Pathogen->Signaling UV_Light UV Light UV_Light->Signaling Wounding Wounding Wounding->Signaling TFs Activation of Transcription Factors (e.g., MYB, NAC) Signaling->TFs PAL_Gene PAL Gene Expression TFs->PAL_Gene Binds to promoter PAL_Protein PAL Protein Synthesis PAL_Gene->PAL_Protein Transcription & Translation Cinnamic_Acid This compound Production PAL_Protein->Cinnamic_Acid Catalysis

Figure 2: Transcriptional regulation of PAL gene expression.

Post-Translational Regulation and Feedback Inhibition: PAL activity can also be modulated after the protein is synthesized. This includes potential regulation by phosphorylation and ubiquitination. Furthermore, PAL is subject to feedback inhibition by some of its downstream products, including trans-cinnamic acid itself. This allows the cell to fine-tune the pathway's output based on the accumulation of its final products.

Experimental Protocols

Protocol for PAL Activity Assay (Spectrophotometric Method)

This protocol is a generalized method based on common practices for determining PAL activity by measuring the formation of trans-cinnamic acid, which absorbs light at approximately 290 nm.

PAL_Assay_Workflow start Start: Plant Tissue Sample homogenize 1. Homogenize Tissue in liquid nitrogen and extraction buffer on ice. start->homogenize centrifuge1 2. Centrifuge at high speed (e.g., 13,000 x g) at 4°C. homogenize->centrifuge1 supernatant 3. Collect supernatant (Crude Enzyme Extract) centrifuge1->supernatant assay_mix 4. Prepare Assay Mixture: - Enzyme Extract - Buffer (e.g., Borate, pH 8.8) - L-Phenylalanine (Substrate) supernatant->assay_mix incubate 5. Incubate at optimal temperature (e.g., 37-40°C) for a defined time (e.g., 60 min). assay_mix->incubate stop_reaction 6. Stop Reaction (e.g., with HCl or TCA). incubate->stop_reaction measure 7. Measure Absorbance at 290 nm using a spectrophotometer. stop_reaction->measure calculate 8. Calculate PAL Activity (µmol this compound/min/mg protein) measure->calculate end End calculate->end

Figure 3: Experimental workflow for PAL activity assay.

Methodology:

  • Enzyme Extraction:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Homogenize the powder in a cold extraction buffer (e.g., 100 mM sodium borate buffer, pH 8.8, containing β-mercaptoethanol or other protectants).

    • Centrifuge the homogenate at high speed (e.g., 13,000-15,000 x g) for 20-30 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract. The protein concentration should be determined using a standard method like the Bradford assay.

  • Enzymatic Reaction:

    • Prepare the reaction mixture in a cuvette or microplate well. A typical mixture contains:

      • Borate buffer (100 mM, pH 8.8)

      • L-phenylalanine solution (e.g., 50 mM)

      • Enzyme extract

    • The reaction is initiated by adding the enzyme extract.

    • For a control, substitute the enzyme extract with extraction buffer or heat-inactivated enzyme.

  • Measurement:

    • Incubate the reaction mixture at the optimal temperature for PAL (e.g., 37°C or 40°C) for a specific duration (e.g., 30-120 minutes).

    • The formation of trans-cinnamic acid is monitored by measuring the increase in absorbance at 290 nm using a spectrophotometer.

    • The reaction can be stopped by adding an acid like HCl or trichloroacetic acid (TCA) before measurement.

  • Calculation of Activity:

    • PAL activity is calculated based on the change in absorbance over time, using the molar extinction coefficient of trans-cinnamic acid. The activity is typically expressed as units per milligram of protein (e.g., µmol of this compound formed per minute per mg of protein).

Protocol for Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of this compound from plant material.

Methodology:

  • Extraction:

    • Homogenize dried and powdered plant material.

    • Perform an extraction using a suitable solvent, such as methanol or ethanol, often with the aid of sonication or reflux.

    • Filter the extract to remove solid debris.

    • The solvent is typically evaporated under vacuum, and the residue is redissolved in a smaller volume of the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is often employed, typically using a mixture of an aqueous solvent (e.g., water with a small amount of acid like phosphoric or acetic acid to control pH) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection is performed at a wavelength where this compound has a strong absorbance, typically around 270-280 nm.

    • Flow Rate: A standard flow rate is 1.0 mL/min.

  • Quantification:

    • A standard curve is generated by injecting known concentrations of a pure trans-cinnamic acid standard.

    • The peak area of this compound in the plant extract chromatogram is compared to the standard curve to determine its concentration in the sample. The results are typically expressed as mg or µg of this compound per gram of dry plant material.

Conclusion

The synthesis of this compound via phenylalanine ammonia-lyase is a fundamental and highly regulated process in plant biology. As the entry point to the phenylpropanoid pathway, PAL's activity dictates the production of a vast suite of compounds essential for plant survival and with significant value in medicine and industry. A thorough understanding of PAL's mechanism, kinetics, and regulation is critical for professionals in plant science and drug development, paving the way for metabolic engineering of valuable natural products and the discovery of new bioactive compounds.

References

A Comprehensive Technical Guide to the Differentiated Properties of Cis- and Trans-Cinnamic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cinnamic acid, a naturally occurring unsaturated carboxylic acid, exists as two geometric isomers: cis-cinnamic acid and trans-cinnamic acid. While structurally similar, these isomers exhibit distinct physical, chemical, and biological properties that are of significant interest to researchers in the fields of chemistry, biology, and pharmacology. The trans isomer is the more stable and common form, found abundantly in nature, whereas the cis isomer is less stable and often formed through photoisomerization. This in-depth technical guide provides a comprehensive comparison of the properties of these two isomers, detailed experimental protocols for their characterization, and visual representations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for scientists and professionals involved in drug development and related research areas.

Comparative Physicochemical Properties

The distinct spatial arrangement of the functional groups in cis- and trans-cinnamic acid gives rise to significant differences in their physical and chemical properties. These properties are summarized in the tables below for easy comparison.

Physical Properties
Propertytrans-Cinnamic Acidcis-Cinnamic AcidReferences
Appearance White monoclinic crystalsColorless to white prismatic crystals[1]
Molar Mass 148.16 g/mol 148.16 g/mol [1]
Melting Point 133 °C42 °C, 58 °C, 68 °C (polymorphs)[1][2]
Boiling Point 300 °C (decomposes)265 °C (decomposes)[1]
Density 1.2475 g/cm³1.284 g/cm³ (at 4 °C)
Solubility in Water 0.5 g/L (at 25 °C)Slightly soluble (0.937 g/L at 25 °C)
Solubility in Organic Solvents Freely soluble in ethanol, methanol, diethyl ether, acetone, benzene, chloroform. Insoluble in hexane.Easily soluble in alcohol, ether, and ethyl acetate.
Odor Honey-like, slight cinnamon aroma-
Chemical and Spectroscopic Properties
Propertytrans-Cinnamic Acidcis-Cinnamic AcidReferences
IUPAC Name (2E)-3-Phenylprop-2-enoic acid(2Z)-3-Phenylprop-2-enoic acid
Stability More stable isomerLess stable, can isomerize to the trans form upon heating.
pKa 4.44~3.85
UV λmax ~270-273 nm~262 nm
Key IR Bands (cm⁻¹) ~1680 (C=O), ~1630 (C=C), ~980 (trans C-H bend)~1700 (C=O), ~1630 (C=C), ~780 (cis C-H bend)
¹H NMR (CDCl₃, δ ppm) ~7.8 (d, C=CH), ~6.4 (d, Ph-CH=)~6.9 (d, C=CH), ~5.9 (d, Ph-CH=)
¹³C NMR (CDCl₃, δ ppm) ~172 (C=O), ~147 (C=CH), ~120 (Ph-CH=)~171 (C=O), ~145 (C=CH), ~118 (Ph-CH=)

Differentiated Biological and Pharmacological Activities

The geometric isomerism of this compound profoundly influences its biological activity. The cis isomer, despite its lower stability, often exhibits more potent effects in various biological systems.

Plant Growth Regulation
  • cis-Cinnamic Acid: Acts as a natural plant growth-promoting compound. It functions as an inhibitor of polar auxin transport, leading to localized auxin accumulation. This results in phenotypes characteristic of high auxin levels, such as the inhibition of primary root growth and the promotion of lateral and adventitious root formation.

  • trans-Cinnamic Acid: Generally inactive as a plant growth promoter at equimolar concentrations. It is a key intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of plant secondary metabolites, including lignins, flavonoids, and salicylic acid.

Antimicrobial and Pharmacological Effects
  • cis-Cinnamic Acid: Demonstrates significantly higher antimicrobial activity compared to its trans counterpart. Notably, it is much more potent against Mycobacterium tuberculosis, including multidrug-resistant strains. It also shows a more pronounced synergistic effect when combined with standard anti-tuberculosis drugs like isoniazid and rifampicin.

  • trans-Cinnamic Acid: Possesses a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This compound and its derivatives have been shown to inhibit the NF-κB signaling pathway, which is crucial in inflammation and tumorigenesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize and differentiate cis- and trans-cinnamic acid.

Physicochemical Characterization

This protocol describes the determination of the melting point range of the this compound isomers using a capillary melting point apparatus.

  • Materials:

    • Melting point apparatus (e.g., Mel-Temp)

    • Capillary tubes (sealed at one end)

    • Sample of cis- or trans-cinnamic acid

    • Spatula

    • Mortar and pestle (optional)

  • Procedure:

    • Ensure the sample is a fine powder. If necessary, gently grind the crystals in a mortar.

    • Pack the capillary tube by tapping the open end into the powdered sample until it is filled to a height of 2-3 mm.

    • Invert the tube and tap the sealed end on a hard surface to compact the sample at the bottom.

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a rapid setting to quickly determine an approximate melting range.

    • Allow the apparatus to cool.

    • Prepare a new sample and set the heating rate to a slow and steady increase (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted (the end of the melting range).

    • Repeat the measurement with a fresh sample to ensure accuracy. Pure compounds will have a sharp melting range (0.5-1 °C), while impure samples will exhibit a depressed and broader melting range.

This protocol outlines the determination of the solubility of the this compound isomers in a given solvent.

  • Materials:

    • Scintillation vials or sealed flasks

    • Orbital shaker with temperature control

    • Analytical balance

    • Solvent of interest (e.g., water, ethanol)

    • Sample of cis- or trans-cinnamic acid

    • Centrifuge

    • UV-Vis spectrophotometer or HPLC system for quantification

  • Procedure:

    • Add an excess amount of the this compound isomer to a known volume of the solvent in a sealed flask.

    • Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After shaking, allow the suspension to settle.

    • Centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved this compound using a pre-calibrated UV-Vis spectrophotometer at the λmax of the isomer or an HPLC system.

    • Calculate the solubility in units such as g/L or mol/L.

This protocol describes the determination of the acid dissociation constant (pKa) of the this compound isomers.

  • Materials:

    • pH meter with a glass electrode

    • Buret

    • Beaker

    • Magnetic stirrer and stir bar

    • Standardized solution of a strong base (e.g., 0.1 M NaOH)

    • A known concentration of the this compound isomer dissolved in a suitable solvent (e.g., water or a water/ethanol mixture)

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • Pipette a known volume of the this compound solution into a beaker and add a magnetic stir bar.

    • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

    • Fill the buret with the standardized NaOH solution and record the initial volume.

    • Begin the titration by adding small increments of the NaOH solution.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration past the equivalence point (the point of rapid pH change).

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence point from the inflection point of the curve.

    • The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

Spectroscopic and Chromatographic Analysis
  • Objective: To determine the wavelength of maximum absorbance (λmax) for each isomer.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Procedure:

    • Prepare dilute solutions of both cis- and trans-cinnamic acid in a suitable UV-transparent solvent (e.g., ethanol or methanol).

    • Use the solvent as a blank to zero the spectrophotometer.

    • Scan the absorbance of each solution over a wavelength range of approximately 200-400 nm.

    • Identify the wavelength at which the maximum absorbance occurs for each isomer.

  • Objective: To identify the characteristic vibrational modes of the functional groups in each isomer.

  • Instrumentation: FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellet press.

  • Procedure (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the sample with ~100 mg of dry KBr powder in an agate mortar.

    • Place the mixture in a pellet press and apply pressure to form a transparent pellet.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify the characteristic peaks for the O-H, C=O, C=C, and C-H bonds, paying close attention to the out-of-plane C-H bending vibrations that differentiate the cis and trans isomers.

  • Objective: To elucidate the chemical environment of the protons and carbons in each isomer.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure and stereochemistry of the isomers. The coupling constant between the vinylic protons is a key differentiator (J ≈ 16 Hz for trans and J ≈ 12 Hz for cis).

  • Objective: To separate and quantify the cis and trans isomers in a mixture.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Procedure:

    • Prepare a mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like phosphoric acid).

    • Prepare standard solutions of known concentrations for both isomers.

    • Inject the standards and the sample mixture into the HPLC system.

    • Monitor the elution of the compounds using the UV detector at the λmax of the isomers.

    • The trans isomer, being less polar, will typically have a longer retention time than the cis isomer on a reverse-phase column.

    • Quantify the amount of each isomer by comparing the peak areas to the calibration curves generated from the standards.

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important biological pathways and experimental workflows discussed in this guide.

Signaling Pathways

Polar_Auxin_Transport cluster_apoplast Apoplast (Acidic) cluster_cytoplasm Cytoplasm (Neutral) cluster_inhibition Inhibition by cis-Cinnamic Acid IAAH_apoplast IAAH IAAH_cyto IAAH IAAH_apoplast->IAAH_cyto Passive Diffusion IAA_anion_apoplast IAA⁻ IAA_anion_cyto IAA⁻ IAA_anion_apoplast->IAA_anion_cyto IAAH_cyto->IAA_anion_cyto Deprotonation PIN PIN IAA_anion_cyto->PIN Efflux H_ATPase H⁺-ATPase H_ATPase->IAAH_apoplast Pumps H⁺ out AUX1 AUX1 AUX1->IAA_anion_cyto PIN->IAA_anion_apoplast cis_CA cis-Cinnamic Acid cis_CA->PIN Inhibits

Caption: Polar Auxin Transport and its Inhibition by cis-Cinnamic Acid.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Derivatives Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation Ub Ubiquitination & Degradation IkB_P->Ub DNA DNA NFkB_nucleus->DNA Binds Transcription Gene Transcription (Inflammatory mediators) DNA->Transcription CA_deriv This compound Derivatives CA_deriv->IKK_complex Inhibits

Caption: The Canonical NF-κB Signaling Pathway and its Inhibition.

Experimental Workflow

Experimental_Workflow cluster_physicochem Physicochemical Characterization cluster_spectro Spectroscopic & Chromatographic Analysis cluster_bio Biological Activity Assays start Start: this compound Isomers mp Melting Point Determination start->mp sol Solubility Assay start->sol pka pKa Determination start->pka uv UV-Vis start->uv ftir FTIR start->ftir nmr NMR start->nmr hplc HPLC start->hplc plant Plant Growth Assays start->plant antimicrobial Antimicrobial Assays (MIC) start->antimicrobial end End: Comparative Profile mp->end sol->end pka->end uv->end ftir->end nmr->end hplc->end plant->end antimicrobial->end

References

The Solubility of Cinnamic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives are of significant interest in the pharmaceutical, cosmetic, and food industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. A critical physicochemical parameter governing the formulation, efficacy, and bioavailability of this compound-based products is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, details the experimental methodologies for its determination, and presents a logical workflow for a standard solubility assessment.

Quantitative Solubility Data

The solubility of trans-cinnamic acid, the more stable and common isomer, has been experimentally determined in numerous organic solvents. The following tables summarize the available quantitative data, providing a valuable resource for comparative analysis and solvent selection in research and development.

Table 1: Solubility of trans-Cinnamic Acid in Various Organic Solvents at 298.2 K (25 °C) and 313.2 K (40 °C)

SolventMolar Solubility (mol·L⁻¹) at 298.2 KGram Solubility ( g/100 mL) at 298.2 KMolar Solubility (mol·L⁻¹) at 313.2 KGram Solubility ( g/100 mL) at 313.2 K
Methanol2.2232.943.0845.70
Ethanol1.5623.00[1]2.1932.40
1-Propanol1.1817.501.6824.90
2-Propanol1.0114.901.4821.90
2-Butanone1.9629.002.7640.90
Ethyl Acetate1.4120.902.0430.20
Acetonitrile0.8813.001.3419.90

Data for the table above was compiled from a study by Vilas-Boas et al. (2020), which utilized the isothermal shake-flask method and UV-Vis spectroscopy for determination.[2][3]

Table 2: Additional Reported Solubility Data for this compound

SolventTemperatureSolubility
Water25 °C0.05 g/100 mL[1]
Water98 °C0.588 g/100 mL[1]
Chloroform15 °C5.9 g/100 mL
Benzene-Freely Soluble
Diethyl Ether-Freely Soluble
Acetone-Freely Soluble
Acetic Acid-Freely Soluble
Carbon Disulfide-Freely Soluble
Petroleum Ether-Soluble
Oils-Soluble
Hexane-Insoluble

Note: "Freely Soluble" and "Soluble" are qualitative terms. Quantitative data for these solvents is less commonly reported in standard literature. This compound is a white crystalline compound that is slightly soluble in water but freely soluble in many organic solvents.

Experimental Protocols

The determination of this compound solubility is crucial for accurate and reproducible research. The isothermal shake-flask method is a widely accepted and reliable technique for measuring thermodynamic solubility. This method, coupled with a suitable analytical technique for quantification, forms the gold standard for solubility assessment.

Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until saturation is reached.

Materials:

  • trans-Cinnamic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Conical flasks or vials with stoppers

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess of crystalline trans-cinnamic acid to a conical flask containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Seal the flasks to prevent solvent evaporation.

  • Place the flasks in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibrium should be established experimentally.

  • After the equilibration period, cease agitation and allow the flasks to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

  • Immediately filter the sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Accurately weigh the collected filtrate.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

Quantification Methods

1. UV-Vis Spectroscopy

This method is based on the principle that this compound absorbs ultraviolet light at a specific wavelength.

  • Wavelength of Maximum Absorbance (λmax): The λmax for trans-cinnamic acid is typically around 270-273 nm.

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the λmax using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

    • Dilute the saturated filtrate sample with the same solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

2. High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and sensitivity for the quantification of this compound, especially in complex mixtures.

  • Typical Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component (e.g., water with a small percentage of acetic or phosphoric acid) is typical.

    • Detection: UV detection at the λmax of this compound (around 270-285 nm) is standard.

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Generate a calibration curve by plotting peak area against concentration.

    • Inject a diluted aliquot of the saturated filtrate sample into the HPLC system.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Calculate the solubility, correcting for any dilutions made.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess this compound to solvent in a sealed flask equilibration Agitate at constant temperature (e.g., 24-72h) prep1->equilibration settling Allow solid to settle equilibration->settling sampling Withdraw supernatant with a pre-warmed syringe settling->sampling filtration Filter through a 0.45 µm syringe filter sampling->filtration analysis Quantify this compound concentration (UV-Vis or HPLC) filtration->analysis result Determine Solubility analysis->result

Isothermal Shake-Flask Method Workflow

This comprehensive guide provides researchers and professionals with the necessary data and methodologies to effectively work with this compound. Understanding its solubility in various organic solvents is a fundamental step in harnessing its full potential in diverse applications.

References

The Central Role of Cinnamic Acid in the Phenylpropanoid Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpropanoid pathway is a major route of secondary metabolism in plants, responsible for the biosynthesis of a vast array of phenolic compounds that are crucial for plant growth, development, and defense. At the heart of this intricate network lies cinnamic acid, the first committed intermediate, which serves as a pivotal precursor for thousands of downstream molecules, including lignins, flavonoids, coumarins, and stilbenes. This technical guide provides an in-depth exploration of the role of this compound, detailing its biosynthesis, its position as a key metabolic branch point, and its function in regulating the pathway's flux. This guide includes a summary of quantitative enzymatic data, detailed experimental protocols for key assays, and visualizations of the core pathways and workflows to support researchers in the field.

Introduction

The phenylpropanoid pathway commences with the deamination of the aromatic amino acid L-phenylalanine to produce trans-cinnamic acid.[1][2] This irreversible reaction is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) and represents the gateway from primary to secondary metabolism.[3] this compound itself is the backbone from which the C6-C3 phenylpropanoid unit is derived.[1] Subsequent enzymatic modifications, primarily hydroxylations and the activation to a coenzyme A (CoA) thioester, prepare this compound for its entry into various downstream branches of the pathway, leading to a diverse suite of bioactive compounds with significant applications in medicine, agriculture, and industry. Understanding the kinetics and regulation of the enzymes that metabolize this compound is therefore fundamental to manipulating this pathway for targeted compound production.

Biosynthesis and Metabolic Fate of this compound

The core sequence of the general phenylpropanoid pathway involves three key enzymatic steps that convert L-phenylalanine into the activated intermediate, p-coumaroyl-CoA. This compound is the product of the first of these reactions and the substrate for the second.

  • Phenylalanine Ammonia-Lyase (PAL): PAL (EC 4.3.1.24) catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia.[4] This is a critical regulatory point in the pathway.

  • Cinnamate 4-hydroxylase (C4H): C4H (EC 1.14.14.91), a cytochrome P450-dependent monooxygenase, hydroxylates this compound at the C4 position of the phenyl ring to produce p-coumaric acid. This reaction is essential for the synthesis of the majority of phenylpropanoid compounds.

  • 4-Coumarate:CoA Ligase (4CL): 4CL (EC 6.2.1.12) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This activated thioester is the direct precursor for flavonoid and monolignol biosynthesis.

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Downstream Downstream Phenylpropanoids (Lignins, Flavonoids, etc.) CouCoA->Downstream

Quantitative Data: Enzyme Kinetics

The efficiency of the enzymatic conversions involving this compound is critical for the overall flux through the phenylpropanoid pathway. The following table summarizes key kinetic parameters for PAL, C4H, and 4CL from various plant sources. It is important to note that these values can vary significantly depending on the plant species, isoenzyme, and experimental conditions.

EnzymeOrganismSubstrateK_m_ (µM)V_max_ (units)k_cat_ (s⁻¹)Reference(s)
PAL Trichosporon cutaneumL-Phenylalanine5000 ± 1100--
Banana (Musa cavendishii)L-Phenylalanine14500.15 (µmol/min/mg)-
C4H Soybean (Glycine max)trans-Cinnamic acid2.74 ± 0.1856.38 (nmol/min/mg)-
Soybean (Glycine max)trans-Cinnamic acid6.438 ± 0.743.6 (nmol/min/mg)-
Soybean (Glycine max)trans-Cinnamic acid3.83 ± 0.440.13 (nmol/min/mg)-
4CL Hybrid Poplartrans-Cinnamic acid10-fold lower affinity than p-coumaric acid--
Loblolly Pinetrans-Cinnamic acid-Lower activity than with p-coumaric and ferulic acids-

Regulatory Role of this compound: Feedback Inhibition

This compound is not merely a passive intermediate; it plays an active role in regulating the metabolic flux into the phenylpropanoid pathway through a feedback inhibition loop. An accumulation of trans-cinnamic acid, which can occur if its rate of synthesis by PAL exceeds its rate of conversion by C4H, can lead to the downregulation of PAL activity. This regulation can occur at both the transcriptional and post-transcriptional levels. Exogenously applied this compound has been shown to inhibit the transcription of PAL genes and can also directly inhibit PAL enzyme activity. This feedback mechanism is crucial for maintaining homeostasis within the pathway and preventing the wasteful expenditure of resources.

Feedback_Inhibition cluster_pathway Phenylpropanoid Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid PAL PAL Cin->PAL Feedback Inhibition Downstream Downstream Products

Experimental Protocols

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the rate of conversion of L-phenylalanine to trans-cinnamic acid.

Materials:

  • Extraction Buffer: e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol.

  • Substrate Solution: L-phenylalanine in extraction buffer (e.g., 40 mM).

  • Spectrophotometer capable of measuring absorbance at 290 nm.

Procedure:

  • Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 4°C to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Assay Mixture: In a quartz cuvette, mix the enzyme extract with the L-phenylalanine substrate solution. The final volume and concentrations should be optimized for the specific plant tissue.

  • Measurement: Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 290 nm over time (e.g., every 30 seconds for 5-10 minutes). trans-Cinnamic acid has a characteristic absorbance at this wavelength.

  • Calculation: Calculate the PAL activity based on the rate of change in absorbance, using the molar extinction coefficient of trans-cinnamic acid (approximately 10,000 M⁻¹ cm⁻¹). Activity is typically expressed as µmol of this compound formed per minute per mg of protein.

Cinnamate 4-hydroxylase (C4H) Activity Assay

This assay typically requires the isolation of microsomes as C4H is a membrane-bound enzyme. The formation of p-coumaric acid is measured by HPLC.

Materials:

  • Homogenization Buffer: e.g., 100 mM potassium phosphate, pH 7.6, with sucrose, ascorbate, and PVPP.

  • Resuspension Buffer: e.g., 50 mM potassium phosphate, pH 7.6.

  • Reaction Mixture: Resuspension buffer containing NADPH and trans-cinnamic acid.

  • HPLC system with a C18 column and a UV detector.

Procedure:

  • Microsome Isolation: Homogenize plant tissue in homogenization buffer. Perform differential centrifugation to isolate the microsomal fraction. Resuspend the microsomal pellet in the resuspension buffer.

  • Enzyme Assay: Incubate the microsomal preparation with the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

  • Reaction Termination and Extraction: Stop the reaction by adding acid (e.g., HCl). Extract the phenolic compounds with an organic solvent like ethyl acetate.

  • HPLC Analysis: Evaporate the organic solvent and redissolve the residue in the HPLC mobile phase. Inject the sample into the HPLC system and quantify the amount of p-coumaric acid produced by comparing the peak area to a standard curve.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantification of this compound and other phenylpropanoids in plant extracts.

Materials:

  • Extraction Solvent: e.g., 80% methanol.

  • HPLC system with a C18 column and a UV or Diode Array Detector (DAD).

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • This compound standard for calibration.

Procedure:

  • Extraction: Homogenize freeze-dried and powdered plant tissue in the extraction solvent. Sonicate or vortex to ensure complete extraction. Centrifuge to pellet solids and collect the supernatant.

  • Sample Preparation: Filter the supernatant through a 0.22 µm filter before injection into the HPLC.

  • HPLC Analysis: Inject the sample and elute using a suitable gradient program. Monitor the absorbance at the λ_max_ of this compound (around 270-280 nm).

  • Quantification: Identify the this compound peak by comparing its retention time and UV spectrum with the standard. Quantify the concentration using a calibration curve prepared from the this compound standard.

Experimental Workflow for Phenylpropanoid Analysis

A typical workflow for studying the role of this compound and the phenylpropanoid pathway involves several key stages, from sample collection to data interpretation.

Experimental_Workflow cluster_prep Sample Preparation cluster_data Data Integration & Interpretation Harvest Plant Tissue Harvesting Freeze Flash Freezing (e.g., in Liquid N2) Harvest->Freeze Grind Grinding to a Fine Powder Freeze->Grind Extract_Metabolites Extract_Metabolites Grind->Extract_Metabolites Extract_Protein Extract_Protein Grind->Extract_Protein Integrate Data Integration Interpret Biological Interpretation Integrate->Interpret Quantify_Metabolites Quantify_Metabolites Quantify_Metabolites->Integrate Quantify_Activity Quantify_Activity Quantify_Activity->Integrate

Conclusion

This compound stands as a cornerstone of plant secondary metabolism. Its formation by PAL marks the entry into the vast and complex phenylpropanoid pathway, and its subsequent conversion by C4H opens the door to a multitude of essential compounds. Furthermore, its role in the feedback regulation of PAL underscores its importance in maintaining metabolic homeostasis. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a robust toolkit for researchers aiming to further unravel the intricacies of the phenylpropanoid pathway and harness its potential for various biotechnological applications. A thorough understanding of the kinetics and regulation surrounding this compound is paramount for the successful metabolic engineering of plants for the enhanced production of high-value phenylpropanoids.

References

The Pharmacological Landscape of Cinnamic Acid Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Cinnamic acid and its derivatives represent a versatile class of naturally occurring phenolic compounds that have garnered significant attention in the fields of pharmacology and drug development. Found abundantly in various plants, fruits, and vegetables, these molecules serve as a foundational scaffold for a wide array of biological activities.[1] Modern pharmacological research has substantiated the traditional use of cinnamon-related compounds, confirming that this compound and its derivatives possess potent anti-tumor, anti-inflammatory, antibacterial, anti-diabetic, and antioxidant properties.[2] This technical guide provides an in-depth overview of the key pharmacological effects of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of core mechanisms to support researchers, scientists, and drug development professionals.

Anti-inflammatory Effects

This compound derivatives exhibit significant anti-inflammatory activity, primarily by modulating key pro-inflammatory pathways.[3] Their mechanisms often involve the inhibition of critical enzymes and signaling cascades that drive the inflammatory response.

Mechanism of Action: NF-κB Signaling Inhibition

A primary mechanism for the anti-inflammatory effects of this compound derivatives is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[2] In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound derivatives can intervene in this process by inhibiting the phosphorylation of IκB, thereby preventing NF-κB activation and reducing the production of inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor NFkB_nuc NF-κB DNA DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) IkB_NFkB IkB_NFkB IkB_NFkB:f1->NFkB_nuc translocates

Other anti-inflammatory mechanisms include the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial in the synthesis of inflammatory mediators.

Anticancer Activity

This compound derivatives have demonstrated considerable potential as anticancer agents, acting against a variety of cancer cell lines including breast, colon, and lung cancer. Their cytotoxic effects are mediated through several mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic pathways.

Mechanisms of Action
  • Induction of Apoptosis: Many derivatives, such as cinnamaldehyde, trigger programmed cell death (apoptosis) in cancerous cells. This can be initiated by causing irreversible DNA damage, leading to the activation of caspases (like caspase-3) and subsequent cell death.

  • Cell Cycle Arrest: Some derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For instance, treatment of melanoma cells with this compound resulted in a decreased percentage of cells in the S phase of the cell cycle. Certain synthetic derivatives have been shown to induce G1 cell cycle arrest in colorectal cancer cells.

  • Inhibition of Protein Kinases: this compound and its analogs can act as inhibitors of oncogenic protein kinases, which are essential for controlling the signaling networks that drive cancer cell proliferation and survival.

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Derivative / CompoundCell LineActivity MetricValueReference
This compoundHT-144 (Melanoma)IC502.4 mM
4-hydroxythis compound derivativeMycobacterium marinumIC5064 µM
This compound-progenone hybrids (53a-o)A549, H157, HepG2, MCF-7, HL-60IC50Varies by compound
Harmicine-cinnamic acid hybrid (36e)HepG2 (Liver carcinoma)IC502.19 µM
CIN-PLGA-NPsMDA-MB-231 (Breast cancer)IC500.5171 mM
Free this compoundMDA-MB-231 (Breast cancer)IC502.296 mM
Synthetic derivative (Compound 5)A-549 (Lung cancer)IC5010.36 µM

Antioxidant Properties

A significant number of this compound derivatives, particularly those containing phenolic hydroxyl groups, are potent antioxidants. They exert their effects by scavenging free radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. This antioxidant capacity is fundamental to many of their other pharmacological effects, including their anti-inflammatory and neuroprotective actions.

The antioxidant activity is often attributed to the ability of the phenolic group to donate a hydrogen atom to a free radical, which neutralizes the radical and terminates the chain reaction. The presence of vinyl fragments in the structure also contributes to this activity.

Derivative / CompoundAssayActivity MetricValueReference
Phenyl-substituted acids (1i, 2i, 3i, 4i)Lipid Peroxidation (AAPH)Inhibition % (at 0.1 mM)84% - 92%
Multi-target derivative (3i)Lipoxygenase InhibitionIC507.4 µM
Various derivativesDPPH Radical Scavenging% Interaction (at 100 µM)30% - 48%
Various derivativesHydroxyl Radical Scavenging% Scavenging (at 100 µM)72% - 100%

Antimicrobial and Antifungal Activity

This compound and its derivatives have a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi and yeasts. The emergence of drug-resistant microbial strains has intensified the search for new antimicrobial agents, making these natural compounds particularly valuable.

Mechanisms of Action

The antimicrobial action of this compound involves multiple mechanisms:

  • Disruption of Cell Membranes: They can damage the integrity of the bacterial cell wall and membrane, leading to the leakage of intracellular contents.

  • Enzyme Inhibition: They can inhibit essential enzymes, such as ATPase, disrupting cellular energy metabolism.

  • Biofilm Inhibition: this compound derivatives have been shown to prevent the formation of biofilms, which are communities of microbes that are notoriously difficult to eradicate.

The table below presents the minimum inhibitory concentration (MIC) for selected derivatives against various microorganisms.

Derivative / CompoundMicroorganismActivity MetricValue (µg/mL)Reference
This compound & derivativesStaphylococcus epidermidisMIC256 - 4096
(2E)-N-((-2-(3,4-dimethoxybenzylidene) hydrazinyl) (imino) methyl)-3-(4- methoxyphenyl) acryl amideM. tuberculosis H37RvMIC6.49 µM

Neuroprotective Effects

There is growing interest in the application of this compound derivatives for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. These conditions are often linked to oxidative stress, neuroinflammation, and the accumulation of protein aggregates. The multifaceted nature of this compound derivatives, with their combined anti-inflammatory, antioxidant, and anti-amyloid properties, makes them promising candidates for neuroprotection. For example, certain derivatives have been shown to inhibit the accumulation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, and protect neuronal cells from H2O2-induced damage.

Derivative / CompoundCell Line / ModelActivity MetricValueReference
Compound 87SH-SY5Y (Neuroblastoma)EC50 (Neuroprotection)2.41 µM
Compound 87HBMEC-2 (Brain Microvascular Endothelial)EC50 (Neuroprotection)3.26 µM
Ferulic acid derivatives (86f, 86g)Alzheimer's Disease ModelEffectCrosses Blood-Brain Barrier

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation Synthesis Synthesize Cinnamic Acid Derivative Purification Purify Compound (e.g., Chromatography) Synthesis->Purification Characterization Characterize Structure (NMR, MS) Purification->Characterization Start Pure Compound Antioxidant Antioxidant Assay (e.g., DPPH) Antimicrobial Antimicrobial Assay (e.g., MIC) Anticancer Cytotoxicity Assay (e.g., MTT) CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis Apoptosis Assay (Caspase Activity) WesternBlot Signaling Pathway Analysis (Western Blot for NF-κB) AnimalModel Select Animal Model (e.g., Tumor Xenograft) Treatment Administer Compound Efficacy Evaluate Efficacy & Toxicity Lead Lead Compound

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

    • Dissolve the test this compound derivative and a positive control (e.g., ascorbic acid or Trolox) in the same solvent to create a series of dilutions.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a defined volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction. Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set time (typically 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Activity = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivative. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Solubilization:

    • Add MTT labeling reagent (final concentration 0.5 mg/ml) to each well and incubate for 4 hours.

    • Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control. The IC50 value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Broth Microdilution Method (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in a suitable liquid growth medium (e.g., Mueller-Hinton broth).

    • Prepare a standardized inoculum of the test bacterium (e.g., to 10^4 to 10^5 CFU/ml).

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound with the bacterial suspension.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Western Blot Analysis of NF-κB Pathway

This technique is used to detect and quantify specific proteins in the NF-κB pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB.

  • Cell Treatment and Protein Extraction:

    • Culture cells (e.g., macrophages) and pre-treat with the this compound derivative for a specified time.

    • Stimulate the cells with an inflammatory agent like LPS to activate the NF-κB pathway.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • SDS-PAGE and Protein Transfer:

    • Quantify protein concentration using a standard method (e.g., BCA assay).

    • Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IκBα, anti-p65).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • The intensity of the bands corresponds to the amount of the target protein. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

References

Methodological & Application

Synthesis of Novel Cinnamic Acid Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives represent a versatile class of organic compounds with a wide spectrum of pharmacological activities, making them attractive scaffolds for drug discovery.[1][2][3] These naturally occurring phenolic compounds are known to possess antioxidant, anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2] The diverse biological activities are often attributed to the presence of the α,β-unsaturated carboxylic acid moiety and the potential for various substitutions on the phenyl ring. This document provides detailed protocols for the synthesis of novel this compound derivatives, quantitative data for comparison of methods, and visualizations of synthetic workflows and relevant biological pathways.

Synthetic Strategies for this compound Derivatives

Several classical and modern organic reactions can be employed for the synthesis of this compound derivatives. The choice of method often depends on the desired substitution pattern, available starting materials, and desired scale of the reaction. The most common methods include the Perkin reaction, Knoevenagel condensation, Claisen-Schmidt condensation, and Heck reaction.

Table 1: Comparison of Common Synthetic Methods for this compound Derivatives
Reaction Reactants Catalyst/Reagent Typical Reaction Conditions Advantages Disadvantages Yields
Perkin Reaction Aromatic aldehyde, Acetic anhydrideAnhydrous sodium acetate160-180°C, 3-4 hoursSimple, uses readily available materials.High temperatures, long reaction times, potential for side products.4.98% - Moderate
Knoevenagel Condensation Aromatic aldehyde, Malonic acidPyridine, PiperidineReflux, 1.5-3 hoursMilder conditions than Perkin, good yields.Pyridine is a toxic solvent.~90%
Claisen-Schmidt Condensation Aromatic aldehyde, Methyl acetateSodium metal, Methanol (catalytic)25-35°C, 17-20 hoursHigh yields for (E)-isomers.Requires handling of sodium metal, long reaction times.68% - 90%
Heck Reaction Aryl halide, Sodium acrylatePalladium catalyst (e.g., Palladacycle)Aqueous-biphasic systemGood for functionalized aryl halides, catalyst can be recycled.Palladium catalysts can be expensive.Not specified

Experimental Protocols

Protocol 1: Synthesis of this compound via Perkin Reaction

This protocol describes the synthesis of this compound from benzaldehyde and acetic anhydride using anhydrous sodium acetate as a catalyst.

Materials:

  • Benzaldehyde (0.05 mole)

  • Acetic anhydride (0.073 mole)

  • Anhydrous sodium acetate (0.03 mole)

  • Round-bottom flask

  • Air condenser

  • Heating mantle or oil bath

  • Sonicator (optional, for sonochemical method)

  • 500 ml flask

  • Aqueous sodium hydroxide

  • Separating funnel

  • Activated charcoal

  • Hydrochloric acid

  • Büchner funnel and filter paper

Procedure:

  • Place benzaldehyde, acetic anhydride, and anhydrous sodium acetate into a round-bottom flask.

  • Attach an air condenser to the flask.

  • Heat the reaction mixture in a heating mantle or oil bath at 160°C for 1 hour, then increase the temperature to 170-180°C and heat for an additional 3 hours. Alternatively, for a sonochemical approach, place the mixture in a sonicator for 60 minutes at 70°C.

  • While still hot, carefully pour the reaction mixture into a 500 ml flask containing approximately 40 ml of distilled water.

  • Neutralize the mixture with aqueous sodium hydroxide to convert the this compound to its sodium salt.

  • Transfer the mixture to a separating funnel to remove any unreacted benzaldehyde (which will form an organic layer).

  • To the aqueous layer containing the sodium cinnamate, add a small amount of activated charcoal and heat the solution.

  • Filter the hot solution to remove the activated charcoal.

  • Acidify the filtrate with hydrochloric acid to precipitate the this compound.

  • Collect the white crystals of this compound by vacuum filtration using a Büchner funnel, wash with cold water, and dry.

Characterization:

  • Melting Point: 133°C

  • FT-IR (cm⁻¹): 1580-1600 (aromatic ring), 1625 (aromatic conjugated alkene), 1689.4 (carbonyl), 2500-3250 (OH of carboxylic acid)

  • ¹H-NMR (DMSO, 400 MHz): δ 12.25 (s, 1H), 7.64 (d, J = 5.3 Hz, 1H), 7.63 (s, 1H), 7.54 (d, J = 16.0 Hz, 1H), 6.98 (s, 1H), 6.95 (s, 1H), 6.38 (d, J = 16.0 Hz, 1H), 3.79 (s, 3H) (Note: this spectrum is for a derivative)

Protocol 2: Synthesis of this compound Derivatives via Knoevenagel Condensation

This protocol outlines the synthesis of substituted cinnamic acids from the corresponding aromatic aldehydes and malonic acid.

Materials:

  • Substituted benzaldehyde (e.g., p-bromobenzaldehyde, 3.72 mmol)

  • Malonic acid (3.68 mmol)

  • Pyridine (6.0 ml)

  • Piperidine (2 drops)

  • Round-bottom flask

  • Oil bath

  • Dilute hydrochloric acid

  • Filtration apparatus

Procedure:

  • In a 25 ml round-bottom flask, dissolve the substituted benzaldehyde and malonic acid in pyridine.

  • Add a catalytic amount of piperidine (2 drops) to the mixture.

  • Place the flask in a preheated oil bath at 110°C and allow the reaction to proceed for 1.5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and adjust the pH to 5 with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration and wash with water.

Table 2: Examples of this compound Derivatives Synthesized via Knoevenagel Condensation

Derivative Starting Aldehyde Yield MS (m/z)
(E)-3-(4-methoxyphenyl)acrylic acidp-Anisaldehyde90.0%179.0 [M+H]⁺
(E)-3-(4-bromophenyl)acrylic acidp-Bromobenzaldehyde86.0%228.0 [M+H]⁺
(E)-3-(4-hydroxyphenyl)acrylic acidp-Hydroxybenzaldehyde89.3%165.1 [M+H]⁺

Visualization of Synthetic Workflows and Biological Pathways

Synthetic Workflow for this compound Derivatives

The following diagram illustrates a generalized workflow for the synthesis and derivatization of this compound for drug discovery applications.

G cluster_synthesis Synthesis of this compound Core cluster_derivatization Derivatization for Bioactivity cluster_evaluation Biological Evaluation Aromatic_Aldehyde Aromatic Aldehyde Cinnamic_Acid_Core This compound Derivative (Core Structure) Aromatic_Aldehyde->Cinnamic_Acid_Core Condensation Reaction (e.g., Knoevenagel, Perkin) Condensing_Agent Condensing Agent (e.g., Malonic Acid, Acetic Anhydride) Condensing_Agent->Cinnamic_Acid_Core Cinnamic_Acid_Core_Ref This compound Core Amidation Amidation Cinnamic_Acid_Core_Ref->Amidation Coupling Reagents (e.g., EDC, TCT) Esterification Esterification Cinnamic_Acid_Core_Ref->Esterification Acid/Base Catalysis Novel_Derivatives Library of Novel This compound Derivatives Amidation->Novel_Derivatives Esterification->Novel_Derivatives Novel_Derivatives_Ref Novel Derivatives Screening Biological Screening (e.g., Anticancer, Antimicrobial) Novel_Derivatives_Ref->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Hit-to-Lead Optimization G cluster_pathway NF-κB Signaling Pathway TLR4 TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Cinnamic_Derivative This compound Derivative Cinnamic_Derivative->IKK Inhibition

References

Cinnamic Acid as a Precursor in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, serves as a versatile and crucial precursor in the synthesis of a wide array of pharmaceutical compounds. Its unique chemical structure, featuring a phenyl ring, a carboxylic acid group, and an α,β-unsaturated double bond, provides multiple reactive sites for chemical modification. This allows for the generation of a diverse library of derivatives with significant therapeutic potential across various disease areas, including diabetes, viral infections, and cancer. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the preparation of key pharmaceutical intermediates and derivatives.

I. Synthesis of Antidiabetic this compound Derivatives

This compound derivatives have emerged as promising agents for the management of diabetes, primarily through the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme delays glucose absorption and helps in controlling postprandial hyperglycemia.

A. Synthesis of Substituted Cinnamic Acids via Knoevenagel Condensation

A common and efficient method for synthesizing substituted cinnamic acids is the Knoevenagel condensation. This reaction involves the condensation of a substituted benzaldehyde with malonic acid, typically in the presence of a base like pyridine and a catalyst such as piperidine.

Logical Relationship: Knoevenagel Condensation for this compound Derivatives

Knoevenagel_Condensation Substituted_Benzaldehyde Substituted Benzaldehyde Intermediate Unstable Intermediate Substituted_Benzaldehyde->Intermediate Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Base_Catalyst Pyridine, Piperidine Base_Catalyst->Intermediate Cinnamic_Acid_Derivative Substituted This compound Derivative Intermediate->Cinnamic_Acid_Derivative CO2 CO2 Intermediate->CO2

Caption: Knoevenagel condensation of a substituted benzaldehyde and malonic acid.

Experimental Protocol: Synthesis of (E)-3-(4-methoxyphenyl)acrylic acid [1]

  • Reaction Setup: To a 25 ml round-bottom flask, add p-anisaldehyde (0.50 g, 3.67 mmol), pyridine (6.0 ml), and 2 drops of piperidine.

  • Addition of Malonic Acid: Add malonic acid (0.38 g, 3.65 mmol) to the flask.

  • Heating: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture for 1.5 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify the mixture to pH 5 with dilute hydrochloric acid.

  • Isolation: Filter the resulting precipitate and wash with cold water to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure (E)-3-(4-methoxyphenyl)acrylic acid.

Quantitative Data: Synthesis of Substituted this compound Derivatives [1]

CompoundSubstituent (R)Yield (%)
1a 4-OCH₃90.0
1b 4-Br86.0
1c 4-OH89.3
1d 3-Br88.2
B. Biological Activity of this compound Derivatives as α-Glucosidase Inhibitors

The synthesized this compound derivatives can be evaluated for their α-glucosidase inhibitory activity using an in vitro assay.

Experimental Protocol: α-Glucosidase Inhibition Assay [2]

  • Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same buffer.

  • Assay: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the synthesized this compound derivatives. Acarbose is used as a positive control.

  • Incubation: Pre-incubate the plate at 37 °C for 10 minutes.

  • Reaction Initiation: Add the pNPG solution to each well to start the reaction.

  • Measurement: Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol formation.

  • Calculation: Calculate the percentage inhibition and determine the IC₅₀ value for each compound.

Quantitative Data: α-Glucosidase Inhibitory Activity [2]

CompoundSubstituentIC₅₀ (µM)
This compoundH>100
1 4-CH₃39.91 ± 0.62
2 4-Cl45.33 ± 0.51
3 4-Br51.67 ± 0.47
4 4-F65.23 ± 0.55
5 4-CF₃72.89 ± 0.73
Acarbose-213.4 ± 1.2

II. Synthesis of Antiviral this compound Derivatives

This compound derivatives have demonstrated potential as antiviral agents, particularly as esters, which can exhibit enhanced cellular permeability and biological activity.

A. Synthesis of this compound Esters

Esterification of this compound with various alcohols can be achieved through several methods, including Fischer esterification.

Experimental Workflow: Synthesis of this compound Esters

Ester_Synthesis_Workflow Start Start Mix Mix this compound, Alcohol, and Catalyst Start->Mix Reflux Reflux Reaction Mixture Mix->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purify by Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General workflow for the synthesis of this compound esters.

Experimental Protocol: Synthesis of Cinnamoyl-Metronidazole Ester [3]

  • Activation of this compound: In a three-neck flask, dissolve 1 g of this compound in 10 mL of dichloromethane under magnetic stirring at room temperature. Cool the solution in an ice bath and add 5 mL of thionyl chloride dropwise over 30 minutes, ensuring the temperature does not exceed room temperature. Add an additional 3 mL of thionyl chloride over 15 minutes to complete the conversion to cinnamoyl chloride.

  • Esterification: In a separate flask, dissolve metronidazole in a suitable solvent. Add the freshly prepared cinnamoyl chloride solution dropwise to the metronidazole solution at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Antiviral Activity of this compound Derivatives

The antiviral efficacy of synthesized compounds can be assessed using cell-based assays against specific viruses.

Experimental Protocol: Anti-Hepatitis C Virus (HCV) Assay

  • Cell Culture: Culture human hepatoma cells (e.g., Huh-7) harboring an HCV replicon in a suitable medium.

  • Compound Treatment: Seed the cells in 96-well plates and treat with various concentrations of the synthesized this compound derivatives.

  • Incubation: Incubate the plates for 72 hours at 37 °C in a CO₂ incubator.

  • Quantification of HCV RNA: Extract total RNA from the cells and quantify the HCV RNA levels using real-time reverse transcription-polymerase chain reaction (RT-PCR).

  • Cytotoxicity Assay: Simultaneously, perform a cytotoxicity assay (e.g., MTT assay) to determine the effect of the compounds on cell viability.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) to determine the selectivity index (SI = CC₅₀/EC₅₀).

Quantitative Data: Anti-HCV Activity of a this compound Derivative

CompoundGenotypeEC₅₀ (µM)SI Value
Compound 6 1b1.594.2
2a8.116.2
3a2.065.6
4a1.872.9

III. Synthesis of L-Phenylalanine from this compound

L-phenylalanine is an essential amino acid and a key chiral building block for numerous pharmaceuticals, including the artificial sweetener Aspartame. An efficient method for its synthesis is the enzymatic amination of this compound.

A. Enzymatic Synthesis of L-Phenylalanine

This biotransformation utilizes the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the reversible addition of ammonia to the double bond of this compound.

Signaling Pathway: Enzymatic Synthesis of L-Phenylalanine

PAL_Synthesis Cinnamic_Acid trans-Cinnamic Acid PAL_Enzyme Phenylalanine Ammonia-Lyase (PAL) Cinnamic_Acid->PAL_Enzyme Ammonia Ammonia (NH₃) Ammonia->PAL_Enzyme L_Phenylalanine L-Phenylalanine PAL_Enzyme->L_Phenylalanine

Caption: Enzymatic conversion of trans-cinnamic acid to L-phenylalanine.

Experimental Protocol: Production of L-Phenylalanine using Rhodotorula glutinis

  • Microorganism Cultivation: Cultivate Rhodotorula glutinis cells containing high PAL activity in a suitable culture medium.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with a buffer solution.

  • Reaction Mixture: Prepare a reaction mixture containing trans-cinnamic acid, a high concentration of an ammonium salt (e.g., ammonium carbonate), and the washed Rhodotorula glutinis cells in a buffer at an optimal pH.

  • Incubation: Incubate the reaction mixture at a controlled temperature with agitation.

  • Monitoring: Monitor the formation of L-phenylalanine over time using High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: After the reaction reaches completion, remove the cells by centrifugation. Isolate and purify the L-phenylalanine from the supernatant using techniques such as ion-exchange chromatography.

Quantitative Data: Enzymatic Synthesis of L-Phenylalanine

ParameterValue
Enzyme SourceRhodotorula glutinis
Substratetrans-Cinnamic Acid
ProductL-Phenylalanine
Final Product Concentration18 mg/mL
Conversion Yield~70%

These application notes and protocols highlight the significance of this compound as a versatile precursor in pharmaceutical synthesis. The provided methodologies offer a foundation for researchers to explore the synthesis of novel this compound derivatives with potential therapeutic applications. Further optimization of reaction conditions and exploration of diverse substitution patterns on the this compound scaffold can lead to the discovery of new and more potent pharmaceutical agents.

References

Standard HPLC Method for the Analysis of trans-Cinnamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a standard protocol for the quantitative analysis of trans-cinnamic acid using High-Performance Liquid Chromatography (HPLC). This method is applicable for the determination of trans-cinnamic acid in various samples, including natural product extracts and pharmaceutical preparations.

Introduction

trans-Cinnamic acid is a naturally occurring phenolic compound found in various plants, such as cinnamon.[1][2][3][4] It is a key intermediate in the biosynthesis of many other natural products. Due to its various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, there is significant interest in its quantification in different matrices.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, reliable, and sensitive method for the analysis of trans-cinnamic acid.

Principle of the Method

The method is based on reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (typically C18) and the mobile phase is a polar solvent mixture. trans-Cinnamic acid is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. The separated compound is then detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated HPLC methods for the analysis of trans-cinnamic acid.

Table 1: HPLC Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column Discovery C18 (250 mm × 4.6 mm, 5 µm)Gemini C18 (250 × 4.6 mm, 5 µm)Poroshell 120 EC-C18 (4.6 mm × 100 mm, 2.7 μm)
Mobile Phase Gradient of water and Methanol (20% to 100% over 30 min)Linear gradient of 0.1% phosphoric acid solution and acetonitrile (0% to 90% acetonitrile in 60 minutes)Gradient of 0.1% glacial acetic acid in water (A) and 0.1% glacial acetic acid in acetonitrile (B)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Injection Volume 10 µL20 µL5 µL
Detection Wavelength 280 nm272 nm280 nm
Column Temperature Not SpecifiedNot Specified25 °C

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range 0.01 - 100 µg/mL0.84 to 67.2 µg/mL1 - 25 mg/L
Correlation Coefficient (r²) 10.9948>0.999
Limit of Detection (LOD) Not SpecifiedNot Specified0.01-0.03 mg/kg
Limit of Quantitation (LOQ) Not Specified0.84 µg/mL0.03-0.09 mg/kg
Recovery Not Specified75.1%86.18%-99.05%
Precision (%RSD) Not SpecifiedWithin-day: 3.7% - 9.3%; Day-to-day: 2.4% - 5.8%< 5%
Accuracy Not Specified-0.2% to 2.0%Not Specified

Experimental Protocol

This protocol is based on a widely cited and robust method for the analysis of trans-cinnamic acid.

1. Materials and Reagents

  • trans-Cinnamic acid standard (purity ≥ 99%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (analytical grade)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

3. Preparation of Solutions

  • Mobile Phase A: HPLC grade water with 0.2% acetic acid.

  • Mobile Phase B: HPLC grade methanol.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of trans-cinnamic acid standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.01 to 100 µg/mL.

4. Sample Preparation

  • Solid Samples (e.g., Cinnamon Powder):

    • Accurately weigh about 1 g of the powdered sample.

    • Extract with a suitable volume of methanol (e.g., 20 mL) using sonication or reflux extraction.

    • Centrifuge or filter the extract to remove solid particles.

    • Dilute the extract with methanol to a suitable concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Liquid Samples:

    • Dilute the liquid sample with methanol to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. HPLC Conditions

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: Gradient elution as described in Table 1, Method 1.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: 280 nm.

6. Data Analysis

  • Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration of trans-cinnamic acid.

  • Quantification: Inject the prepared sample solutions. Identify the trans-cinnamic acid peak based on the retention time of the standard.

  • Calculate the concentration of trans-cinnamic acid in the sample using the regression equation obtained from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions inject_standards Inject Standards prep_standards->inject_standards Calibration Standards prep_sample Prepare Sample Solutions inject_samples Inject Samples prep_sample->inject_samples Prepared Samples hplc_system HPLC System Setup (Column, Mobile Phase, etc.) gen_calibration Generate Calibration Curve inject_standards->gen_calibration quantify Quantify trans-Cinnamic Acid inject_samples->quantify gen_calibration->quantify Regression Equation report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of trans-cinnamic acid.

This application note provides a comprehensive guide for the analysis of trans-cinnamic acid. For specific applications, further optimization and validation of the method may be required to ensure accuracy and precision.

References

How to perform GC-MS analysis for the quantification of cinnamic acid?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive method for the quantification of cinnamic acid in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization procedure. This method is suitable for pharmacokinetic studies, quality control in drug manufacturing, and research applications requiring accurate determination of this compound concentrations.

Introduction

This compound is a naturally occurring organic acid with a wide range of applications in the pharmaceutical, food, and fragrance industries. Accurate quantification of this compound is crucial for quality control, formulation development, and understanding its pharmacokinetic and pharmacodynamic properties. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of this compound necessitate a derivatization step to improve its chromatographic behavior. Silylation, specifically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method to convert this compound into its more volatile and thermally stable trimethylsilyl (TMS) ester, enabling sharp chromatographic peaks and reliable quantification.

This protocol outlines a complete workflow, including sample preparation, derivatization, GC-MS analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, and data analysis for the quantification of this compound.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Solvent Extraction Spike->Extract Dry Evaporation to Dryness Extract->Dry Reagents Add BSTFA + Pyridine Dry->Reagents React Heat at 70°C Reagents->React Inject Inject into GC-MS React->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Experimental workflow for the GC-MS quantification of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the GC-MS analysis of TMS-derivatized this compound.

ParameterValue
Linearity (R²)> 0.999
Calibration Range0.1 - 50 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Intraday Precision (%RSD)< 5%
Interday Precision (%RSD)< 10%
Recovery90 - 110%

Detailed Experimental Protocols

Materials and Reagents
  • This compound (≥99% purity)

  • Internal Standard (IS): e.g., this compound-d7 or a structurally similar compound not present in the sample.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Methanol (GC or HPLC grade)

  • Dichloromethane (GC or HPLC grade)

  • Ethyl Acetate (GC or HPLC grade)

  • Anhydrous Sodium Sulfate

  • Helium (99.999% purity)

  • Volumetric flasks, pipettes, and autosampler vials

Preparation of Standard Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Spiking of Internal Standard: To each calibration standard and sample, add the internal standard to a final concentration of 10 µg/mL.

Sample Preparation
  • Liquid Samples (e.g., Plasma): To 100 µL of the sample, add the internal standard. Perform a liquid-liquid extraction with 500 µL of ethyl acetate. Vortex and centrifuge. Collect the organic layer and repeat the extraction. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Solid Samples (e.g., Tissue, Powder): Homogenize a known weight of the sample in methanol. Centrifuge and collect the supernatant. Add the internal standard to the supernatant and evaporate to dryness.

  • Ensure all samples and standards are completely dry before proceeding to derivatization, as moisture will interfere with the silylation reaction.[1]

Silylation (Derivatization) Protocol
  • To the dried residue of each sample and standard in a GC vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS).[1][2]

  • Tightly cap the vials and vortex briefly.[2][3]

  • Heat the vials at 70°C for 60 minutes in a heating block or oven.

  • Allow the vials to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument.

GC Parameters
Instrument Gas Chromatograph with Mass Selective Detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature of 80°C, hold for 2 min.
Ramp to 200°C at 10°C/min.
Ramp to 280°C at 20°C/min, hold for 5 min.
MS Parameters
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Transfer Line Temp. 280°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor This compound-TMS:
Quantifier Ion: m/z 179
Qualifier Ions: m/z 220, 147
Internal Standard (IS):
(Select appropriate ions based on the IS used)

Note: The selection of ions is based on the mass spectrum of TMS-derivatized this compound, where m/z 179 is a prominent fragment.

Data Analysis and Quantification
  • Integrate the peak areas of the quantifier ions for this compound-TMS and the internal standard in all chromatograms.

  • Calculate the ratio of the peak area of this compound-TMS to the peak area of the internal standard for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculate the peak area ratio for each unknown sample and determine its concentration using the calibration curve equation.

Conclusion

The described GC-MS method with silylation derivatization provides a reliable, sensitive, and accurate means for the quantification of this compound. The use of an internal standard and Selected Ion Monitoring (SIM) mode ensures high precision and low detection limits, making this method well-suited for demanding applications in research and industry.

References

Application Note: Characterization of Cinnamic Acid Using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinnamic acid, an organic compound with the formula C₆H₅CH=CHCOOH, is a crystalline acid naturally occurring in several plants. It and its volatile ethyl ester are key components of the essential oil of cinnamon. As a precursor in the biosynthesis of numerous natural products, including lignols, flavonoids, and coumarins, its characterization is crucial in drug development, food science, and materials research. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, FT-IR provides a unique molecular "fingerprint," making it an ideal tool for the qualitative analysis and characterization of this compound.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that molecules absorb specific frequencies of infrared light that are characteristic of their structure. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending. The frequencies at which these vibrations occur are quantized and depend on the type of bond, the mass of the atoms involved, and the overall molecular geometry. The resulting spectrum is a plot of infrared absorption versus wavenumber (cm⁻¹). For this compound, FT-IR can definitively identify key functional groups such as the carboxylic acid (-COOH), the alkene double bond (-CH=CH-), and the phenyl group (C₆H₅).

Applications

  • Structural Elucidation: Confirming the presence of characteristic functional groups to verify the identity and purity of this compound.

  • Quality Control: Ensuring batch-to-batch consistency in pharmaceutical and food industries by comparing the FT-IR spectrum of a sample to that of a known standard.

  • Reaction Monitoring: Tracking the progress of chemical reactions involving this compound by observing the disappearance of reactant peaks and the appearance of product peaks.

  • Interaction Studies: Investigating the binding or complexation of this compound with other molecules, such as proteins or polymers, by observing shifts in vibrational frequencies.[1][2]

Experimental Protocol: FT-IR Analysis of this compound via KBr Pellet Method

This protocol details the preparation of a solid sample of this compound for FT-IR analysis using the potassium bromide (KBr) pellet technique. KBr is an ideal matrix as it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[3]

Materials and Equipment

  • This compound (solid sample)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet die set

  • Hydraulic press

  • FT-IR Spectrometer

  • Spatula

  • Analytical balance

Procedure

  • Sample Preparation:

    • Place approximately 1-2 mg of the solid this compound sample into a clean, dry agate mortar.[3]

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. The optimal sample concentration in KBr is typically between 0.2% and 1%.[4]

    • Gently grind the sample and KBr together using the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should ideally be reduced to less than 2 microns to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a small amount of the resulting powder mixture into the pellet die. Ensure the powder is evenly distributed to form a pellet of uniform thickness.

    • Place the die into a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A clear pellet is indicative of a well-prepared sample.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This is crucial to correct for atmospheric water and carbon dioxide signals.

    • Place the sample holder with the this compound pellet into the spectrometer's beam path.

    • Acquire the FT-IR spectrum of the sample. Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹.

    • The resulting spectrum should be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Compare the peak positions (in cm⁻¹) with known literature values for this compound to confirm its identity.

Data Presentation: Characteristic FT-IR Absorption Bands of this compound

The FT-IR spectrum of this compound displays several characteristic absorption bands corresponding to its specific functional groups. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex set of vibrations unique to the molecule's overall structure.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3400 - 2300O-H Stretch (broad, due to H-bonding)Carboxylic AcidBroad, Strong
~1680 - 1679C=O StretchCarbonyl (Carboxylic Acid)Strong
~1630 - 1628C=C StretchAlkeneMedium
~1580, ~1500C=C StretchAromatic RingMedium-Weak
~1449C=C StretchAromatic RingMedium
~1310C-O StretchCarboxylic AcidMedium
~1170C-O-H In-plane BendCarboxylic AcidMedium

Table derived from multiple sources.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using FT-IR spectroscopy.

FT_IR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FT-IR Analysis cluster_data Data Interpretation start Start: Obtain this compound Sample weigh_sample Weigh 1-2 mg of this compound start->weigh_sample weigh_kbr Weigh 100-200 mg of KBr start->weigh_kbr grind Grind Sample and KBr in Agate Mortar weigh_sample->grind weigh_kbr->grind load_die Load Powder into Pellet Die grind->load_die press Apply Pressure (8-10 tons) with Hydraulic Press load_die->press background Acquire Background Spectrum press->background acquire_spectrum Acquire Sample Spectrum (4000-400 cm⁻¹) background->acquire_spectrum identify_peaks Identify Characteristic Peaks acquire_spectrum->identify_peaks compare Compare with Literature Data identify_peaks->compare conclusion Conclusion: Confirm Structure compare->conclusion

Caption: Workflow for FT-IR Characterization of this compound.

References

Application of Cinnamic Acid in Dermatological and Cosmetic Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives represent a versatile class of compounds with significant potential in dermatological and cosmetic applications.[1][2] Naturally occurring in plants like cinnamon, these phenylpropanoids exhibit a range of biological activities, including antioxidant, anti-inflammatory, photoprotective, and skin-lightening effects.[3][4] This document provides detailed application notes on their mechanisms of action, quantitative efficacy data, and protocols for key experimental evaluations.

Key Dermatological and Cosmetic Applications

This compound and its derivatives, such as ferulic acid, caffeic acid, and p-coumaric acid, are utilized as active ingredients in formulations for treating various dermatoses and for general skin care.[2] Their primary functions include:

  • Anti-Aging and Photoprotection: Ester derivatives like ethylhexyl methoxycinnamate (octinoxate) and octocrylene are widely used as UV filters, particularly effective against UVB radiation. Trans-cinnamic acid has been shown to mitigate UVA-induced photoaging by reducing collagen-degrading enzymes (MMP-1, MMP-3) and protecting the skin's structural integrity.

  • Skin Lightening and Hyperpigmentation Control: A primary mechanism is the inhibition of tyrosinase, the key enzyme in melanin synthesis. By downregulating this enzyme's activity and expression, this compound can reduce melanin production, making it a valuable agent for treating hyperpigmentation disorders like melasma and post-inflammatory hyperpigmentation.

  • Anti-Inflammatory Action: These compounds can modulate key pro-inflammatory pathways, including the NF-κB signaling cascade, and inhibit the production of inflammatory mediators like TNF-α, IL-6, and IL-1β. This makes them suitable for formulations aimed at alleviating inflammatory skin conditions such as acne vulgaris and atopic dermatitis.

  • Antioxidant Effects: this compound derivatives are potent antioxidants that neutralize reactive oxygen species (ROS), thereby reducing oxidative stress. This action helps protect the skin's hydrolipid barrier and prevent cellular damage that contributes to aging.

  • Antimicrobial Properties: The ability to disrupt microbial cell membranes and inhibit biofilm formation provides efficacy against various pathogens, including those relevant to skin infections.

While beneficial, some derivatives, particularly those used as fragrances, can be potential allergens, necessitating careful formulation and concentration management.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and its derivatives from various in vitro studies.

Table 1: Tyrosinase Inhibition and Melanogenesis

CompoundModel SystemEndpointIC50 / EffectReference
This compoundMushroom Tyrosinase (Diphenolase)Tyrosinase InhibitionIC50: 693.2 µM - 700 µM
This compoundMelan-a mouse melanocytesMelanin Production29.0% reduction at 100 ppm
Caffeic Acid N-nonyl esterMushroom Tyrosinase (Diphenolase)Tyrosinase InhibitionIC50: 37.5 µM
p-Coumaric AcidMushroom TyrosinaseTyrosinase InhibitionIC50: 115.6 µM
Isoferulic AcidMushroom TyrosinaseTyrosinase InhibitionIC50: 114.9 µM
Compound 5a¹Mushroom TyrosinaseTyrosinase InhibitionIC50: 2.0 µM
Compound 5g²Mushroom TyrosinaseTyrosinase InhibitionIC50: 8.3 µM
Kojic Acid (Control)Mushroom TyrosinaseTyrosinase InhibitionIC50: 32.2 µM

¹(E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate ²(E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate

Table 2: Anti-Photoaging and Antioxidant Activity

CompoundModel SystemTreatmentEndpointResultReference
Trans-cinnamic acidHuman Fibroblasts (Hs68)20-100 µM pre-treatmentUVA-induced CytotoxicitySubstantial amelioration
Trans-cinnamic acidHuman Fibroblasts (Hs68)20-100 µM pre-treatmentUVA-induced ROS ProductionInhibition of ROS
Trans-cinnamic acidHuman Fibroblasts (Hs68)20-100 µM pre-treatmentMMP-1 & MMP-3 UpregulationRemarkable reversal
This compound (Fraction-4)DPPH Assay-Antioxidant ActivityIC50: 18.9 mg/mL
This compound (Fraction-4)S. pombe Spot Method-Anti-aging ActivityYeast Viability: 40 µg/mL

Table 3: Anti-Inflammatory Activity

CompoundModel SystemTreatmentEndpointResultReference
This compoundMouse Model-Cytokine Down-regulationInhibition of TNF-α, IL-6, IL-1β
Ferulic AcidMouse Model (Atopic Dermatitis)-Cytokine Down-regulationReduction of IL-4, IL-6, TNF-α, IL-31
3,4-dioxomethylene this compoundRat Paw Edema4 mg/kg doseInhibition of Inflammation60.8% inhibition at 2 hours
Dihydro-cinnamic acidRat Paw Edema4 mg/kg doseInhibition of Inflammation55.5% inhibition at 2 hours

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation & Screening cluster_invitro In Vitro Efficacy & Safety cluster_invivo In Vivo / Ex Vivo Validation cluster_final Final Product A This compound / Derivative Synthesis C Initial In Vitro Screening A->C B Formulation Development (e.g., Liposomes, Emulsions) B->C D Antioxidant Assays (e.g., DPPH) C->D Lead Candidates E Enzyme Inhibition Assays (e.g., Tyrosinase) C->E Lead Candidates F Cell-Based Assays (Fibroblasts, Melanocytes, Macrophages) C->F Lead Candidates I Ex Vivo Skin Permeation Studies D->I Promising Candidates E->I Promising Candidates G Cytotoxicity Assessment (e.g., MTT Assay) F->G Concurrent Safety Check H Gene/Protein Expression (Western Blot, qPCR) F->H H->I Promising Candidates J Animal Models (e.g., UV-induced Pigmentation, Inflammation) I->J K Human Clinical Trials (Patch Tests, Efficacy Studies) J->K L Dermatological / Cosmetic Product K->L

photoprotection_pathway UVA UVA Radiation ROS Cellular ROS Production UVA->ROS AP1 AP-1 Activation (c-Fos) ROS->AP1 MMPs Upregulation of MMP-1, MMP-3 AP1->MMPs Collagen Collagen Degradation (Photoaging) MMPs->Collagen tCA Trans-Cinnamic Acid tCA->ROS Inhibits tCA->AP1 Inhibits Nrf2 Nrf2 Nuclear Translocation tCA->Nrf2 Induces ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantGenes Induction of HO-1, γ-GCLC ARE->AntioxidantGenes AntioxidantGenes->ROS Neutralizes

melanogenesis_pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Monophenolase Activity Dopaquinone Dopaquinone DOPA->Dopaquinone Diphenolase Activity Melanin Melanin Synthesis (Hyperpigmentation) Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Enzyme CinnamicAcid This compound & Derivatives CinnamicAcid->Tyrosinase Inhibits Activity & Expression

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol assesses the ability of a test compound to inhibit the diphenolase activity of mushroom tyrosinase, using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO, ethanol)

  • Positive Control: Kojic acid

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 500 units/mL) in phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 2.5 mg/mL or ~12.5 mM) in phosphate buffer.

    • Prepare serial dilutions of the test compound and kojic acid at various concentrations.

  • Assay Setup (in a 96-well plate):

    • Add 40 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution (or positive control/solvent blank) to the respective wells.

    • Add 20 µL of the tyrosinase solution to each well.

    • Pre-incubate the plate at room temperature (or 37°C) for 10 minutes.

  • Initiate Reaction:

    • Add 20 µL of the L-DOPA solution to each well to start the reaction. The total volume should be 100 µL.

  • Measurement:

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero.

    • Incubate the plate at room temperature (or 37°C) for 10-20 minutes.

    • Measure the absorbance again at 475 nm.

  • Calculation:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the change in absorbance of the blank (solvent) and A_sample is the change in absorbance of the test compound.

    • Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound or derivative)

  • Positive Control: Ascorbic acid or Trolox

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

    • Prepare serial dilutions of the test compound and positive control in methanol.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

    • For the control well, add 50 µL of methanol.

  • Initiate Reaction:

    • Add 150 µL of the DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm. The violet color of DPPH fades as it is scavenged.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • LPS (Lipopolysaccharide from E. coli)

  • Test compound (this compound or derivative)

  • MTT reagent (for cell viability)

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM.

    • Seed the cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium.

    • Treat the cells with various non-toxic concentrations of the test compound for 1-2 hours. (Determine non-toxic concentrations beforehand using an MTT assay).

    • Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Add 50 µL of Griess Reagent A to each well, incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B, and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Cell Viability (MTT Assay):

    • To the original plate with the remaining cells, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition relative to the LPS-only control, ensuring that the compound concentrations used are not cytotoxic (based on MTT results).

References

Application Notes and Protocols for Antimicrobial Activity Assays of Cinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial properties of cinnamic acid, a naturally occurring organic acid with known antimicrobial activity. The following sections offer step-by-step methodologies for key assays, present quantitative data from various studies, and visualize experimental workflows and mechanisms of action.

Mechanism of Antimicrobial Action

This compound primarily exerts its antimicrobial effect by disrupting the integrity of the bacterial cell membrane, which leads to the leakage of intracellular components and ultimately cell death.[1][2][3] Additionally, it has been shown to interfere with bacterial quorum sensing, a cell-to-cell communication process, thereby inhibiting biofilm formation and the production of virulence factors.[1]

cluster_0 This compound Action CA This compound Membrane Bacterial Cell Membrane CA->Membrane interacts with QS Quorum Sensing Interference CA->QS Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Lysis Cell Lysis Leakage->Lysis Biofilm Inhibition of Biofilm Formation QS->Biofilm

Figure 1: Mechanism of action of this compound.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of this compound and its derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data below is compiled from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives against various Bacteria.

CompoundMicroorganismMIC (µg/mL)Reference
This compoundKlebsiella pneumoniae125[4]
This compoundPseudomonas aeruginosa125
This compoundEscherichia coli125
This compoundStaphylococcus aureus125
This compound Derivatives (DM2)Staphylococcus aureus16-64
This compound Derivatives (DM8)Enterococcus faecium32
p-Coumaric acidAcinetobacter baumannii (Colistin-Resistant)128-256
Ferulic acidAcinetobacter baumannii (Colistin-Resistant)512-1024
p-Methoxythis compoundAcinetobacter baumannii (Colistin-Resistant)128-512

Table 2: Anti-biofilm Activity of this compound and its Derivatives.

CompoundMicroorganismActivityReference
This compoundStaphylococcus epidermidis94.30% (±3.186) biofilm reduction
p-Coumaric acidStaphylococcus epidermidis87.54% (±2.302) biofilm reduction
Ferulic acidStaphylococcus epidermidis83.98% (±2.628) biofilm reduction
Sinapic acidStaphylococcus epidermidis81.67% (±3.068) biofilm reduction

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.

cluster_1 Broth Microdilution Workflow A Prepare serial dilutions of This compound in a 96-well plate. B Add standardized bacterial suspension to each well. A->B C Incubate the plate at 37°C for 18-24 hours. B->C D Observe for bacterial growth (turbidity). C->D E Determine the MIC: the lowest concentration with no visible growth. D->E

Figure 2: Workflow for MIC determination.

Materials:

  • This compound

  • Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not inhibit microbial growth.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium in MHB overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well of each row to achieve the desired starting concentration, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum, but no this compound.

    • Sterility Control: A well containing only MHB to check for contamination.

    • Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of the solvent used to ensure it has no antimicrobial effect.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of this compound by measuring the zone of growth inhibition on an agar plate.

cluster_2 Agar Well Diffusion Workflow A Prepare an agar plate uniformly seeded with the test bacterium. B Create wells in the agar using a sterile cork borer. A->B C Add a known concentration of This compound solution to each well. B->C D Incubate the plate at 37°C for 24 hours. C->D E Measure the diameter of the zone of inhibition around each well. D->E

Figure 3: Workflow for agar well diffusion assay.

Materials:

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strain of interest

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control (e.g., a standard antibiotic)

  • Negative control (e.g., the solvent used to dissolve this compound)

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate to ensure uniform growth.

  • Creation of Wells: Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.

  • Application of this compound: Add a fixed volume (e.g., 100 µL) of the this compound solution into each well. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The diameter is a measure of the antimicrobial activity of the this compound concentration tested.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a microorganism over time.

Materials:

  • This compound

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., MHB)

  • Sterile test tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilution and plating (pipettes, tubes, agar plates)

Protocol:

  • Preparation of Cultures: Prepare a bacterial culture in the exponential growth phase with a starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks.

  • Addition of this compound: Add this compound to the test flasks at different concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without this compound.

  • Incubation and Sampling: Incubate all flasks in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.

Anti-Biofilm Assay

This assay evaluates the ability of this compound to inhibit the formation of biofilms.

Materials:

  • This compound

  • Bacterial strain known to form biofilms

  • Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 0.25%)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

Protocol:

  • Preparation of Plates: Prepare serial dilutions of this compound in TSB with glucose in a 96-well plate, similar to the MIC assay.

  • Inoculation: Add a standardized bacterial suspension (adjusted to 0.5 McFarland) to each well. Include growth control wells without this compound.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: After incubation, discard the planktonic cells by gently inverting the plate and washing the wells several times with sterile phosphate-buffered saline (PBS) or distilled water.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells again with water to remove excess stain.

  • Quantification:

    • Dry the plate completely.

    • Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stain from the biofilm.

    • Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.

  • Analysis: Compare the absorbance of the wells treated with this compound to the growth control wells to determine the percentage of biofilm inhibition.

References

Utilizing Cinnamic Acid as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, an organic compound with the formula C₆H₅CH=CHCOOH, is a naturally occurring aromatic carboxylic acid. It and its various esters and derivatives are important intermediates in the biosynthesis of numerous natural products, including flavonoids, lignins, and coumarins. In the realm of analytical chemistry, particularly within the pharmaceutical and food industries, this compound serves as a crucial reference standard for the qualitative and quantitative analysis of various samples using chromatographic techniques. Its well-defined physical and chemical properties, along with its strong ultraviolet (UV) absorbance, make it an ideal candidate for methods such as High-Performance Liquid Chromatography (HPLC).

These application notes provide detailed protocols and data for the use of this compound as a reference standard in chromatography, ensuring accurate and reproducible results for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper application.

PropertyValue
Chemical FormulaC₉H₈O₂
Molar Mass148.16 g/mol
AppearanceWhite crystalline solid
Melting Point133-136 °C
SolubilitySoluble in methanol, ethanol, diethyl ether, and hot water
UV λmaxApproximately 272 nm

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock and Working Solutions

Accurate preparation of standard solutions is paramount for generating reliable calibration curves and achieving precise quantification.

Materials:

  • This compound reference standard (purity ≥ 99.5%)

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Pipettes

Procedure:

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the weighed standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of HPLC-grade methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Make up the volume to the mark with methanol and mix thoroughly.

    • This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve.[1]

    • For example, to prepare a 100 µg/mL working solution, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and make up to the mark with methanol.

    • Subsequent dilutions can be made to cover the expected concentration range of the analyte in the samples.

Protocol 2: General HPLC Method for Quantification of this compound

This protocol outlines a common reversed-phase HPLC method for the analysis of this compound. Method optimization may be required depending on the sample matrix and specific analytical goals.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A variety of mobile phases can be used. A common isocratic mobile phase is a mixture of methanol, acetonitrile, and 2% glacial acetic acid in water (20:50:30, v/v/v).[3][4] Alternatively, a gradient elution with 0.1% phosphoric acid in water and acetonitrile can be employed.[2]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: 272 nm or 292 nm, where this compound exhibits strong absorbance.

  • Injection Volume: 10 - 20 µL.

Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol or mobile phase) to ensure the system is clean.

  • Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 100% methanol) to remove any strongly retained compounds.

Data Presentation

Quantitative data from various validated HPLC methods for this compound are summarized below for easy comparison.

Table 1: Chromatographic Conditions and Performance Data

ParameterMethod 1Method 2Method 3
Column C18 (250 x 4.6 mm, 5 µm)C18RP-8
Mobile Phase 0.1% Phosphoric Acid:Acetonitrile (Gradient)Methanol:Acetonitrile:2% Acetic Acid (20:50:30)Acetonitrile:Phosphate Buffer (35:65)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Detection λ 272 nm292 nm269 nm
Retention Time ~6 minVaries with gradient~17.3 min

Table 2: Method Validation Parameters

ParameterMethod AMethod BMethod C
Linearity Range 0.005 - 0.014 mg/mL0.001 - 1.0 µg/mL0.84 - 67.2 µg/mL
Correlation Coeff. (r²) 0.99950.99950.9948
LOD 0.005 mg/mL1.0 ng/mL-
LOQ 0.014 mg/mL1.0 ng/mL0.84 µg/mL
Recovery (%) 98.9 - 101.8%95.31 - 118.8%~75.1%
Precision (RSD%) ≤ 2%-2.4 - 9.3%

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of method validation for using this compound as a reference standard.

experimental_workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_standard Prepare this compound Standard Solutions hplc_setup HPLC System Setup and Equilibration prep_standard->hplc_setup prep_sample Prepare Sample Solutions prep_sample->hplc_setup injection Inject Standards and Samples hplc_setup->injection data_acq Data Acquisition injection->data_acq cal_curve Generate Calibration Curve data_acq->cal_curve quant Quantify this compound in Samples cal_curve->quant report Generate Report quant->report method_validation_flowchart cluster_params Method Validation Parameters (ICH Guidelines) cluster_process Validation Process specificity Specificity/ Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness perform_exp Perform Validation Experiments robustness->perform_exp start Develop Analytical Method start->specificity eval_data Evaluate Data Against Acceptance Criteria perform_exp->eval_data validated Validated Method eval_data->validated

References

What are the applications of cinnamic acid in the food and fragrance industries?

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid, a naturally occurring aromatic organic compound, and its derivatives are widely utilized in the food and fragrance industries due to their desirable sensory properties and biological activities. In the food industry, this compound serves as a versatile flavoring agent, an effective antimicrobial preservative, and an antioxidant, contributing to both the palatability and shelf-life of various products. The fragrance sector employs this compound and its esters for their sweet, balsamic, and spicy notes, and as fixatives to enhance the longevity of scents in perfumes and other cosmetic products. This document provides detailed application notes and experimental protocols for the use of this compound in these key industrial sectors, aimed at researchers, scientists, and professionals in drug development.

Applications in the Food Industry

This compound is valued in the food industry for its dual functionality: enhancing flavor profiles and providing preservation against microbial spoilage. Its natural origin makes it an attractive alternative to synthetic additives, aligning with consumer demand for "clean label" products.[1]

As a Flavoring Agent

This compound and its esters, such as methyl cinnamate and ethyl cinnamate, impart a range of warm, sweet, and spicy flavors reminiscent of cinnamon, honey, and fruits.[1][2] They are used to enhance the sensory characteristics of baked goods, beverages, candies, and chewing gum.[3][4]

Protocol 1: Sensory Evaluation of this compound in a Beverage Model System

Objective: To determine the flavor threshold and sensory profile of trans-cinnamic acid in a model beverage.

Materials:

  • trans-Cinnamic acid (food grade)

  • Deionized water

  • Sucrose

  • Citric acid

  • 500 mL glass beakers

  • Graduated cylinders

  • Analytical balance

  • pH meter

  • Trained sensory panel (n=10)

  • Sensory evaluation booths

  • Data collection software

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh 1.0 g of trans-cinnamic acid and dissolve it in 100 mL of 70% ethanol to create a 1% (w/v) stock solution.

  • Preparation of Beverage Base:

    • Prepare a base beverage solution containing 8% (w/v) sucrose and 0.1% (w/v) citric acid in deionized water. Adjust the pH to 3.5 using citric acid or sodium citrate.

  • Preparation of Test Samples:

    • Prepare a series of dilutions of the this compound stock solution into the beverage base to achieve final concentrations ranging from 1 ppm to 100 ppm. A control sample with no added this compound should also be prepared.

  • Sensory Evaluation:

    • Present the samples to the trained sensory panel in a randomized and blind manner.

    • Panelists will evaluate the samples for flavor attributes such as "cinnamon," "spicy," "sweet," "bitter," and "astringent" using a labeled magnitude scale (0 = not perceptible, 100 = extremely intense).

    • The flavor threshold is determined as the lowest concentration at which a majority of the panel can detect a difference from the control.

Data Analysis:

  • Analyze the sensory data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between samples and to establish the flavor profile of this compound at different concentrations.

As a Food Preservative

This compound exhibits antimicrobial activity against a range of foodborne pathogens and spoilage microorganisms, including bacteria and fungi. This makes it a valuable natural preservative to extend the shelf-life of food products. Its effectiveness is often pH-dependent, with higher activity in acidic conditions.

Quantitative Data: Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound against common foodborne pathogens.

MicroorganismTest MediumMIC of this compoundReference
Listeria monocytogenesBHI Broth2.0% (w/v)
Escherichia coliTSB Broth2.0% (w/v)
Salmonella entericaTSB Broth>2.0% (w/v)
Aspergillus flavusStrong inhibition at 25 x 10⁻⁴ concentration
Staphylococcus aureusMIC: 128 µg/mL (for Benzyl Cinnamate)

Protocol 2: Determination of the Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of E. coli.

Materials:

  • trans-Cinnamic acid

  • Escherichia coli (ATCC 25922)

  • Tryptic Soy Broth (TSB)

  • 70% Ethanol

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator (37°C)

  • Sterile pipette tips and tubes

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a 10% (w/v) stock solution of trans-cinnamic acid in 70% ethanol.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • Culture E. coli in TSB overnight at 37°C.

    • Dilute the overnight culture in fresh TSB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Microdilution Assay:

    • In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in TSB to obtain final concentrations ranging from 0.0625% to 2.0% (w/v).

    • Add 100 µL of the diluted E. coli inoculum to each well containing 100 µL of the this compound dilutions.

    • Include a positive control (inoculum in TSB without this compound) and a negative control (TSB only).

  • Incubation and Measurement:

    • Incubate the microtiter plate at 37°C for 24 hours.

    • Measure the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration of this compound that shows no visible growth (i.e., no significant increase in OD compared to the negative control).

Logical Workflow for Antimicrobial Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum D Inoculate with Bacteria B->D C->D E Incubate at 37°C for 24h D->E F Measure OD at 600nm E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Applications in the Fragrance Industry

This compound and its esters are fundamental components in the creation of a wide array of fragrances. They are appreciated for their warm, spicy, and floral notes and their ability to act as fixatives, prolonging the scent's presence.

As a Fragrance Ingredient

The characteristic honey-like and balsamic odor of this compound makes it a valuable ingredient in perfumes, cosmetics, soaps, and detergents. Its derivatives, such as methyl cinnamate (fruity, balsamic) and ethyl cinnamate (cinnamon-like), offer a broader palette for perfumers.

Protocol 3: Formulation of a Simple Floral-Spicy Fragrance Incorporating this compound

Objective: To create a basic fragrance blend demonstrating the contribution of this compound.

Materials:

  • trans-Cinnamic acid

  • Ethanol (perfumer's grade)

  • Essential oils: Rose absolute, Jasmine absolute, Sandalwood

  • Glass beakers and stirring rods

  • Pipettes

  • Perfume testing strips

  • Dark glass storage bottles

Methodology:

  • Preparation of this compound Tincture:

    • Dissolve 1 g of trans-cinnamic acid in 19 g of perfumer's grade ethanol to create a 5% tincture. Allow it to sit for 24 hours to fully dissolve.

  • Fragrance Compounding:

    • In a clean glass beaker, combine the fragrance components in the following proportions (parts by weight):

      • Top Notes (e.g., Bergamot): 20 parts

      • Heart Notes (Rose absolute, Jasmine absolute): 30 parts

      • Base Notes (Sandalwood): 40 parts

      • This compound Tincture (5%): 10 parts

  • Maturation:

    • Gently stir the mixture until homogenous.

    • Transfer the fragrance concentrate to a dark glass bottle, seal tightly, and allow it to mature for at least one week in a cool, dark place.

  • Evaluation:

    • After maturation, dip a perfume testing strip into the fragrance and allow the alcohol to evaporate for a few seconds.

    • Evaluate the scent profile at different time intervals (top notes, heart notes, and base notes) to assess the impact of this compound on the overall aroma and its longevity.

As a Fragrance Fixative

A key application of this compound in perfumery is its role as a fixative. Due to its low volatility, it helps to slow down the evaporation rate of more volatile fragrance components, thus extending the overall life of the scent on the skin.

Signaling Pathway of Scent Perception and Fixation

Scent_Perception cluster_evaporation Evaporation from Skin cluster_perception Olfactory Perception Top Volatile Top Notes (e.g., Citrus) OlfactoryReceptors Olfactory Receptors Top->OlfactoryReceptors Fast Evaporation Middle Less Volatile Middle Notes (e.g., Floral) Middle->OlfactoryReceptors Moderate Evaporation Base Low Volatility Base Notes (e.g., Woods) Base->OlfactoryReceptors Slow Evaporation Fixative This compound (Fixative) Fixative->Top Reduces Evaporation Rate Fixative->Middle Reduces Evaporation Rate Brain Brain (Scent Interpretation) OlfactoryReceptors->Brain HPLC_Workflow start Start prep Sample Preparation Liquid: Filter Solid: Extract & Filter start->prep std_prep Standard Preparation Stock Solution Serial Dilutions start->std_prep hplc HPLC Analysis Column: C18 Mobile Phase: Acetonitrile/Water Detection: UV 278nm prep->hplc std_prep->hplc analysis Data Analysis Peak Identification Quantification using Calibration Curve hplc->analysis end End analysis->end

References

Troubleshooting & Optimization

How to overcome the low bioavailability of cinnamic acid in studies?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with cinnamic acid, specifically its low bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of this compound low?

A1: The low bioavailability of this compound is primarily due to two factors:

  • Poor Water Solubility: this compound is poorly soluble in water, which limits its dissolution in the gastrointestinal tract and subsequent absorption.

  • Rapid Metabolism: Once absorbed, this compound undergoes extensive first-pass metabolism in the liver and intestines. The primary metabolic pathways are glucuronidation and sulfation, which convert this compound into more water-soluble conjugates that are easily excreted.[1][2] This rapid conversion significantly reduces the amount of active this compound that reaches systemic circulation.

Q2: What are the main strategies to overcome the low bioavailability of this compound?

A2: Several strategies are being explored to enhance the oral bioavailability of this compound. The most common approaches include:

  • Nanoformulations: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and enhance its absorption.[3] Common nanoformulations include:

    • Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles

    • Solid Lipid Nanoparticles (SLNs)

    • Liposomes

  • Prodrugs: Modifying the chemical structure of this compound to create a prodrug can improve its lipophilicity and absorption. The prodrug is then converted back to the active this compound within the body.

  • Metabolism Inhibitors: Co-administering this compound with inhibitors of the enzymes responsible for its metabolism (sulfotransferases and UDP-glucuronosyltransferases) can increase its systemic exposure.

Troubleshooting Guides

Nanoformulation Issues
IssuePossible CauseTroubleshooting Steps
Low Entrapment Efficiency Poor solubility of this compound in the polymer/lipid matrix.Optimize the drug-to-carrier ratio. For SLNs, screen different solid lipids to find one with better solubilization capacity.[3]
Inappropriate surfactant concentration.Adjust the surfactant concentration. Too little may lead to aggregation, while too much can cause drug leakage.[3]
Large Particle Size or Polydispersity Inefficient homogenization or sonication.Optimize the homogenization speed and time, or the sonication amplitude and duration.
Aggregation of nanoparticles.Ensure adequate surfactant concentration and appropriate zeta potential to maintain colloidal stability.
"Burst Release" of this compound High concentration of drug adsorbed on the nanoparticle surface.Optimize the washing and purification steps to remove unencapsulated and surface-adsorbed drug.
Incomplete or Slow Drug Release Strong partitioning of the drug within the nanoparticle core.Consider using a different polymer or lipid that allows for more efficient drug diffusion.
Batch-to-Batch Variability Inconsistent experimental conditions.Strictly control all process parameters, including temperature, stirring speed, and addition rates.
Prodrug Synthesis and Characterization Issues
IssuePossible CauseTroubleshooting Steps
Low Yield of Prodrug Incomplete reaction.Monitor the reaction progress using thin-layer chromatography (TLC). Optimize reaction time, temperature, and catalyst.
Side reactions.Use appropriate protecting groups for reactive functional groups. The Perkin reaction, a common method for this compound synthesis, can produce side products if aldehydes are used with a base.
Difficulty in Purification Similar polarity of the prodrug and starting materials.Utilize different chromatography techniques (e.g., column chromatography with varying solvent systems, preparative HPLC).
Instability of the Prodrug Susceptibility to hydrolysis or enzymatic degradation.Store the prodrug under appropriate conditions (e.g., low temperature, inert atmosphere). Evaluate its stability in relevant biological media.

Quantitative Data Summary

The following tables summarize key quantitative data from studies aimed at improving this compound bioavailability.

Table 1: Physicochemical Properties of this compound Nanoformulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
PLGA Nanoparticles 186.30.047 - 0.245-28.4776.98
Solid Lipid Nanoparticles (Cinnamaldehyde) 74 ± 50.153 ± 0.032-44.36 ± 2.2Not Reported
Liposomes 62.5Not ReportedNot Reported87.86

Table 2: Pharmacokinetic Parameters of this compound and its Formulations in Rodents

FormulationAnimal ModelCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference
This compound (Pure) MiceNot ReportedNot ReportedNot Reported95.98
This compound from Ramulus Cinnamomi Decoction RatsHigher than pure CANot ReportedHigher than pure CAHigher than pure CA
trans-Cinnamaldehyde-β-cyclodextrin Inclusion Complex Rats1.83 ± 0.120.42 ± 0.144.16 ± 0.23Not Reported

Table 3: In Vitro Inhibitory Activity of this compound and its Derivatives

CompoundTargetIC50Inhibition TypeReference
o-hydroxythis compound PTP1B137.67 ± 13.37 µMNon-competitive
p-hydroxythis compound PTP1B181.60 ± 9.34 µMNon-competitive
4-nitrothis compound Xanthine Oxidase23.02 ± 0.12 µmol/LReversible, Non-competitive

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is based on the single emulsion-solvent evaporation method.

  • Organic Phase Preparation: Dissolve a precisely weighed amount of PLGA and this compound in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as Poloxamer 188.

  • Emulsification: Add the organic phase dropwise to the aqueous phase at a rate of 1 mL/min while stirring continuously at 1000 rpm.

  • Solvent Evaporation: Continue stirring the emulsion overnight at room temperature to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: Centrifuge the resulting colloidal suspension at 12,000 rpm for 30 minutes at 4°C.

  • Washing: Wash the nanoparticle pellet twice with deionized water to remove any unentrapped drug.

  • Resuspension: Resuspend the final nanoparticles in deionized water for further analysis.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol utilizes a high-pressure microfluidic method.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 and high potency lecithin in ultrapure water and heat to 65°C with stirring.

  • Oil Phase Preparation: Melt and mix Tween 80 and monostearin at 65°C. Add this compound to this molten lipid mixture and stir well.

  • Pre-emulsion Formation: Add the aqueous phase to the oil phase at a controlled rate (e.g., 6.6 mL/min) while maintaining the temperature and stirring.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization to form the SLNs.

  • Cooling: Allow the nanoemulsion to cool down to form solid lipid nanoparticles.

Synthesis of this compound Prodrugs (General Esterification)

This is a general procedure for synthesizing ester prodrugs of this compound.

  • Reaction Setup: Dissolve this compound (1 equivalent) and the desired alcohol (1.1 equivalents) in a dry solvent like dichloromethane (DCM).

  • Coupling Agent Addition: Add a coupling agent such as O-(benzotriazol-1-yl)-N,N,N′,N″-tetramethyluronium hexafluoro-phosphate (BOP) (1.2 equivalents) and a base like triethylamine (4 equivalents) to the reaction mixture at 0°C.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: Evaporate the solvent. Add ethyl acetate and wash the organic layer with 10% HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Metabolic Processes

G cluster_nfkb NF-κB Signaling Pathway Inhibition by this compound TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces CinnamicAcid_NFkB This compound CinnamicAcid_NFkB->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

G cluster_ptp1b PTP1B Inhibition by this compound Derivatives Insulin Insulin InsulinReceptor Insulin Receptor (IR) Insulin->InsulinReceptor Binds pIR Phosphorylated IR InsulinReceptor->pIR Autophosphorylation Signaling Downstream Insulin Signaling pIR->Signaling Activates PTP1B PTP1B PTP1B->pIR Dephosphorylates GlucoseUptake Glucose Uptake Signaling->GlucoseUptake Promotes CinnamicAcid_PTP1B This compound Derivatives (o-hydroxy, p-hydroxy) CinnamicAcid_PTP1B->PTP1B Inhibits

Caption: this compound derivatives inhibit PTP1B.

G cluster_metabolism Metabolic Pathways of this compound CinnamicAcid This compound Glucuronide This compound Glucuronide CinnamicAcid->Glucuronide Sulfate This compound Sulfate CinnamicAcid->Sulfate Excretion Renal Excretion Glucuronide->Excretion Sulfate->Excretion UGT UDP-glucuronosyltransferases (UGTs) SULT Sulfotransferases (SULTs)

Caption: Major metabolic pathways of this compound.

Experimental Workflow

G cluster_workflow Workflow for Developing and Evaluating this compound Nanoformulations Formulation Nanoformulation (e.g., PLGA, SLN) Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) Formulation->Characterization InVitro In Vitro Studies (Release Profile, Cell Viability) Characterization->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo Analysis Data Analysis and Optimization InVivo->Analysis Analysis->Formulation Optimization Loop

Caption: Experimental workflow for nanoformulation development.

References

What are the best practices for improving the solubility of cinnamic acid for in vitro assays?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnamic acid. Our focus is to address the challenges associated with its limited aqueous solubility to ensure reliable and reproducible results in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a white crystalline organic acid that is slightly soluble in water but freely soluble in many organic solvents.[1] Its solubility in water is approximately 0.4 g/L at 25°C.[2] It is readily soluble in solvents such as ethanol, methanol, acetone, diethyl ether, and benzene.[3]

Q2: Why does this compound have poor water solubility?

The poor water solubility of this compound is attributed to its chemical structure, which includes a non-polar phenyl group. This makes it a hydrophobic compound with limited ability to form favorable interactions with water molecules.

Q3: What is the pKa of this compound and how does it influence its solubility?

The pKa of this compound is approximately 4.46. This means that at a pH below its pKa, the carboxylic acid group is protonated, and the molecule is in its less soluble, neutral form. At a pH above its pKa, the carboxylic acid group deprotonates to form the more soluble cinnamate anion. Therefore, increasing the pH of the aqueous solution can significantly improve the solubility of this compound.

Q4: What are the most common organic solvents used to prepare stock solutions of this compound for in vitro assays?

The most commonly used organic solvents for preparing concentrated stock solutions of this compound are dimethyl sulfoxide (DMSO) and ethanol. DMSO is often the first choice due to its high solubilizing capacity for many nonpolar compounds.

Q5: What is the maximum recommended concentration of solvents like DMSO or ethanol in cell culture media?

The final concentration of organic solvents in cell culture media should be kept to a minimum to avoid cytotoxicity. For DMSO, a general guideline is to keep the final concentration at or below 0.5%, and for ethanol, at or below 0.1%. However, the tolerance to these solvents can be cell line-dependent, so it is always recommended to perform a vehicle control experiment to determine the optimal, non-toxic concentration for your specific cell line.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: My this compound precipitates out of solution when I dilute my stock solution into the aqueous assay buffer or cell culture medium.

This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic stock solution becomes insoluble upon dilution into an aqueous environment.

Solutions:

  • Optimize the Final Concentration: Ensure the final concentration of this compound in your assay does not exceed its solubility limit in the aqueous medium. It may be necessary to perform a solubility test to determine the maximum soluble concentration under your experimental conditions.

  • Pre-warm the Medium: Adding the this compound stock solution to pre-warmed (e.g., 37°C) aqueous medium can sometimes improve its solubility.

  • Increase the Dilution Volume: Diluting the stock solution into a larger volume of the aqueous medium can help to keep the final concentration of this compound below its solubility threshold.

  • Use a Co-solvent System: In some instances, a mixture of solvents can maintain solubility better than a single solvent. For example, a combination of DMSO and polyethylene glycol (PEG) 400 may be effective.

  • pH Adjustment: Since this compound's solubility is pH-dependent, increasing the pH of the final aqueous solution to a value above its pKa (4.46) will increase its solubility. This can be achieved by using a buffered solution with a higher pH.

  • Use of Surfactants or Cyclodextrins: Non-ionic surfactants or cyclodextrins can be used to create micelles or inclusion complexes that can help to keep hydrophobic compounds like this compound dispersed in the aqueous phase.

Quantitative Solubility Data

The solubility of this compound can vary depending on the solvent and the temperature. The following table summarizes available quantitative data.

SolventTemperatureSolubilityReference
Water25 °C0.4 g/L (approx. 2.7 mM)
Water25 °C0.546 mg/mL (approx. 3.7 mM)
DMSONot Specified1.5 g in 10 mL (very high)
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mL (approx. 16.9 mM)
EthanolNot Specified"Very soluble"
Water + Ethanol298.15 K (25 °C)Solubility increases significantly with the addition of ethanol.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • trans-Cinnamic acid (MW: 148.16 g/mol )

  • High-purity, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Weigh out 14.82 mg of trans-cinnamic acid and place it into a sterile microcentrifuge tube.

  • Add 1.0 mL of high-purity DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

This protocol provides a recommended procedure for diluting the DMSO stock solution into an aqueous medium to minimize precipitation.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium or aqueous buffer

  • Sterile tubes for dilution

Procedure:

  • Serial Dilution (Recommended): It is best practice to perform a serial dilution of your concentrated stock solution in DMSO to create intermediate concentrations before the final dilution into the aqueous medium. This gradual reduction in concentration can help prevent precipitation.

  • Final Dilution:

    • While gently vortexing or swirling the pre-warmed aqueous medium, add the desired volume of the this compound stock solution (or an intermediate dilution) dropwise.

    • This rapid mixing helps to disperse the this compound molecules quickly, preventing localized high concentrations that can lead to precipitation.

  • Final Inspection: After dilution, visually inspect the medium for any signs of precipitation (e.g., cloudiness, visible particles). If the solution remains clear, it is ready for use in your assay.

Visualized Workflows and Relationships

G cluster_0 Preparation of this compound Stock Solution Weigh this compound Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Precise amount Vortex/Warm Vortex/Warm Add DMSO->Vortex/Warm To desired concentration Visually Inspect Visually Inspect Vortex/Warm->Visually Inspect Ensure complete dissolution Aliquot and Store Aliquot and Store Visually Inspect->Aliquot and Store Clear solution

Caption: Workflow for Preparing a this compound Stock Solution.

G cluster_1 Troubleshooting this compound Precipitation Precipitation Observed Precipitation Observed Check Final Concentration Check Final Concentration Precipitation Observed->Check Final Concentration Reduce Concentration Reduce Concentration Check Final Concentration->Reduce Concentration Yes Modify Dilution Method Modify Dilution Method Check Final Concentration->Modify Dilution Method No Is concentration too high? Is concentration too high? Reduce Concentration->Modify Dilution Method Use Pre-warmed Medium Use Pre-warmed Medium Modify Dilution Method->Use Pre-warmed Medium No Adjust pH Adjust pH Modify Dilution Method->Adjust pH Yes Pre-warm medium? Pre-warm medium? Use Pre-warmed Medium->Adjust pH Increase pH of Buffer Increase pH of Buffer Adjust pH->Increase pH of Buffer No Consider Excipients Consider Excipients Adjust pH->Consider Excipients Yes Is pH > 4.5? Is pH > 4.5? Increase pH of Buffer->Consider Excipients

Caption: Troubleshooting Flowchart for this compound Precipitation.

References

What are the potential side effects of cinnamic acid derivatives in experimental models?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side effects of cinnamic acid derivatives observed in experimental models. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed side effects of this compound derivatives in preclinical studies?

A1: The most frequently reported side effects in experimental models are cytotoxicity, primarily in cancer cell lines, and at higher concentrations, potential for organ toxicity, particularly hepatotoxicity and nephrotoxicity. Genotoxicity has also been observed with some derivatives. It is crucial to note that many studies also highlight the protective effects of these derivatives against toxicity induced by other agents.[1][2][3]

Q2: Are there established lethal dose (LD50) values for this compound and its derivatives?

A2: Yes, LD50 values for this compound have been reported. For instance, the oral LD50 in rats is in the range of 2000–5000 mg/kg body weight.[4] The dermal LD50 in rabbits is greater than 5000 mg/kg bw.[4] For specific derivatives, such as p-coumaric acid, the LD50 in mice has been reported to be around 2850 mg/kg. It is important to consult toxicological data for the specific derivative being investigated, as toxicity can vary significantly with different substitutions on the this compound scaffold.

Q3: What are the primary mechanisms underlying the cytotoxic effects of this compound derivatives?

A3: The primary mechanisms of cytotoxicity involve the induction of apoptosis and cell cycle arrest. Many derivatives have been shown to induce oxidative stress through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspase cascades. Disruption of the cellular cytoskeleton has also been observed.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Non-Cancerous Cell Lines

Symptoms:

  • Significant decrease in cell viability in normal (non-cancerous) cell lines at expected therapeutic concentrations.

  • Increased apoptosis or necrosis observed through microscopy or relevant assays.

Possible Causes:

  • High Concentration: The concentration of the this compound derivative may be too high for the specific cell line.

  • Off-Target Effects: The derivative may have off-target effects on essential cellular pathways in normal cells.

  • Solvent Toxicity: The solvent used to dissolve the derivative (e.g., DMSO) may be causing toxicity at the concentrations used.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a wide range of concentrations to determine the IC50 value for your specific non-cancerous cell line.

  • Solvent Control: Ensure you have a vehicle control group treated with the same concentration of the solvent to rule out its toxic effects.

  • Investigate Mechanism: Assess markers of apoptosis (e.g., caspase-3 activation) and oxidative stress (e.g., ROS levels) to understand the mechanism of cell death.

Issue 2: Inconsistent In Vivo Toxicity Results

Symptoms:

  • High variability in biochemical markers of organ toxicity (e.g., ALT, AST, creatinine) between animals in the same treatment group.

  • Unexpected mortality in some animals.

Possible Causes:

  • Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact bioavailability and toxicity.

  • Animal Strain and Sex: Different strains and sexes of animals can have varied metabolic responses to xenobiotics.

  • Vehicle Effects: The vehicle used for in vivo administration may have its own toxicological effects or may affect the solubility and absorption of the test compound.

Troubleshooting Steps:

  • Standardize Administration Technique: Ensure consistent and accurate dosing and administration techniques across all animals.

  • Pilot Study: Conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) and to identify potential acute toxicity.

  • Expand Control Groups: Include a vehicle control group and consider a positive control for the expected toxicity if applicable.

  • Monitor Animal Health: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, altered food and water intake).

Quantitative Data on Side Effects

The following tables summarize quantitative data on the side effects of various this compound derivatives from experimental studies.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

DerivativeCell LineAssayIC50 (µM)Reference
This compoundHT-144 (Melanoma)MTT2400
This compound esters and amidesHeLa, K562, Fem-x, MCF-7MTT42 - 166
Caffeic Acid Phenethyl Ester (CAPE)Aggressive Breast Cancer CellsNot Specified10 - 100

Table 2: In Vivo Acute Toxicity of this compound and Derivatives

CompoundAnimal ModelRouteLD50 (mg/kg)Reference
This compoundRatOral2000 - 5000
This compoundRabbitDermal>5000
p-Coumaric AcidMouseNot Specified~2850
Ferulic AcidRat (Male)Oral2445
Ferulic AcidRat (Female)Oral2113
Ferulic AcidMouseOral3200

Table 3: Effects of this compound Derivatives on Biochemical Markers of Organ Toxicity in Rodents

DerivativeAnimal ModelOrganBiomarkerDoseEffectReference
This compoundRatKidneySerum Urea, Creatinine50 mg/kg (p.o.)No significant change
This compoundRatLiverSerum ALT, AST50 mg/kg (p.o.)No significant change
p-Coumaric AcidRatLiverALT, AST100 mg/kgNo adverse effects noted
p-Coumaric AcidRatKidneyNot specified50 & 100 mg/kgProtective effect
Ferulic AcidRatLiverNot specified20 mg/kg (p.o.)Protective effect

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative on a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity (LD50) of a this compound derivative in rodents.

Methodology:

  • Animal Selection: Use healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice) of a single sex.

  • Housing and Acclimatization: House the animals in standard conditions and allow them to acclimatize for at least 5 days before the experiment.

  • Dosing: Administer the test substance sequentially to individual animals at intervals of 48 hours. The first animal receives a dose one step below the estimated LD50.

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased.

    • If the animal dies, the dose for the next animal is decreased.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • LD50 Calculation: Use a software package designed for the up-and-down procedure to calculate the LD50 and its confidence interval.

Signaling Pathways and Experimental Workflows

Diagram 1: General Mechanism of this compound Derivative-Induced Cytotoxicity

G CAD This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) CAD->ROS CC_Arrest Cell Cycle Arrest CAD->CC_Arrest Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound derivatives can induce cytotoxicity through oxidative stress and cell cycle arrest.

Diagram 2: Experimental Workflow for In Vivo Hepatotoxicity Assessment

G cluster_0 Animal Treatment cluster_1 Sample Collection & Analysis Acclimatization Acclimatization Dosing Dosing Acclimatization->Dosing 5 days Observation Observation Dosing->Observation 14 days Blood_Collection Blood Collection (Cardiac Puncture) Observation->Blood_Collection Histopathology Liver Histopathology Observation->Histopathology Serum_Separation Serum Separation Blood_Collection->Serum_Separation Biochem_Analysis Biochemical Analysis (ALT, AST, ALP) Serum_Separation->Biochem_Analysis

Caption: Workflow for assessing hepatotoxicity of this compound derivatives in a rodent model.

References

How to handle matrix interference during the analysis of cinnamic acid in complex samples?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of cinnamic acid in complex samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the analysis of this compound?

A matrix effect is the alteration of the analytical signal of this compound due to the presence of other components in the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1][3][4] Matrix effects are a primary challenge in the analysis of complex samples like biological fluids, plant extracts, and food products.

Q2: How can I identify if my this compound analysis is affected by matrix effects?

You can assess matrix effects using several methods. One common quantitative approach is the post-extraction spike method. This involves comparing the signal response of this compound in a neat solvent to the response of the same amount of this compound spiked into a blank matrix sample that has already been extracted. A significant difference between the two signals indicates the presence of matrix effects. A qualitative method is the post-column infusion technique, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if co-eluting matrix components are causing ion suppression or enhancement.

Q3: What are the common sources of matrix interference in this compound analysis?

Common sources of interference depend on the sample type. In biological samples like plasma or urine, endogenous components such as salts, proteins, and phospholipids are major contributors. For plant extracts, pigments, tannins, and other phenolic compounds can interfere. In food samples, fats, sugars, and other organic molecules can cause matrix effects. These co-extracted substances can compete with this compound for ionization in the mass spectrometer source, leading to inaccurate results.

Q4: Can I use an internal standard to compensate for matrix effects?

Yes, using an appropriate internal standard (IS) is a common strategy to compensate for matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of this compound (e.g., trans-cinnamic acid-d7), as it has nearly identical chemical properties and chromatographic behavior to the analyte and will be similarly affected by the matrix. If a SIL-IS is unavailable, a structural analog can be used, but its effectiveness in mimicking the matrix effects on this compound must be carefully validated.

Troubleshooting Guide

Issue 1: I am observing poor peak shape (e.g., splitting, tailing) for this compound.

  • Possible Cause: Particulates from the sample matrix may be blocking the column inlet frit. Co-eluting matrix components can also interfere with the chromatography.

  • Recommended Actions:

    • Filter Samples: Ensure all samples are filtered through a 0.22 µm or 0.45 µm syringe filter before injection.

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components and particulates.

    • Optimize Sample Cleanup: A more rigorous sample preparation method may be needed to remove interfering compounds. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Issue 2: My results show low recovery of this compound.

  • Possible Cause: The chosen sample preparation technique may not be efficient for extracting this compound from the specific matrix. For instance, in LLE, the pH of the aqueous phase and the choice of organic solvent are critical for acidic compounds like this compound. In SPE, the sorbent type and elution solvent may not be optimal.

  • Recommended Actions:

    • pH Adjustment for LLE: Since this compound is an acid, adjust the pH of the sample to be at least two units lower than its pKa (approximately 4.4) to ensure it is in its neutral, uncharged form, which is more readily extracted into an organic solvent.

    • Optimize SPE Method: Experiment with different SPE sorbents (e.g., reversed-phase C18, mixed-mode). Perform a systematic evaluation of loading, washing, and elution steps to maximize recovery.

    • Method Comparison: The table below provides a general comparison of sample preparation techniques.

Issue 3: I am experiencing significant ion suppression in my LC-MS/MS analysis.

  • Possible Cause: Co-eluting matrix components, particularly phospholipids in biological samples, are likely interfering with the ionization of this compound in the mass spectrometer source.

  • Recommended Actions:

    • Improve Chromatographic Separation: Modify the HPLC/UPLC gradient to better separate this compound from the interfering matrix components.

    • Enhance Sample Cleanup: Employ more selective sample preparation techniques. For example, certain SPE cartridges are designed to specifically remove phospholipids.

    • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening the matrix effect. However, ensure that the diluted concentration of this compound is still above the limit of quantification (LOQ).

Experimental Protocols & Data

Comparison of Sample Preparation Techniques for this compound Analysis

The following table summarizes the general effectiveness of common sample preparation techniques for reducing matrix effects in the analysis of this compound.

Sample Preparation TechniquePrincipleGeneral Effectiveness in Reducing Matrix EffectsCommon Applications for this compoundAdvantagesDisadvantages
Protein Precipitation (PPT) A water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid is added to precipitate proteins.Low to ModerateBiological fluids (plasma, serum)Simple, fast, and inexpensive.Non-selective, often results in significant matrix effects from remaining components like phospholipids.
Liquid-Liquid Extraction (LLE) This compound is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).Moderate to HighBiological fluids, aqueous extractsCan provide cleaner extracts than PPT. Selectivity can be improved by adjusting pH.Can be labor-intensive, may have lower recovery for more polar analytes.
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of solvent.HighBiological fluids, plant extracts, water samplesHighly selective, provides very clean extracts, and can concentrate the analyte.More time-consuming and costly than PPT and LLE. Method development can be complex.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) An extraction and cleanup method involving salting-out extraction followed by dispersive SPE (d-SPE).HighFood products (fruits, vegetables), herbal productsFast, simple, and effective for a wide range of analytes and matrices.Primarily designed for pesticide residue analysis but adaptable for other compounds.
Detailed Protocol: Solid-Phase Extraction (SPE) for this compound in Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Pre-treatment: Acidify 1 mL of plasma with 100 µL of 1M HCl. This ensures this compound is in its protonated form for better retention on the reversed-phase sorbent.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the HPLC or LC-MS/MS system.

Visual Guides

Troubleshooting Workflow for Matrix Interference

G cluster_0 Start: Poor Analytical Results cluster_1 Problem Identification cluster_2 Optimization Strategies cluster_3 Validation & Completion start Inaccurate Quantification / Poor Peak Shape assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Significant Matrix Effect? assess_me->me_present optimize_sample_prep Improve Sample Preparation (SPE, LLE, QuEChERS) me_present->optimize_sample_prep Yes end Analysis Complete me_present->end No optimize_chroma Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chroma use_is Use Stable Isotope-Labeled Internal Standard optimize_chroma->use_is validate Re-validate Method use_is->validate validate->end

Caption: A logical workflow for troubleshooting matrix interference in analytical experiments.

General Experimental Workflow for this compound Analysis

G cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing sample Complex Sample (Plasma, Plant, Food) prep Extraction & Cleanup (LLE, SPE, or QuEChERS) sample->prep analysis LC-MS/MS or HPLC Analysis prep->analysis data Data Acquisition & Quantification analysis->data

References

What are the best storage conditions to prevent the degradation of cinnamic acid solutions?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage conditions and troubleshooting for cinnamic acid solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The main factors contributing to the degradation of this compound solutions are exposure to light (photodegradation), high temperatures (thermal degradation), and extreme pH conditions.[1][2][3] Oxidizing agents can also promote degradation.[4]

Q2: How does light exposure affect this compound solutions?

A2: Exposure to ultraviolet (UV) light, particularly UVB irradiation, can cause the trans-cinnamic acid, the more stable and common isomer, to convert to cis-cinnamic acid.[5] This isomerization can alter the biological activity and physical properties of the solution.

Q3: What is the ideal temperature for storing this compound solutions?

A3: To minimize thermal degradation, it is recommended to store this compound solutions in a cool place. While specific degradation kinetics at various temperatures are not extensively tabulated in the provided literature, storing at refrigerated temperatures (2-8 °C) is a standard practice for preserving the stability of many chemical solutions. For solid this compound, storage at room temperature in a dry place is advised.

Q4: How does pH impact the stability of this compound solutions?

A4: trans-Cinnamic acid is generally stable across a pH range of 3-11 and resists major pH-induced degradation. However, some studies indicate that increasing the pH can decrease the rate of photodegradation. It is important to note that at a pH below its pKa of approximately 4.4, this compound is less soluble and may precipitate out of aqueous solutions.

Q5: What are the recommended solvents for preparing stable this compound solutions?

A5: this compound has low solubility in water but is readily soluble in many organic solvents such as ethanol, methanol, and acetone. For aqueous applications, using a co-solvent like ethanol can improve solubility. The choice of solvent may also influence stability; for instance, micellar solutions have been shown to have a protective effect against photodegradation.

Troubleshooting Guide

Issue 1: My this compound solution has turned cloudy or has formed a precipitate.

  • Possible Cause 1: Low pH. If the pH of your aqueous solution is near or below the pKa of this compound (~4.4), the compound will be in its less soluble free acid form, leading to precipitation.

    • Solution: Adjust the pH of the solution to be above the pKa. Adding a base like sodium hydroxide can deprotonate the carboxylic acid, forming the more soluble cinnamate salt.

  • Possible Cause 2: Solvent Evaporation. If the solvent has evaporated over time, the concentration of this compound may have exceeded its solubility limit.

    • Solution: Add a small amount of the appropriate solvent to redissolve the precipitate. Ensure that storage containers are tightly sealed to prevent evaporation.

  • Possible Cause 3: Low Temperature. If the solution has been stored at a low temperature, the solubility of this compound may have decreased.

    • Solution: Gently warm the solution and agitate it to redissolve the precipitate. If precipitation recurs at your desired storage temperature, consider using a higher proportion of a co-solvent in which this compound is more soluble.

Issue 2: The color of my this compound solution has changed.

  • Possible Cause 1: Degradation. The appearance of a yellow or brownish hue could indicate the formation of degradation products. This can be accelerated by exposure to light, heat, or incompatible chemicals.

    • Solution: Prepare fresh solutions and store them under the recommended conditions (in the dark, at a cool temperature). Use amber-colored glassware or wrap containers in aluminum foil to protect from light.

  • Possible Cause 2: Reaction with other components. If your solution contains other active ingredients or excipients, a chemical reaction may have occurred.

    • Solution: Investigate the compatibility of this compound with other components in your formulation. A forced degradation study can help identify potential interactions.

Issue 3: I am observing a loss of biological activity (e.g., antioxidant or antimicrobial effects) in my this compound solution over time.

  • Possible Cause 1: Isomerization. Photodegradation can lead to the conversion of active trans-cinnamic acid to the less active cis-isomer.

    • Solution: Protect the solution from light at all stages of preparation, storage, and use.

  • Possible Cause 2: Chemical Degradation. The this compound may be degrading into other compounds that lack the desired biological activity.

    • Solution: Perform a stability analysis using a method like HPLC to quantify the amount of active this compound remaining in your solution. Based on the results, adjust your storage conditions or preparation protocol.

Data on this compound Stability

The following table summarizes the qualitative effects of different conditions on the stability of this compound solutions based on available literature.

ParameterConditionEffect on StabilityReference
Light UVB IrradiationCauses photodegradation (isomerization from trans to cis form).
pH pH 3-11trans-Cinnamic acid is generally stable and resists major degradation.
Increasing pHDecreases the rate of photodegradation in various vehicles.
Solvent Micellar SolutionsOffer a protective effect against photodegradation.
Emulsions (O/W)Found to be the most efficient protective systems against photodegradation.
Oxidizing Agents H₂O₂ and O₃Can increase the rate of photodegradation in the presence of a catalyst.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of a this compound solution under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a co-solvent system with water) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 30 minutes.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 30 minutes.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in a sealed vial in an oven at 70°C for 24 hours.

  • Photodegradation: Expose a thin layer of the stock solution in a petri dish to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

3. Sample Analysis:

  • Before analysis by HPLC-UV, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This is a general-purpose HPLC method that can be adapted for the analysis of this compound and its degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, acetonitrile, and 2% glacial acetic acid in water (e.g., 10:22:70, v/v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 272 nm.

  • Procedure:

    • Prepare standard solutions of this compound at various concentrations to create a calibration curve.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

    • Inject the samples and standards into the HPLC system.

    • Identify and quantify the this compound peak based on its retention time and the calibration curve. Degradation is indicated by a decrease in the peak area of this compound and the appearance of new peaks.

Visualizations

Photodegradation_Pathway trans_CA trans-Cinnamic Acid (Stable Isomer) cis_CA cis-Cinnamic Acid (Less Stable Isomer) trans_CA->cis_CA UV Light (e.g., UVB) cis_CA->trans_CA Thermal Relaxation

Caption: Photochemical isomerization of trans-cinnamic acid to cis-cinnamic acid upon exposure to UV light.

Troubleshooting_Workflow decision decision process process issue issue start Start: this compound Solution Issue issue_observed What is the issue? start->issue_observed precipitate Precipitate/ Cloudiness issue_observed->precipitate Precipitation color_change Color Change issue_observed->color_change Discoloration activity_loss Loss of Activity issue_observed->activity_loss Reduced Efficacy check_ph Check pH precipitate->check_ph protect_light Protect from Light (Amber Glassware) color_change->protect_light run_hplc Perform HPLC Analysis to Quantify Degradation activity_loss->run_hplc adjust_ph Adjust pH > 4.4 check_ph->adjust_ph pH < 4.4 check_storage Check Storage Conditions check_ph->check_storage pH > 4.4 store_cool Store in a Cool Place protect_light->store_cool run_hplc->protect_light

References

How to troubleshoot poor separation of cinnamic acid isomers in HPLC?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of cinnamic acid isomers in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues observed during the HPLC separation of cis- and trans-cinnamic acid isomers.

Question: Why am I seeing poor resolution or co-elution of my this compound isomers?

Answer:

Poor resolution is a frequent challenge and can be caused by several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column Evaluation cluster_params Method Parameter Adjustment start Poor Resolution or Co-elution mobile_phase Optimize Mobile Phase start->mobile_phase Start Here column_check Evaluate Column Performance mobile_phase->column_check If resolution is still poor mp_a Adjust Organic Solvent Ratio (e.g., Acetonitrile, Methanol) method_params Adjust Method Parameters column_check->method_params If column is not the issue col_a Check for Contamination or Voids good_resolution Achieve Good Separation method_params->good_resolution Successful Optimization param_a Optimize Column Temperature mp_b Modify Aqueous Phase pH (e.g., add Acetic or Phosphoric Acid) mp_c Consider Gradient Elution col_b Verify Correct Stationary Phase (e.g., C18, Phenyl) col_c Consider a Different Column Chemistry param_b Adjust Flow Rate

Caption: A workflow diagram for troubleshooting poor resolution of this compound isomers.

Detailed Steps:

  • Mobile Phase Composition: The mobile phase is a critical factor in achieving separation.[1]

    • Organic Solvent Ratio: Fine-tune the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A subtle change can significantly impact resolution.

    • pH of the Aqueous Phase: The ionization state of this compound is pH-dependent. Acidifying the mobile phase with additives like acetic acid or phosphoric acid can improve peak shape and retention.[2][3] For instance, a mobile phase containing an acetic acid aqueous solution at pH 2.4 has been used successfully.[4]

    • Gradient vs. Isocratic Elution: If you are using an isocratic method (constant mobile phase composition), consider switching to a gradient elution where the solvent strength is changed over time.[5] This can be particularly effective for separating isomers with close retention times.

  • Column Chemistry: The choice of stationary phase plays a significant role in the separation mechanism.

    • Stationary Phase Type: C18 columns are commonly used for reversed-phase separation of this compound isomers. However, a phenyl-derived column may offer different selectivity due to pi-pi interactions with the aromatic ring of this compound.

    • Column Contamination: Contaminants from previous injections can affect column performance. Flushing the column with a strong solvent may be necessary.

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.

    • Increasing the column temperature can sometimes enhance the resolution of geometric isomers. For example, an increase from 30°C to 60°C has shown a positive effect on the resolution of related compounds.

  • Flow Rate: The flow rate of the mobile phase influences the time analytes spend interacting with the stationary phase.

    • Lowering the flow rate can increase interaction time and potentially improve resolution, though it will also increase the analysis time. Conversely, a higher flow rate may decrease analysis time but could compromise resolution.

Question: My peak shapes are poor (e.g., tailing, fronting, or splitting). What should I do?

Answer:

Poor peak shape can be indicative of several issues, from problems with the mobile phase to column degradation.

Troubleshooting Workflow for Poor Peak Shape

Poor_Peak_Shape_Workflow cluster_mobile_phase Mobile Phase Checks cluster_column Column Health Assessment cluster_sample Sample Preparation Review start Poor Peak Shape (Tailing, Fronting, Splitting) mobile_phase_check Check Mobile Phase start->mobile_phase_check Start Here column_health Assess Column Health mobile_phase_check->column_health If mobile phase is okay mp_a Ensure Proper pH for Analyte sample_prep Review Sample Preparation column_health->sample_prep If column is healthy col_a Look for Voids or Channeling good_peaks Achieve Symmetrical Peaks sample_prep->good_peaks Successful Troubleshooting sample_a Ensure Sample is Fully Dissolved mp_b Degas Mobile Phase to Remove Bubbles mp_c Check for Buffer Precipitation col_b Clean Column to Remove Contaminants col_c Replace Column if Damaged sample_b Match Sample Solvent to Mobile Phase

Caption: A workflow for troubleshooting poor peak shapes in HPLC.

Detailed Steps:

  • Mobile Phase pH: An incorrect mobile phase pH can lead to peak tailing for ionizable compounds like this compound. Ensure the pH is appropriate to maintain a consistent ionization state.

  • Column Issues:

    • Contamination: Adsorbed impurities can cause peak distortion. A thorough column wash is recommended.

    • Column Void: A void at the head of the column can cause peak splitting. This may require repacking or replacing the column.

  • Sample Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. Try diluting your sample.

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample solvent should be the same as or weaker than the mobile phase.

Question: My retention times are shifting. What could be the cause?

Answer:

Shifting retention times can compromise the reliability of your results. The issue often lies with the HPLC system or the mobile phase preparation.

Common Causes for Shifting Retention Times:

  • Inconsistent Mobile Phase Preparation: Even small variations in the mobile phase composition can lead to changes in retention time.

  • Fluctuations in Column Temperature: If the column temperature is not well-controlled, retention times can drift.

  • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and, consequently, shifting retention times.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate this compound isomers?

A common starting point for reversed-phase HPLC is a mixture of an acidified aqueous phase and an organic solvent like acetonitrile or methanol. For example, a gradient of water with 0.1% glacial acetic acid (solvent A) and acetonitrile with 0.1% glacial acetic acid (solvent B) has been used. Another example is an isocratic mobile phase of methanol, acetonitrile, and 2% glacial acetic acid in a ratio of 20:50:30 (v/v/v).

Q2: Which type of column is best for separating this compound isomers?

A C18 column is a robust choice for the separation of this compound isomers and is widely used. However, for difficult separations, a phenyl-based stationary phase might provide alternative selectivity.

Q3: How does temperature affect the separation?

Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to shorter retention times and sometimes improved peak efficiency. For some isomer pairs, elevated temperatures can enhance resolution.

Q4: Can the cis-isomer convert to the trans-isomer during sample preparation or analysis?

Yes, cis-cinnamic acid can isomerize to the more stable trans-form, especially when exposed to UV light or heat. It is advisable to protect samples from light and excessive heat.

Data Summary Tables

Table 1: Example HPLC Methods for this compound Isomer Separation

ParameterMethod 1Method 2Method 3
Column C18InfinityLab Poroshell C18Gemini C18
Mobile Phase Methanol:Acetonitrile:2% Glacial Acetic Acid (20:50:30, v/v)Gradient: Methanol and Acetic Acid aqueous solution (pH 2.4)Gradient: 0.1% Phosphoric Acid and Acetonitrile
Flow Rate 0.8 mL/min0.8 mL/min1.0 mL/min
Temperature Not Specified25 °CNot Specified
Detection UV at 292 nmUV at 279 nm and 320 nmUV at 272 nm

Table 2: Influence of Method Parameters on Separation

ParameterEffect on SeparationRecommendations
Organic Solvent % Increasing organic content generally decreases retention time.Optimize for a balance between resolution and analysis time.
Mobile Phase pH Affects ionization and retention of this compound.Use a buffer or acid modifier to maintain a consistent, low pH (e.g., 2.5-3.5).
Temperature Can improve peak shape and sometimes resolution.Experiment with temperatures between 25-60°C.
Flow Rate Higher flow rates decrease analysis time but may reduce resolution.Start with a standard flow rate (e.g., 1.0 mL/min) and adjust as needed.

Detailed Experimental Protocols

Protocol 1: Isocratic HPLC Method for this compound

This protocol is based on the method described by Kaul-Ghanekar et al. (2020).

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 analytical column.

  • Mobile Phase Preparation:

    • Prepare a 2% (v/v) solution of glacial acetic acid in HPLC-grade water.

    • Mix methanol, acetonitrile, and the 2% glacial acetic acid solution in a ratio of 20:50:30 (v/v/v).

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 292 nm.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Gradient HPLC Method for Phenolic Acids including this compound

This protocol is adapted from a method for separating multiple phenolic acids.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 analytical column (e.g., InfinityLab Poroshell C18).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with acetic acid to adjust the pH to 2.4.

    • Solvent B: HPLC-grade methanol.

    • Degas both solvents before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelengths: 279 nm and 320 nm.

    • Gradient Program: A linear gradient should be developed to optimize the separation. A starting point could be a low percentage of Solvent B, gradually increasing to a high percentage over the course of the run.

  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., methanol).

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

References

Technical Support Center: Enhancing Antimicrobial Efficacy of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the antimicrobial efficacy of cinnamic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: My lead this compound derivative shows weak antimicrobial activity. What are the primary strategies to enhance its efficacy?

A1: this compound and its derivatives often exhibit moderate antimicrobial activity, with reported Minimum Inhibitory Concentration (MIC) values ranging from 256 to 4096 µg/mL.[1] To enhance efficacy, you can explore three main strategies:

  • Structural Modification: Altering the chemical structure of the this compound molecule can significantly improve its potency.[2][3] This includes modifications to the phenyl ring, the carboxylic group, and the alkene double bond.[2][4]

  • Synergistic Combination: Combining this compound derivatives with conventional antibiotics can lead to a synergistic effect, where the combined antimicrobial activity is greater than the sum of their individual effects. This can also help in overcoming antibiotic resistance.

  • Nanoformulation: Encapsulating or functionalizing nanoparticles with this compound derivatives can improve their solubility, stability, and antimicrobial action.

logical_workflow Figure 1: General workflow for enhancing antimicrobial efficacy. start Start with Lead This compound Derivative test_mic Determine Minimum Inhibitory Concentration (MIC) start->test_mic evaluate_mic Is MIC value acceptably low? test_mic->evaluate_mic strategy1 Structural Modification (e.g., Esterification, Amidation) evaluate_mic->strategy1 No strategy2 Synergistic Combination (Checkerboard Assay) evaluate_mic->strategy2 No strategy3 Nanoformulation (e.g., Lipid or Metallic NPs) evaluate_mic->strategy3 No end_node Optimized Antimicrobial Agent evaluate_mic->end_node Yes retest_mic Re-evaluate MIC of New Formulation/Combination strategy1->retest_mic strategy2->retest_mic strategy3->retest_mic retest_mic->evaluate_mic

Caption: Figure 1: General workflow for enhancing antimicrobial efficacy.

Q2: Which structural modifications are most effective for increasing antimicrobial potency?

A2: Modifying the three active sites of this compound—the carboxylate group, the phenyl ring, and the double bond—is a key strategy.

  • Esterification and Amidation: Converting the carboxylic acid group into esters or amides often enhances antimicrobial activity. The increased lipophilicity of these derivatives may facilitate easier penetration through the microbial cell membrane. For example, isobutyl cinnamate showed superior activity against C. albicans and A. niger compared to this compound. 1-cinnamoylpyrrolidine, an amide derivative, exhibited strong MIC and MBC values of 0.5 mg/mL against several bacterial strains.

  • Phenyl Ring Substitution: Adding substituents to the phenyl ring influences activity. The presence of hydroxyl (-OH) groups, such as in p-coumaric acid and caffeic acid, can enhance antibacterial effects. Electron-donating groups like amino (-NH2) or chloro (-Cl) can be more effective than electron-withdrawing groups like nitro (-NO2).

  • Double Bond Modification: Bromination of the double bond has been shown to enhance the antimicrobial activity for some derivatives, particularly against fungi and Gram-positive bacteria.

Q3: How do I test for and interpret synergistic effects with other antibiotics?

A3: The most common method to evaluate synergy is the checkerboard assay . This involves testing various concentrations of the this compound derivative and a conventional antibiotic, both alone and in combination, against a microbial strain. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index.

FIC Index Calculation: FIC Index = FIC of Drug A + FIC of Drug B

  • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FIC Index:

  • Synergy: FIC ≤ 0.5

  • Additive/Indifference: 0.5 < FIC ≤ 4.0

  • Antagonism: FIC > 4.0

Studies have shown synergistic effects when combining this compound with β-lactam antibiotics like ampicillin and cloxacillin against strains of Staphylococcus.

Q4: What are the advantages of using nanoformulations for this compound derivatives?

A4: Nanoformulations offer several benefits for enhancing antimicrobial efficacy:

  • Improved Solubility: this compound has low solubility in water, which can limit its effectiveness. Nanoemulsions or encapsulation in nanoparticles can significantly increase its aqueous dispersibility.

  • Enhanced Activity: The high surface-area-to-volume ratio of nanoparticles allows for greater interaction with microbial cells. This compound-functionalized silver nanoparticles (CA-AgNPs) have shown significantly higher antimicrobial activity against E. coli and C. albicans compared to this compound or silver nitrate alone, suggesting a synergistic effect between the two components.

  • Increased Stability and Delivery: Nano-carriers can protect the derivative from degradation and facilitate its transport to the target site.

Q5: What is the primary antimicrobial mechanism of action for this compound derivatives, and how can this knowledge guide my experiments?

A5: The primary mechanism of action is the disruption of the microbial cell membrane . This compound and its derivatives can accumulate in and disrupt the lipid bilayer, leading to increased membrane permeability. This causes leakage of essential intracellular components like ions, ATP, and nucleic acids, ultimately resulting in cell death.

Understanding this mechanism helps in designing more effective derivatives. For instance, increasing the lipophilicity of a derivative (e.g., through esterification) can enhance its ability to interact with and disrupt the bacterial membrane. Experiments to confirm this mechanism include cell morphology studies (SEM, TEM), membrane potential assays, and leakage assays for intracellular contents.

mechanism_pathway Figure 2: Antimicrobial mechanism of this compound derivatives. cluster_cell Bacterial Cell membrane Cell Membrane (Lipid Bilayer) disruption Membrane Disruption & Increased Permeability membrane->disruption contents Intracellular Contents (Ions, ATP, Nucleic Acids) lysis Cell Lysis and Death ca_derivative This compound Derivative ca_derivative->membrane Accumulates in and interacts with leakage Leakage of Contents disruption->leakage leakage->contents leakage->lysis

Caption: Figure 2: Antimicrobial mechanism of this compound derivatives.

Troubleshooting Guide

Problem / Observation Possible Cause(s) Recommended Solution(s)
High MIC values (>1000 µg/mL) persist after initial testing of a new derivative. 1. Low compound solubility in the broth medium. 2. Insufficient lipophilicity to penetrate the cell membrane. 3. The specific structural modification is ineffective against the tested strain.1. Check Solubility: Observe the wells for precipitation. Consider using a co-solvent like DMSO (ensure final concentration is non-inhibitory). 2. Increase Lipophilicity: Synthesize derivatives with longer alkyl chains (e.g., propyl or butyl esters) or other lipophilic groups. 3. Modify Structure: Try a different modification strategy (e.g., switch from an ester to an amide) or add different substituents to the phenyl ring. 4. Test Synergy: Evaluate the compound in combination with a standard antibiotic using a checkerboard assay.
Checkerboard assay results show no synergy (FIC > 0.5). 1. Incorrect MIC values for individual agents. 2. Inappropriate antibiotic pairing. 3. Experimental error (e.g., incorrect dilutions, inoculum density).1. Verify MICs: Re-run the MIC determination for each compound alone in the same experiment to ensure accuracy. The checkerboard plate includes rows and columns for each drug alone. 2. Try Different Antibiotics: The synergistic effect is not universal. Test against antibiotics with different mechanisms of action (e.g., a cell wall inhibitor like ampicillin and a protein synthesis inhibitor). 3. Standardize Inoculum: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard (approx. 5 x 10^5 CFU/mL in the final well volume).
Nanoformulation of the derivative shows poor or inconsistent antimicrobial activity. 1. Unsuccessful synthesis or functionalization. 2. Particle aggregation or instability in the test medium. 3. Insufficient release of the active compound.1. Characterize Nanoparticles: Use techniques like TEM, DLS, and FTIR to confirm particle size, morphology, and successful functionalization with the this compound derivative. 2. Assess Stability: Measure the zeta potential to assess colloidal stability. Test for aggregation in the culture medium before adding bacteria. 3. Optimize Formulation: Vary the concentration of the reducing and stabilizing agents during synthesis. Consider using a different type of nanoparticle (e.g., lipid-based instead of metallic).
Antimicrobial activity is high against Gram-positive bacteria but weak against Gram-negative bacteria. The outer membrane of Gram-negative bacteria acts as a permeability barrier, preventing the compound from reaching the inner cell membrane.1. Increase Lipophilicity: Modify the derivative to be more lipophilic, which can aid in crossing the outer membrane. 2. Use a Permeabilizer: Test for synergy with an agent known to disrupt the outer membrane (e.g., EDTA). 3. Focus on Gram-Positive Applications: If modification is not feasible, focus the application of the derivative on combating Gram-positive pathogens.

Quantitative Data Summary

Table 1: Comparison of MIC Values for this compound and Its Derivatives
CompoundModificationTest OrganismMIC (µg/mL)Reference
This compound-S. aureus>5 mM (~740)
This compound-S. epidermidis2048 - 4096
p-Coumaric AcidPhenyl Ring (4-hydroxy)S. epidermidis2048 - 4096
Ferulic AcidPhenyl Ring (4-hydroxy, 3-methoxy)S. epidermidis2048 - 4096
DM2Amidation + Phenyl Ring (3,4-dihydroxy)S. aureus16 - 64
Isobutyl CinnamateEsterification (isobutyl)C. albicans0.89 µM (~0.18)
1-CinnamoylpyrrolidineAmidationS. aureus, E. coli, MRSA500
Table 2: Synergistic Effects of this compound Derivatives with Antibiotics (FIC Index)
Cinnamic DerivativeAntibioticTest OrganismFIC IndexInterpretationReference
This compoundAmpicillinS. aureus≤ 0.5Synergy
This compoundCloxacillinS. epidermidis- (Enhanced anti-biofilm activity)Synergy
This compoundColistinA. baumannii- (4- to 32-fold reduction in COL MIC)Synergy
p-Coumaric AcidAmpicillinS. aureus> 0.5Additive

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound derivative)

  • Bacterial strain (e.g., S. aureus ATCC 25923)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile reservoirs and multichannel pipettes

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Prepare Inoculum: a. From an overnight culture plate, pick a single colony and inoculate it into 5 mL of CAMHB. Incubate at 37°C until the culture reaches the mid-log phase. b. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (OD600 ≈ 0.08-0.1). c. Dilute this suspension 1:100 in fresh CAMHB to achieve a final target concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration 100x the highest concentration to be tested. b. In the first column of a 96-well plate, add 200 µL of CAMHB containing the test compound at 2x the highest desired final concentration. c. Add 100 µL of CAMHB to the remaining wells (columns 2-12). d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. e. Column 11 serves as the positive control (inoculum, no compound). Column 12 serves as the negative control (broth only, no inoculum).

  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum (from step 1c) to wells in columns 1-11. This halves the compound concentration to the final desired values and achieves the target inoculum density. b. Add 100 µL of sterile CAMHB to column 12.

  • Incubation & Reading: a. Seal the plate and incubate at 37°C for 16-20 hours. b. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). Results can also be read using a microplate reader at 600 nm.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol assesses the interaction between two antimicrobial agents.

checkerboard_workflow Figure 3: Experimental workflow for the checkerboard assay. prep_stocks 1. Prepare Stock Solutions of Drug A & Drug B (e.g., 10x highest conc.) plate_setup 2. Set up 96-well Plate prep_stocks->plate_setup dilute_A 3. Serially Dilute Drug A (Horizontally, e.g., Cols 1-10) plate_setup->dilute_A dilute_B 4. Serially Dilute Drug B (Vertically, e.g., Rows A-G) plate_setup->dilute_B add_controls 5. Add Controls - Drug A alone (Row H) - Drug B alone (Col 11) - Growth Control (H12) dilute_A->add_controls dilute_B->add_controls inoculate 6. Inoculate Plate with Standardized Bacteria add_controls->inoculate incubate 7. Incubate at 37°C for 16-20 hours inoculate->incubate read_mic 8. Read MICs (Individual & Combined) incubate->read_mic calc_fic 9. Calculate FIC Index for each non-growth well read_mic->calc_fic interpret 10. Interpret Result (Synergy, Additive, Antagonism) calc_fic->interpret

References

How to minimize the cytotoxicity of cinnamic acid derivatives in therapeutic research?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of cinnamic acid derivatives during therapeutic research.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing high cytotoxicity in normal cell lines. What are the potential causes and how can I mitigate this?

A1: High cytotoxicity in normal cell lines is a common challenge. The underlying causes can be multifactorial, often related to the inherent structure of the compound and its concentration. Here are some key considerations and mitigation strategies:

  • Structure-Activity Relationship (SAR): The cytotoxicity of this compound derivatives is heavily influenced by their chemical structure. For instance, the number and position of hydroxyl and methoxy groups on the phenyl ring play a crucial role. Studies have shown that certain substitutions can increase cytotoxicity.

  • Concentration-Dependent Toxicity: Cytotoxicity is often dose-dependent. It is crucial to determine the therapeutic window of your derivative by performing dose-response studies on both cancer and normal cell lines.

  • Off-Target Effects: The derivative might be interacting with unintended cellular targets, leading to toxicity.

  • Reactive Oxygen Species (ROS) Induction: Some phenolic compounds can induce apoptosis and increase reactive oxygen species levels in a dose-dependent manner.

Troubleshooting Guide:

IssuePotential CauseRecommended Action
High toxicity in normal cells Structural features enhancing cytotoxicity.Consider synthesizing analogs with modified substitution patterns. For example, replacing a hydroxyl group with a methoxy group has been shown to reduce cytotoxicity in some cases.
High compound concentration.Perform a dose-response curve to identify the optimal concentration with maximal therapeutic effect and minimal cytotoxicity.
Inconsistent cytotoxicity results Poor solubility of the derivative.Ensure the compound is fully dissolved. Use of a suitable solvent like DMSO is common, but the final concentration should be non-toxic to the cells.
Experimental variability.Standardize cell seeding density, treatment duration, and assay conditions. Include appropriate positive and negative controls in all experiments.

Q2: How can I rationally design this compound derivatives with lower cytotoxicity?

A2: Rational drug design aims to optimize the therapeutic index of a compound by modifying its chemical structure to reduce toxicity while maintaining or enhancing efficacy. For this compound derivatives, consider the following Quantitative Structure-Activity Relationship (QSAR) insights:

  • Hydroxyl Groups: The presence of hydroxyl groups, particularly multiple hydroxyl groups on the benzene ring, can be associated with higher cytotoxicity.

  • Methoxy Groups: Replacing hydroxyl groups with methoxy groups has been demonstrated to decrease cytotoxic activity.

  • Lipophilicity: The overall lipophilicity of the molecule can influence its cellular uptake and distribution, which in turn affects its activity and toxicity.

Logical Workflow for Derivative Design:

Derivative Design Workflow Workflow for Designing Less Cytotoxic this compound Derivatives start Identify Lead this compound Derivative sar_analysis Analyze Structure-Activity Relationship (SAR) Data start->sar_analysis in_silico In Silico Toxicity Prediction (e.g., QSAR modeling) sar_analysis->in_silico modification Propose Structural Modifications - Modify/replace hydroxyl groups - Introduce methoxy groups - Alter lipophilicity in_silico->modification synthesis Synthesize Novel Derivatives modification->synthesis in_vitro In Vitro Cytotoxicity Screening (Normal vs. Cancer Cell Lines) synthesis->in_vitro in_vitro->modification Iterative Refinement lead_optimization Lead Optimization in_vitro->lead_optimization

Caption: Workflow for Designing Less Cytotoxic this compound Derivatives.

Q3: What are some advanced strategies to reduce the systemic cytotoxicity of my lead this compound derivative?

A3: For promising lead compounds with inherent cytotoxicity, advanced drug delivery and formulation strategies can be employed to minimize systemic toxicity and improve their therapeutic index.

  • Nanoparticle Encapsulation: Encapsulating this compound derivatives into nanoparticles (NPs) offers several advantages.[1] NPs can enhance the solubility and stability of the drug, provide controlled release, and facilitate preferential accumulation at tumor sites through the enhanced permeability and retention (EPR) effect, thereby reducing systemic toxicity.[1]

  • Prodrug Approach: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body, ideally at the target site. This strategy can overcome issues like poor bioavailability and high toxicity. For phenolic compounds like this compound derivatives, the hydroxyl groups can be masked with functionalities like esters, carbamates, or phosphates, which can be cleaved by specific enzymes or under certain physiological conditions (e.g., lower pH in the tumor microenvironment).[2][3][4]

Comparison of Strategies:

StrategyAdvantagesDisadvantages
Nanoparticle Encapsulation - Improved solubility and bioavailability- Controlled drug release- Potential for targeted delivery- Reduced systemic toxicity- Complexity in formulation and characterization- Potential for immunogenicity- Manufacturing scalability challenges
Prodrug Synthesis - Enhanced stability and permeability- Can be designed for targeted activation- Reduced off-target toxicity- Requires chemical modification of the parent drug- Inefficient conversion to the active drug can occur- Potential for toxic metabolites from the prodrug moiety

Troubleshooting Guides

Troubleshooting In Vitro Cytotoxicity Assays

Accurate assessment of cytotoxicity is fundamental to your research. Below are common issues encountered during in vitro assays and their solutions.

ProblemPossible Cause(s)Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the microplate- Incomplete dissolution of formazan crystals (MTT assay)- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media.- Ensure complete solubilization of formazan by thorough mixing.
Low signal or no dose-response - Insufficient incubation time with the compound- Cell line is resistant to the compound- Assay is not sensitive enough- Optimize the treatment duration.- Use a positive control known to induce cytotoxicity in your cell line.- Consider a more sensitive assay (e.g., a luminescence-based assay).
High background in control wells - Microbial contamination of cell culture- Phenol red in the medium interfering with colorimetric assays- Regularly check cultures for contamination.- Use phenol red-free medium for the assay.

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow for MTT Assay:

MTT Assay Workflow MTT Assay Experimental Workflow seed_cells Seed cells in 96-well plate treat_cells Treat with this compound derivatives seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine cell viability read_absorbance->analyze_data

Caption: MTT Assay Experimental Workflow.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • 96-well flat-bottom plates

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Procedure:

  • Seed and treat cells as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the treatment period, centrifuge the plate at 400 g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 20-30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

3. Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with the this compound derivative as previously described.

  • After treatment, allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Add 100 µL of the reagent to each well.

  • Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Signaling Pathways

Modulation of NF-κB and PI3K/Akt Signaling by this compound Derivatives

This compound derivatives can exert their therapeutic and cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation, such as the NF-κB and PI3K/Akt pathways. Understanding these interactions is crucial for optimizing their therapeutic potential.

NF-κB Signaling Pathway:

The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. Some this compound derivatives have been shown to inhibit NF-κB activation, which can contribute to their anti-inflammatory and anti-cancer effects.

NF-kB Pathway Inhibition of NF-κB Pathway by this compound Derivatives stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb_degradation IκBα Degradation ikb->ikb_degradation nucleus Nucleus nfkb->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription activates cinnamic_derivative This compound Derivative cinnamic_derivative->ikb_kinase inhibits ikb_degradation->nfkb releases

Caption: Inhibition of NF-κB Pathway by this compound Derivatives.

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Dysregulation of this pathway is common in cancer. Certain this compound derivatives can inhibit this pathway, leading to apoptosis and reduced cell proliferation.

PI3K_Akt_mTOR_Pathway Inhibition of PI3K/Akt/mTOR Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 converts to akt Akt pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation cinnamic_derivative This compound Derivative cinnamic_derivative->pi3k inhibits cinnamic_derivative->akt inhibits

Caption: Inhibition of PI3K/Akt/mTOR Pathway.

References

Validation & Comparative

Cinnamic Acid's Antimicrobial Efficacy: A Comparative Analysis Against Other Natural Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for effective and natural antimicrobial agents, cinnamic acid, an organic compound naturally occurring in plants like cinnamon, has demonstrated significant potential. This guide provides a comparative analysis of the antimicrobial efficacy of this compound against other well-known natural antimicrobial compounds: carvacrol, thymol, eugenol, and chitosan. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.

Comparative Antimicrobial Activity

The efficacy of an antimicrobial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes MIC values for this compound and its counterparts against various bacterial and fungal pathogens, as reported in the scientific literature.

Disclaimer: The data presented below is compiled from multiple studies. Direct comparison of absolute values should be approached with caution, as variations in experimental protocols (e.g., microbial strain, culture medium, incubation time, and specific methodology) can influence MIC outcomes.[1]

CompoundMicroorganismTypeMIC (µg/mL)Reference(s)
This compound Escherichia coliGram-negative Bacteria>5000[2]
Staphylococcus aureusGram-positive Bacteria>5000[2]
Mycobacterium tuberculosisAcid-fast Bacteria270–675[2]
Candida albicansFungus405[2]
Alicyclobacillus acidoterrestrisGram-positive Bacteria375
Carvacrol Escherichia coliGram-negative Bacteria125
Staphylococcus aureusGram-positive Bacteria125
Candida albicansFungus250
Candida glabrataFungus250
Thymol Escherichia coliGram-negative Bacteria125
Staphylococcus aureusGram-positive Bacteria250
Vibrio spp.Gram-negative Bacteria32-64
Enterobacter sakazakiiGram-negative Bacteria1250
Eugenol Escherichia coliGram-negative Bacteria500 (ng/mL)
Staphylococcus aureusGram-positive Bacteria500 (ng/mL)
Chitosan Escherichia coliGram-negative Bacteria625
Staphylococcus aureusGram-positive Bacteria625
Penicillium steckiiFungus5000

Key Efficacy Observations:

  • This compound generally exhibits moderate to weak activity against common Gram-positive and Gram-negative bacteria, with reported MIC values often exceeding 5000 µg/mL. However, it shows notable efficacy against specific pathogens like Mycobacterium tuberculosis and the fungus Candida albicans.

  • Carvacrol and Thymol , both phenolic monoterpenoids, consistently demonstrate strong, broad-spectrum antibacterial activity, with significantly lower MIC values against both E. coli and S. aureus compared to this compound.

  • Eugenol , another phenolic compound, also shows potent antimicrobial effects, though data is sometimes reported in different units (ng/mL), indicating high potency.

  • Chitosan , a polysaccharide, displays moderate antibacterial activity and its effectiveness is known to be highly dependent on its molecular weight, pH of the medium, and the target microorganism. Generally, bacteria are more susceptible to chitosan than fungi.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating antimicrobial efficacy. The Broth Microdilution Method is a standardized and widely used protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of the test compounds (e.g., this compound, carvacrol) are prepared in a suitable solvent (e.g., DMSO, ethanol).
  • A series of twofold dilutions are prepared in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

2. Inoculum Preparation:

  • The test microorganism is cultured on an appropriate agar medium for 18-24 hours.
  • Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • This suspension is further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • 100 µL of the standardized inoculum is added to each well containing the antimicrobial dilutions, bringing the total volume to 200 µL.
  • Control wells are included: a positive control (medium with inoculum, no antimicrobial) and a negative control (medium only).
  • The plate is incubated under appropriate conditions (e.g., 35-37°C for 24 hours for most bacteria).

4. Interpretation of Results:

  • After incubation, the plate is examined for visible turbidity.
  • The MIC is defined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Visualizing Experimental and Mechanistic Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes. Below are diagrams illustrating a typical experimental workflow and the proposed mechanism of action for this compound.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solution of antimicrobial agent B Create serial twofold dilutions in 96-well plate A->B E Inoculate wells with microbial suspension B->E C Culture microorganism on agar plate D Prepare standardized inoculum (0.5 McFarland) C->D D->E F Incubate plate (e.g., 37°C for 24h) E->F G Visually inspect wells for turbidity F->G H Determine lowest concentration with no visible growth G->H

Caption: Workflow for the Broth Microdilution Method to determine MIC.

Cinnamic_Acid_MoA cluster_cell Bacterial Cell cluster_contents Intracellular Components CA This compound Damage Irreversible Damage CA->Damage causes Inhibition Inhibition of ATPase Activity CA->Inhibition causes Membrane Cell Membrane Leakage Leakage of intracellular components Membrane->Leakage leads to Cytoplasm Cytoplasm Proteins Proteins NucleicAcids Nucleic Acids (DNA/RNA) ATP ATP Damage->Membrane Inhibition->ATP depletes

References

How to validate the proposed antimicrobial mechanism of action for cinnamic acid?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring organic compound, has demonstrated promising antimicrobial properties, positioning it as a potential alternative or adjunct to conventional antibiotics. Validating its precise mechanism of action is a critical step in its development as a therapeutic agent. This guide provides a comparative framework for researchers to systematically investigate and confirm the proposed antimicrobial mechanisms of this compound, with a focus on its effects on the bacterial cell membrane and biofilm formation.

Core Antimicrobial Mechanisms of this compound

Current research strongly suggests that this compound's primary antimicrobial activities stem from two key areas: disruption of the bacterial cell membrane and inhibition of biofilm formation.

Cell Membrane Damage

The most widely reported mechanism is the compromising of the bacterial cell membrane's structural and functional integrity. This leads to a cascade of detrimental effects, ultimately resulting in cell death. Evidence points to several key events:

  • Increased Membrane Permeability: this compound is thought to intercalate into the lipid bilayer, disrupting its organization and leading to increased permeability.[1][2] This allows for the uncontrolled leakage of essential intracellular components such as ions, ATP, nucleic acids, and proteins.[1]

  • Membrane Depolarization: The disruption of the membrane leads to a collapse of the membrane potential, which is crucial for cellular processes like ATP synthesis and transport.[2][3]

  • Morphological Changes: Damage to the cell membrane results in visible alterations to the bacterial cell structure, including rupture, shrinkage, and the formation of hollows.

  • Inhibition of Cellular Enzymes: Some studies suggest that this compound may inhibit membrane-associated enzymes, such as ATPases, further disrupting cellular energy metabolism.

Anti-Biofilm Activity

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which confers increased resistance to antibiotics and host immune responses. This compound has shown significant efficacy in both preventing the formation of biofilms and eradicating established ones. This is a critical attribute for an antimicrobial agent, as biofilm-associated infections are notoriously difficult to treat.

Comparative Experimental Validation

To rigorously validate these proposed mechanisms, a multi-faceted experimental approach is necessary. This section outlines key experiments, provides detailed protocols, and presents comparative data. For comparison, we will consider a well-established antibiotic, Ciprofloxacin, which acts by inhibiting DNA replication, and a generic representation of a beta-lactam antibiotic (e.g., Penicillin), which inhibits cell wall synthesis.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of this compound
MicroorganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Penicillin MIC (µg/mL)
Escherichia coli125 - 20000.015 - 1> 32 (often resistant)
Staphylococcus aureus125 - 5000.12 - 20.06 - 2
Pseudomonas aeruginosa1250.25 - 4> 128 (often resistant)
Klebsiella pneumoniae1250.03 - 2> 64 (often resistant)

Note: MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols and Data

A. Validating Cell Membrane Damage

A series of assays can be employed to quantify the extent of membrane damage caused by this compound.

This assay utilizes fluorescent probes to differentiate between cells with intact and compromised membranes. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, while SYTOX Green has similar properties. N-Phenyl-1-naphthylamine (NPN) is a hydrophobic probe that fluoresces strongly in a hydrophobic environment, such as a disrupted membrane.

Experimental Protocol: Membrane Permeability Assay

  • Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a specific optical density (e.g., OD600 of 0.5).

  • Treatment: Aliquot the bacterial suspension into a 96-well plate. Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

  • Staining: Add the fluorescent dye (e.g., Propidium Iodide to a final concentration of 5 µg/mL) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 617 nm emission for PI).

  • Data Analysis: An increase in fluorescence intensity in the treated samples compared to the negative control indicates an increase in membrane permeability.

Table 2: Comparative Membrane Permeability (% of Positive Control)

TreatmentE. coliS. aureus
Control (Untreated) 5%4%
This compound (1x MIC) 75%68%
Ciprofloxacin (1x MIC) 8%7%
Penicillin (1x MIC) 12%15%

Note: Data is illustrative and will vary based on experimental conditions.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visual evidence of the effects of this compound on bacterial cell morphology.

Experimental Protocol: SEM/TEM Sample Preparation

  • Treatment: Treat mid-log phase bacteria with this compound (at its MIC) for a defined period (e.g., 2-4 hours).

  • Fixation: Harvest the cells by centrifugation and fix them with a primary fixative (e.g., 2.5% glutaraldehyde in a cacodylate or phosphate buffer) for at least 2 hours at 4°C.

  • Washing: Wash the fixed cells with buffer to remove the fixative.

  • Post-fixation (for TEM): For TEM, post-fix the cells with 1% osmium tetroxide to enhance contrast.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

  • Drying (for SEM): For SEM, critical-point dry the samples to prevent distortion.

  • Sectioning (for TEM): For TEM, embed the samples in resin and cut ultra-thin sections.

  • Coating (for SEM): For SEM, coat the samples with a thin layer of a conductive metal (e.g., gold-palladium).

  • Imaging: Visualize the samples using SEM or TEM. Look for signs of cell lysis, altered shape, and surface abnormalities in the this compound-treated group compared to untreated controls.

B. Validating Anti-Biofilm Activity

The ability of this compound to inhibit biofilm formation is a key aspect of its antimicrobial potential.

This is a widely used method to quantify the total biomass of a biofilm.

Experimental Protocol: Crystal Violet Biofilm Assay

  • Inoculum Preparation: Grow the bacterial strain overnight and then dilute it in a fresh growth medium suitable for biofilm formation.

  • Treatment and Incubation: In a 96-well microtiter plate, add the diluted bacterial culture along with different concentrations of this compound. Include positive (bacteria without treatment) and negative (medium only) controls. Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • Washing: Gently discard the planktonic cells and wash the wells with PBS to remove non-adherent cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells again with water.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the stain bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis: A lower absorbance in the treated wells compared to the positive control indicates inhibition of biofilm formation.

Table 3: Comparative Biofilm Inhibition

TreatmentS. epidermidis (% Inhibition)P. aeruginosa (% Inhibition)
This compound (at MIC) 94.30%77.50%
Ciprofloxacin (at MIC) 20-30%30-40%
Penicillin (at MIC) ~10% (for susceptible strains)Not effective

Data compiled from multiple sources.

Visualizing the Validation Process

The following diagrams illustrate the logical flow of the validation experiments and the proposed mechanisms of action.

Experimental_Workflow cluster_hypothesis Proposed Mechanism of Action cluster_validation Experimental Validation cluster_methods_membrane Membrane Damage Assays cluster_methods_biofilm Anti-Biofilm Assays Hypothesis This compound has Antimicrobial Activity MIC Determine MIC Hypothesis->MIC Initial Screening Membrane_Damage Assess Cell Membrane Damage MIC->Membrane_Damage Use MIC for further assays Biofilm_Inhibition Evaluate Anti-Biofilm Activity MIC->Biofilm_Inhibition Use MIC for further assays Permeability Fluorescent Dye Permeability Assay Membrane_Damage->Permeability Morphology SEM/TEM Imaging Membrane_Damage->Morphology Crystal_Violet Crystal Violet Biofilm Assay Biofilm_Inhibition->Crystal_Violet CLSM Confocal Microscopy Biofilm_Inhibition->CLSM

Caption: Experimental workflow for validating this compound's antimicrobial mechanism.

Cinnamic_Acid_Mechanism cluster_cinnamic_acid This compound cluster_bacterium Bacterial Cell cluster_effects Antimicrobial Effects CA This compound Membrane Cell Membrane CA->Membrane Interacts with Biofilm Biofilm Formation CA->Biofilm Inhibits Permeabilization Increased Permeability Membrane->Permeabilization Depolarization Membrane Depolarization Membrane->Depolarization Inhibition Biofilm Inhibition Biofilm->Inhibition Cytoplasm Cytoplasm Leakage Leakage of Contents Permeabilization->Leakage Cell_Death Cell Death Permeabilization->Cell_Death Depolarization->Cell_Death Leakage->Cytoplasm Leakage->Cell_Death Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanism of action for this compound.

Conclusion

The validation of this compound's antimicrobial mechanism of action requires a systematic and multi-pronged approach. The evidence strongly supports a mechanism centered on the disruption of the bacterial cell membrane and the inhibition of biofilm formation. By employing the standardized experimental protocols outlined in this guide, researchers can generate robust and comparable data to further elucidate the therapeutic potential of this promising natural compound. The comparative data presented underscores the distinct mode of action of this compound when compared to conventional antibiotics like ciprofloxacin and penicillins, highlighting its potential utility in an era of growing antimicrobial resistance.

References

How does the insulin secretion activity of cinnamic acid compare to that of ferulic acid?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the insulinotropic properties of two prominent phenolic compounds, cinnamic acid and ferulic acid. The following sections present a comprehensive overview of their respective potencies, mechanisms of action, and the experimental frameworks used to evaluate their effects on insulin secretion from pancreatic β-cells.

Executive Summary

Ferulic acid consistently demonstrates superior insulin secretagogue activity compared to this compound. While ferulic acid directly stimulates insulin release by modulating ion channel activity, this compound primarily acts as a potentiator of glucose-stimulated insulin secretion (GSIS). This fundamental difference in their mechanisms of action dictates their varying potencies and potential therapeutic applications in the context of diabetes and metabolic disorders.

Quantitative Data Comparison

The following table summarizes the key quantitative findings from in vitro and in vivo studies, highlighting the differential effects of this compound and ferulic acid on insulin secretion.

ParameterThis compoundFerulic AcidSource
Direct Insulin Secretion Inactive at 100 µM in INS-1 pancreatic β-cells at basal glucose.[1][2]Highly potent . At 100 µM, stimulated insulin secretion to a peak of 3.4-fold above baseline in perfused rat pancreas.[2][3][4]
Glucose-Stimulated Insulin Secretion (GSIS) Enhancement Enhances GSIS in a concentration-dependent manner (50–200 µM) under high glucose (16 mM) conditions in isolated mouse islets.Enhances GSIS.
Mechanism of Action Potentiates glucose-stimulated insulin secretion.Direct stimulation via potentiation of L-type Ca2+ channel activation, leading to increased intracellular Ca2+ ([Ca2+]i).
In Vivo Efficacy Oral administration (5 and 10 mg/kg) improved glucose tolerance in diabetic rats.Intravenous administration (5 mg/kg) significantly increased plasma insulin and decreased plasma glucose in normal rats.
Onset of Action Dependent on glucose concentration.Rapid onset of less than 1 minute in perfused rat pancreas.

Mechanisms of Action and Signaling Pathways

The insulinotropic effects of this compound and ferulic acid are mediated by distinct signaling pathways within the pancreatic β-cell.

Ferulic Acid: Direct Stimulation of Insulin Secretion

Ferulic acid acts as a direct insulin secretagogue. Its primary mechanism involves the potentiation of L-type voltage-dependent Ca2+ channels (VDCCs) on the β-cell membrane. This leads to an increased influx of extracellular calcium ions (Ca2+), raising the intracellular Ca2+ concentration. The elevated cytosolic Ca2+ triggers the fusion of insulin-containing granules with the cell membrane and subsequent exocytosis of insulin into the bloodstream.

Ferulic_Acid_Pathway FerulicAcid Ferulic Acid LTypeCaChannel L-type Ca2+ Channel FerulicAcid->LTypeCaChannel Potentiates Ca_influx Ca2+ Influx LTypeCaChannel->Ca_influx Ca_intracellular Increased [Ca2+]i Ca_influx->Ca_intracellular InsulinGranules Insulin Granule Exocytosis Ca_intracellular->InsulinGranules InsulinSecretion Insulin Secretion InsulinGranules->InsulinSecretion

Mechanism of Ferulic Acid-Induced Insulin Secretion.

This compound: Enhancement of Glucose-Stimulated Insulin Secretion

In contrast to ferulic acid, this compound does not appear to be a potent direct stimulator of insulin secretion at basal glucose concentrations. Instead, its anti-diabetic activity is largely attributed to its ability to enhance glucose-stimulated insulin secretion (GSIS). The canonical GSIS pathway is initiated by the entry of glucose into the β-cell via GLUT2 transporters. Subsequent metabolism of glucose increases the ATP:ADP ratio, leading to the closure of ATP-sensitive potassium (KATP) channels. This depolarizes the cell membrane, opening voltage-dependent Ca2+ channels and triggering insulin exocytosis. This compound is thought to potentiate one or more steps within this cascade, although the precise molecular targets are still under investigation.

Cinnamic_Acid_Pathway cluster_GSIS Glucose-Stimulated Insulin Secretion (GSIS) Pathway Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Metabolism Metabolism GLUT2->Metabolism ATP_ADP Increased ATP:ADP Ratio Metabolism->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_Channel L-type Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis InsulinSecretion Enhanced Insulin Secretion Insulin_Exocytosis->InsulinSecretion CinnamicAcid This compound cluster_GSIS cluster_GSIS CinnamicAcid->cluster_GSIS Enhances

This compound as an Enhancer of the GSIS Pathway.

Experimental Protocols

The evaluation of the insulinotropic effects of this compound and ferulic acid typically involves a series of in vitro experiments using pancreatic β-cell lines (e.g., INS-1), isolated pancreatic islets, and perfused pancreas preparations.

1. Insulin Secretion Assay in INS-1 Pancreatic β-Cells

This protocol outlines a typical procedure for assessing insulin secretion from a rat insulinoma cell line.

  • Cell Culture: INS-1 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, sodium pyruvate, β-mercaptoethanol, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded into 24-well plates and grown to confluence.

  • Pre-incubation: The cells are washed and pre-incubated for 1-2 hours in Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

  • Stimulation: The pre-incubation buffer is replaced with KRBH containing various concentrations of this compound or ferulic acid, in the presence of either low (basal) or high (stimulatory, e.g., 16.7 mM) glucose. A positive control, such as glibenclamide, is often included.

  • Sample Collection: After a defined incubation period (e.g., 1 hour), the supernatant is collected.

  • Insulin Quantification: The concentration of insulin in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

2. Isolation of Mouse Pancreatic Islets

This protocol describes a common method for obtaining primary pancreatic islets for ex vivo studies.

  • Collagenase Digestion: The pancreas is distended via injection of a collagenase solution into the common bile duct. The pancreas is then excised and incubated at 37°C to allow for enzymatic digestion of the exocrine tissue.

  • Islet Purification: The digested tissue is washed, and the islets are separated from the acinar and ductal cells by density gradient centrifugation using a solution like Histopaque-1077.

  • Islet Culture and Treatment: The purified islets are cultured overnight to recover. They can then be used in static incubation assays similar to those described for INS-1 cells, where groups of islets are exposed to different concentrations of this compound or ferulic acid.

3. Perfused Rat Pancreas Assay

This ex vivo technique allows for the study of the dynamics of insulin secretion in a more physiologically relevant setting.

  • Surgical Preparation: The rat pancreas, along with the spleen and duodenum, is surgically isolated.

  • Perfusion: The preparation is transferred to a perfusion chamber and perfused with a buffered physiological salt solution containing glucose and the test compounds (this compound or ferulic acid) at a constant flow rate.

  • Effluent Collection: The effluent from the pancreas is collected at regular intervals (e.g., every minute).

  • Insulin Measurement: The insulin concentration in each collected fraction is determined by ELISA or radioimmunoassay (RIA).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation of Biological Model Cell_Culture INS-1 Cell Culture Preincubation Pre-incubation (Low Glucose) Cell_Culture->Preincubation Islet_Isolation Pancreatic Islet Isolation Islet_Isolation->Preincubation Pancreas_Perfusion_Prep Perfused Pancreas Preparation Stimulation Stimulation with Cinnamic/Ferulic Acid (± High Glucose) Pancreas_Perfusion_Prep->Stimulation Preincubation->Stimulation Sample_Collection Supernatant/Effluent Collection Stimulation->Sample_Collection ELISA Insulin Quantification (ELISA) Sample_Collection->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

General Experimental Workflow for Insulin Secretion Assays.

Conclusion

The available experimental data strongly indicate that ferulic acid is a more potent direct-acting insulin secretagogue than this compound. The distinct mechanisms of action—direct stimulation of Ca2+ influx by ferulic acid versus potentiation of GSIS by this compound—are crucial considerations for researchers in the field of diabetes drug discovery and development. Further investigation into the precise molecular interactions of this compound within the GSIS pathway may reveal novel targets for therapeutic intervention.

References

What is a head-to-head comparison of cinnamic acid and its synthetic hybrids as anticancer agents?

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis reveals that synthetic hybrids of cinnamic acid demonstrate significantly enhanced anticancer activity compared to the parent molecule. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a naturally occurring organic compound found in plants, has long been recognized for its therapeutic potential, including anticancer properties.[1] However, recent advancements in medicinal chemistry have led to the development of synthetic this compound hybrids that exhibit superior efficacy in inhibiting cancer cell growth. This guide offers an in-depth, head-to-head comparison of this compound and its synthetic derivatives, summarizing key quantitative data and outlining the experimental protocols used to evaluate their anticancer effects.

Executive Summary

Extensive research and numerous studies have demonstrated that synthetic modifications of the this compound scaffold can lead to a substantial increase in anticancer potency.[2][3] These hybrid molecules, which combine the this compound moiety with other pharmacologically active groups, often show lower IC50 values, indicating that a smaller concentration is needed to inhibit cancer cell proliferation by 50%. The enhanced activity of these hybrids is attributed to various factors, including improved cellular uptake, multi-target interactions, and the ability to overcome drug resistance mechanisms.[4]

Performance Comparison: this compound vs. Synthetic Hybrids

The anticancer efficacy of this compound and its synthetic hybrids has been evaluated against a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a key indicator of cytotoxic activity. Lower IC50 values denote higher potency.

CompoundCancer Cell LineIC50 (µM)Reference
This compound MDA-MB-231 (Breast)>100[5]
A549 (Lung)>100
HT-29 (Colon)>100
OAW-42 (Ovary)>100
HeLa (Cervical)>100

Table 1: Anticancer Activity of this compound. The parent compound, this compound, generally exhibits low cytotoxicity against various cancer cell lines, with IC50 values often exceeding 100 µM.

Synthetic HybridCancer Cell LineIC50 (µM)Reference
3,4,5-trihydroxycinnamate decyl ester MCF-7 (Breast)~3.2
Harmicine-cinnamic acid hybrid (36f) HepG2 (Liver)0.74
Dihydroartemisinin-cinnamic acid hybrid (16g) A549 (Lung)5.07 - 7.88
Quinolone-cinnamic acid hybrid (5a) HCT-116 (Colon)1.89
Thiohydantoin-cinnamic acid hybrid (11) MCF-7 (Breast)15.28 µg/mL
Coumarin-triazole-morpholine hybrid (6n) MG-63 (Bone)0.80
Indole-hydroxycinnamamide hybrid (9a) U937 (Leukemia)1.8
Stilbene-coumarin hybrid (8) H460 (Lung)0.29

Table 2: Enhanced Anticancer Activity of Synthetic this compound Hybrids. This table showcases a selection of synthetic hybrids and their significantly lower IC50 values compared to this compound across various cancer cell lines, highlighting their superior potency.

Mechanisms of Action: A Deeper Dive

This compound and its derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Key Signaling Pathways

The following diagrams illustrate some of the critical signaling pathways targeted by this compound and its hybrids.

G Extrinsic Apoptosis Pathway CA This compound TNFA TNFα CA->TNFA increases abundance TNFR1 TNFR1 TNFA->TNFR1 binds Procaspase8 Pro-caspase-8 TNFR1->Procaspase8 activates Caspase8 Caspase-8 Procaspase8->Caspase8 cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis induces

Figure 1: this compound Induced Extrinsic Apoptosis. This pathway shows how this compound can induce apoptosis in breast cancer cells by increasing the abundance of TNFα, leading to the activation of caspases.

G NF-κB Signaling Pathway Inhibition CAD This compound Derivatives IkB_p Phosphorylation of IκB CAD->IkB_p NFkB NF-κB Activation IkB_p->NFkB ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB->ProInflammatory

Figure 2: Inhibition of NF-κB Signaling. this compound derivatives can inhibit the NF-κB signaling pathway by reducing the phosphorylation of IκB, which in turn decreases the transcription of pro-inflammatory and survival genes.

Experimental Protocols

The evaluation of the anticancer activity of this compound and its hybrids involves a series of standardized in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or its hybrids) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on the cell cycle distribution.

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.

G General Experimental Workflow cluster_0 In Vitro Evaluation Start Synthesis of This compound Hybrids MTT MTT Assay (Cytotoxicity Screening) Start->MTT Flow Flow Cytometry (Cell Cycle Analysis) MTT->Flow Western Western Blot (Protein Expression) Flow->Western Report Data Analysis & Reporting Western->Report

References

Validating the Purity of a Synthesized Cinnamic Acid Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized reference standard is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized cinnamic acid, complete with experimental protocols and supporting data.

This compound (C₉H₈O₂), a naturally occurring unsaturated carboxylic acid, is a valuable building block in the synthesis of pharmaceuticals, fragrances, and flavorings.[1][2] Its reference standard must be of high purity to serve as a reliable benchmark in quality control and research. The validation process involves a multi-faceted approach, employing various analytical techniques to identify and quantify the principal compound and any potential impurities.

Comparison of Analytical Techniques for Purity Validation

A suite of analytical methods is available to assess the purity of synthesized this compound. The choice of technique depends on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis.

Technique Principle Strengths Limitations Typical Application for this compound
HPLC Separation based on differential partitioning between a mobile and stationary phase.High resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.[3][4]Requires a suitable chromophore for UV detection.Assay of trans-cinnamic acid and quantification of non-volatile impurities like cis-cinnamic acid, cinnamaldehyde, and benzoic acid.[5]
GC Separation of volatile compounds based on their partitioning between a carrier gas and a stationary phase.Excellent for volatile impurities and residual solvents.Not suitable for non-volatile or thermally unstable compounds without derivatization.Determination of residual solvents and volatile impurities.
NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information for both the main compound and impurities. qNMR allows for absolute quantification without a specific reference standard.Lower sensitivity compared to chromatographic methods.Structural confirmation and identification of impurities, including isomers.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity for molecular weight determination and structural elucidation of impurities.Often coupled with a separation technique like GC or LC for complex mixtures.Confirmation of molecular weight and identification of unknown impurities.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, rapid, and provides a good indication of purity.A narrow melting range is indicative of high purity, while a broad and depressed range suggests the presence of impurities.Preliminary assessment of purity. The melting point of pure trans-cinnamic acid is approximately 133-135 °C.

Experimental Protocols

This protocol describes a typical reversed-phase HPLC method for the quantitative analysis of this compound and its common impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Acetic Acid (analytical grade)

  • Synthesized this compound reference standard

  • Certified reference standards of potential impurities (e.g., cis-cinnamic acid, cinnamaldehyde)

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the carboxylic acid is in its protonated form. A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute more non-polar impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 272 nm or 292 nm, where this compound has strong UV absorbance.

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the synthesized this compound and certified impurity standards in a suitable solvent (e.g., methanol or mobile phase) to prepare stock solutions of known concentrations. Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the same solvent to a similar concentration as the standards.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify and quantify the this compound peak and any impurity peaks by comparing their retention times and peak areas to the calibration standards. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Visualization of the Purity Validation Workflow

The following diagram illustrates the logical workflow for a comprehensive purity validation of a synthesized this compound reference standard.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_analysis Primary Purity Assessment cluster_structural_confirmation Structural Confirmation & Identification cluster_final_purity Final Purity Assignment Synthesized_CA Synthesized this compound Initial_Checks Initial Checks (TLC, Melting Point) Synthesized_CA->Initial_Checks HPLC_Analysis HPLC Analysis (Assay & Impurity Profile) Initial_Checks->HPLC_Analysis Proceed if promising GC_Analysis GC Analysis (Residual Solvents) Initial_Checks->GC_Analysis NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) HPLC_Analysis->NMR_Spectroscopy For structural confirmation Mass_Spectrometry Mass Spectrometry (LC-MS or GC-MS) HPLC_Analysis->Mass_Spectrometry For impurity identification Data_Integration Integration of All Data HPLC_Analysis->Data_Integration GC_Analysis->Data_Integration NMR_Spectroscopy->Data_Integration Mass_Spectrometry->Data_Integration Purity_Assignment Purity Assignment (%) Data_Integration->Purity_Assignment

Caption: Workflow for this compound Purity Validation.

Conclusion

Validating the purity of a synthesized this compound reference standard is a meticulous process that necessitates the use of multiple, complementary analytical techniques. HPLC is the cornerstone for assay and non-volatile impurity profiling, while GC is essential for detecting residual solvents. Spectroscopic methods like NMR and MS provide invaluable structural confirmation and aid in the definitive identification of impurities. A sharp melting point provides a quick and reliable preliminary indication of high purity. By integrating the data from these orthogonal methods, researchers can confidently establish a comprehensive purity profile and assign a precise purity value to the synthesized reference standard, ensuring its suitability for its intended scientific applications.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Cinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cinnamic Acid, from operational procedures to disposal plans, to build a foundation of trust and safety in your critical work.

This compound, a white to pale yellow crystalline powder, is a common compound in various research and development applications.[1] While stable under normal conditions, it can cause skin, eye, and respiratory irritation.[2][3][4][5] Adherence to proper safety protocols is crucial to minimize risk and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate personal protective equipment with effective engineering controls, is essential when working with this compound.

Control TypeRecommendationSource
Engineering Controls Use in a well-ventilated area. Employ local exhaust ventilation or process enclosures to minimize dust in the air.
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles.
Skin Protection Wear a lab coat and appropriate protective gloves. Inspect gloves before use and use proper removal techniques.
Respiratory Protection If dust is generated, use an approved dust respirator.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, well-ventilated area in a tightly closed container.

  • Keep away from incompatible materials such as oxidizing agents.

2. Handling and Use:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation and inhalation of dust.

  • Wear the recommended personal protective equipment (see table above).

  • Wash hands thoroughly after handling.

3. Spill Management:

  • Small Spills:

    • Use a shovel or scoop to carefully place the material into a suitable, labeled waste container.

    • Avoid generating dust during cleanup.

    • Clean the spill area with water and dispose of cleaning materials appropriately.

  • Large Spills:

    • Evacuate the area.

    • Wear a full suit, splash goggles, dust respirator, boots, and gloves.

    • Use a shovel to place the material into a convenient waste disposal container.

    • Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system, if permissible by local regulations.

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.

  • Waste Disposal:

    • Dispose of waste in accordance with federal, state, and local environmental control regulations.

    • One approved method is to offer surplus and non-recyclable solutions to a licensed disposal company.

    • Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Packaging:

    • Dispose of contaminated packaging as unused product in accordance with regulations.

Visualizing the Safe Handling Workflow

To further clarify the procedural steps for safely handling this compound, the following workflow diagram outlines the key stages from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) prep_workspace Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh this compound prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Work Area handling_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste (Follow Institutional Guidelines) cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnamic Acid
Reactant of Route 2
Reactant of Route 2
Cinnamic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.